molecular formula C3H7NO3 B1196422 3-Nitropropanol CAS No. 25182-84-7

3-Nitropropanol

Cat. No.: B1196422
CAS No.: 25182-84-7
M. Wt: 105.09 g/mol
InChI Key: YISPKQZWSIMXMX-UHFFFAOYSA-N
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Description

3-nitropropan-1-ol is the nitro compound formed from propan-1-ol by nitration at C-3. It derives from a propan-1-ol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitropropan-1-ol
Source PubChem
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InChI

InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YISPKQZWSIMXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10179852
Record name 3-Nitro-1-propanol
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Molecular Weight

105.09 g/mol
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CAS No.

25182-84-7
Record name 3-Nitro-1-propanol
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Record name 3-Nitro-1-propanol
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Record name 3-Nitro-1-propanol
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Record name 3-nitropropanol
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Record name 3-NITROPROPANOL
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Foundational & Exploratory

An In-depth Technical Guide to 3-Nitropropanol: Discovery, Toxicity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPOH) is a potent neurotoxin naturally occurring in a variety of leguminous plants, most notably within the Astragalus genus. Its discovery is historically linked to significant livestock poisoning events, prompting extensive research into its toxicology and mechanism of action. This technical guide provides a comprehensive overview of 3-NPOH, including its discovery, historical context, quantitative toxicity data, detailed experimental protocols for its analysis, and an in-depth look at the molecular signaling pathways it perturbs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, neurodegenerative disease, and natural product chemistry.

Discovery and History

The investigation into this compound (3-NPOH) was initiated due to widespread incidents of livestock poisoning. For many years, the ingestion of certain plant species, particularly from the Astragalus (milkvetch) genus, resulted in significant economic losses for the agricultural industry.[1][2][3] It was discovered that these plants contained aliphatic nitro compounds that, within the digestive systems of ruminant animals, would be metabolized into 3-NPOH and the even more toxic 3-nitropropionic acid (3-NPA).[1][4]

Early research identified miserotoxin (B1213852), the β-D-glucoside of 3-NPOH, as a primary toxic constituent in many of these plants.[1][2] The hydrolysis of miserotoxin within the rumen releases the aglycone, 3-NPOH.[1] While 3-NPOH itself is not inherently toxic to mammals, it is readily metabolized by hepatic alcohol dehydrogenase to 3-NPA.[4] This conversion is a critical step in the toxic cascade, as 3-NPA is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[4]

Quantitative Data

Toxicity Data

The toxicity of 3-NPOH is intrinsically linked to its metabolic conversion to 3-NPA. The following tables summarize the available quantitative toxicity data for 3-NPA and the related compound 3-nitrooxypropanol (3-NOP). It is important to note that while 3-NOP is structurally related, its primary toxicological concern is different from that of 3-NPOH.

CompoundSpeciesRoute of AdministrationLD50Reference
3-Nitropropionic Acid (3-NPA)Not SpecifiedOral60 - 120 mg/kg[5]
3-Nitrooxypropanol (3-NOP)RatOralNot Specified[6][7]
CompoundSpeciesStudy DurationNOAELReference
3-Nitrooxypropanol (3-NOP)Rat52-week chronic toxicity100 mg/kg bw/day[6][7]
3-Nitrooxypropanol (3-NOP)Rat104-week chronic toxicity/carcinogenicity100 mg/kg bw/day[6][7]
3-Nitrooxypropanol (3-NOP)RatTwo-generation reproductive toxicity100 mg/kg bw/day[6][7]
Concentration in Plant Species

The concentration of 3-NPOH and its precursor, miserotoxin, can vary significantly among different Astragalus species and even within the same species depending on the growth stage and environmental conditions.

Plant SpeciesCompoundConcentration (mg NO2/g dry weight)Reference
Astragalus falcatus (Sicklepod Milkvetch)Nitro compounds>60 (leaves, early July to late August)[8]
Astragalus falcatus (Sicklepod Milkvetch)Nitro compounds14 (leaves, September 18)[8]
Astragalus isfahanicusThis compound (3-NPOH)6.6 - 10.5[9]
Astragalus siliquosusThis compound (3-NPOH)6.6 - 10.5[9]
Astragalus bodeanusThis compound (3-NPOH)6.6 - 10.5[9]
Astragalus emoryanus var. emoryanus (Emory Milkvetch)This compound (3-NPOH)5 - 9[9]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the nitration of 3-bromo-1-propanol (B121458).

G cluster_synthesis Synthesis of this compound start 3-Bromo-1-propanol reagent Silver Nitrite (B80452) (AgNO2) in Acetonitrile start->reagent Reacts with reaction Nucleophilic Substitution reagent->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification

Synthesis of this compound from 3-Bromo-1-propanol.

Protocol: While a detailed, step-by-step protocol was not available in the search results, the general procedure involves the reaction of 3-bromo-1-propanol with a nitrite salt, such as silver nitrite, in an appropriate solvent like acetonitrile. The reaction proceeds via a nucleophilic substitution where the bromide is displaced by the nitro group. The resulting this compound is then purified using standard laboratory techniques such as column chromatography.

Isolation of Miserotoxin from Astragalus Species

Miserotoxin, the glycoside of 3-NPOH, can be isolated from plant material.

G cluster_isolation Isolation of Miserotoxin plant_material Dried & Ground Astragalus Plant Material extraction Extraction with Aqueous Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Column Chromatography (e.g., Sephadex, Cellulose) concentration->chromatography pure_miserotoxin Pure Miserotoxin chromatography->pure_miserotoxin

Workflow for the isolation of miserotoxin.

Protocol: A specific, detailed protocol for the isolation of miserotoxin was not found in the search results. However, a general procedure can be outlined. Dried and ground plant material from a high-miserotoxin containing Astragalus species is extracted with a solvent such as aqueous methanol. The resulting extract is filtered and concentrated under reduced pressure. The crude extract is then subjected to one or more rounds of column chromatography, using stationary phases like Sephadex or cellulose, to purify the miserotoxin.

Quantitative Analysis by HPLC-UV

A validated method for the simultaneous quantification of 3-NPOH and 3-NPA in plant material has been developed.[10][11]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity Quaternary LC system or equivalent.[10]

  • Column: Phenomenex Kinetex 2.6 µm F5 100 Å, 100 × 4.6 mm.[10][11]

  • Mobile Phase: pH 3.5 phosphonate (B1237965) buffer.[10][11]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25°C.[12]

  • Detection: UV at 210 nm.[10][11][12]

  • Injection Volume: 2 µL.[10]

Sample Preparation (Freeze-Dried Plant Material):

  • Weigh a precise amount of the freeze-dried and powdered plant material.

  • Add a defined volume of room temperature water to the sample.

  • Allow the sample to extract for 24 hours at room temperature. This allows for the enzymatic release of free 3-NPOH and 3-NPA from their conjugated forms.[10]

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.

Calibration:

  • Prepare a series of standard solutions of 3-NPOH and 3-NPA of known concentrations in water.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • The correlation coefficients (R²) should be ≥ 0.9997.[10]

Signaling Pathways and Mechanism of Action

The toxicity of 3-NPOH is mediated by its metabolite, 3-NPA, which is a suicide inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4] This inhibition has profound downstream consequences on cellular metabolism and viability.

G cluster_main Cellular Impact of this compound NPOH This compound (3-NPOH) ADH Alcohol Dehydrogenase NPOH->ADH NPA 3-Nitropropionic Acid (3-NPA) ADH->NPA SDH Succinate Dehydrogenase (Complex II) NPA->SDH Inhibits Krebs Krebs Cycle SDH->Krebs Disrupts ETC Electron Transport Chain SDH->ETC Disrupts ATP_depletion ATP Depletion Krebs->ATP_depletion ETC->ATP_depletion Oxidative_Stress Oxidative Stress (ROS Production) ETC->Oxidative_Stress MPTP Mitochondrial Permeability Transition Pore (MPTP) Opening Oxidative_Stress->MPTP Nrf2 Nrf2 Pathway Activation Oxidative_Stress->Nrf2 Induces Caspase_Activation Caspase Activation (Caspase-3, -9) MPTP->Caspase_Activation Autophagy Autophagy MPTP->Autophagy Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling cascade initiated by this compound.

The inhibition of SDH by 3-NPA leads to a cascade of deleterious cellular events:

  • ATP Depletion: The disruption of the Krebs cycle and the electron transport chain severely impairs the cell's ability to produce ATP, leading to an energy crisis.

  • Oxidative Stress: The dysfunctional electron transport chain leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. This surge in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress.[13]

  • Mitochondrial Permeability Transition Pore (MPTP) Opening: The combination of ATP depletion and oxidative stress can trigger the opening of the MPTP, a non-specific channel in the inner mitochondrial membrane.[6][14][15][16][17] This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Caspase Activation and Apoptosis: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and subsequent apoptotic cell death.[7][18][19][20][21] Both caspase-dependent and -independent cell death pathways have been implicated in 3-NPA toxicity.[7]

  • Autophagy: 3-NPA has been shown to induce autophagy, a cellular process of self-digestion, which is linked to the formation of the MPTP.[6][14][15]

  • Nrf2 Pathway Activation: As a response to oxidative stress, the cell activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxification enzymes.[13][22][23][24][25]

Conclusion

This compound and its active metabolite, 3-nitropropionic acid, represent a significant toxicological threat due to their potent inhibition of cellular respiration. The discovery of these compounds, driven by investigations into livestock poisoning, has paved the way for a deeper understanding of mitochondrial dysfunction and its role in neurodegenerative processes. The detailed methodologies and pathway analyses provided in this guide offer a foundation for further research into the toxicokinetics and toxicodynamics of 3-NPOH, as well as for the development of potential therapeutic interventions for related toxicities and diseases. The continued study of 3-NPOH and its analogues is crucial for both agricultural safety and for advancing our knowledge of fundamental cellular processes.

References

The Occurrence of 3-Nitropropanol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanol (3-NPOH) is a potent neurotoxin naturally synthesized by a variety of plant species, posing a significant threat to livestock and holding potential implications for drug development and toxicological studies. This aliphatic nitro compound is often found in its glycosidic form, miserotoxin (B1213852) (3-nitro-1-propyl-β-D-glucopyranoside), which hydrolyzes to release the toxic aglycone, 3-NPOH. Ingestion by ruminants can lead to the metabolic conversion of 3-NPOH to the even more toxic 3-nitropropionic acid (3-NPA), a potent inhibitor of mitochondrial succinate (B1194679) dehydrogenase. This guide provides a comprehensive overview of the natural sources of this compound in plants, quantitative data on its occurrence, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Sources of this compound

This compound and its derivatives are predominantly found in the plant family Fabaceae (legume family) . Several genera are known to contain these toxic compounds. The presence and concentration of these toxins can vary significantly between species, varieties, and even different parts of the same plant.

Key Plant Genera Containing this compound and its Derivatives:

  • Astragalus (Milkvetch): This is the most well-documented genus containing 3-NPOH and its glycoside, miserotoxin. Numerous species of Astragalus are known to be toxic to livestock due to the presence of these compounds.[1][2] Notably, not all Astragalus species produce nitro compounds.[2]

  • Indigofera (Indigo): Several species within this genus have been reported to contain nitro compounds, contributing to their toxicity.[3]

  • Coronilla , Hippocrepis , Lotus , and Securigera : These genera within the Fabaceae family also include species that synthesize 3-NPA, for which 3-NPOH is a potential precursor.

  • Corynocarpus laevigatus (Karaka): The nuts of this New Zealand native tree are a significant source of nitropropanoyl glucosides, including karakin.[4][5][6]

Quantitative Data on this compound and its Derivatives in Plants

The concentration of this compound and its derivatives can vary widely depending on the plant species, variety, stage of growth, and environmental conditions. The data below summarizes available quantitative findings. It is important to note that much of the available quantitative data is for 3-nitropropionic acid (3-NPA), a closely related and more toxic metabolite of 3-NPOH.

Plant SpeciesPlant PartCompound MeasuredConcentrationReference
Astragalus canadensisFreeze-dried aerial partsThis compound (3-NPOH)Trace amounts detected[7]
Astragalus canadensisFreeze-dried aerial parts3-Nitropropionic acid (3-NPA)Up to ~1.5 mg/g[7]
Astragalus miser var. oblongifoliusLeavesMiserotoxinHighest concentrations found in leaves[2]
Astragalus palenaeLeaves3-NPOH and 3-NPABoth compounds detected[1]
27 Astragalus species from ArgentinaLeavesThis compound (3-NPOH)Detected upon hydrolysis[1]
Corynocarpus laevigatus (Karaka)NutsNitropropanoyl glucosides (as 3-NPA)50.25 to 138.62 g/kg (5.0-13.9% w/w)[4][5]

Experimental Protocols

Accurate detection and quantification of this compound and its glycosides in plant matrices are crucial for toxicological assessment and phytochemical studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Protocol 1: Extraction and HPLC-UV Analysis of this compound and 3-Nitropropionic Acid from Astragalus Species

This protocol is adapted from a validated method for the analysis of 3-NPA and 3-NPOH in Astragalus canadensis.[7]

1. Sample Preparation:

  • Freeze-dry fresh plant material (aerial parts).
  • Grind the freeze-dried material to a fine powder.

2. Extraction:

  • Weigh 0.5 g of the powdered plant material into a centrifuge tube.
  • Add 10.0 mL of Milli-Q water.
  • Vortex the mixture and shake at room temperature for 24 hours to allow for the enzymatic release of aglycones from their conjugated forms.
  • Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: A Phenomenex Kinetex 2.6 µm F5 100 Å, 100 x 4.6 mm column is suitable for separating these polar compounds.
  • Mobile Phase: Isocratic elution with a pH 3.5 phosphonate (B1237965) buffer.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 210 nm.
  • Quantification: Prepare a calibration curve using certified standards of 3-NPOH and 3-NPA.

Protocol 2: General Workflow for GC-MS Analysis of this compound in Plant Extracts

This protocol outlines a general workflow for the analysis of 3-NPOH using GC-MS, which often requires derivatization to improve volatility and chromatographic performance.

1. Extraction:

  • Homogenize fresh or dried plant material in a suitable solvent such as methanol (B129727) or a methanol/water mixture.
  • Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the extract and remove interfering compounds.

2. Derivatization:

  • Evaporate the cleaned extract to dryness under a stream of nitrogen.
  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

3. GC-MS Analysis:

  • GC System: A gas chromatograph coupled to a mass spectrometer.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection: Splitless or split injection depending on the concentration of the analyte.
  • Oven Temperature Program: A temperature gradient program to separate the analytes of interest.
  • MS Detection: Electron ionization (EI) mode with scanning for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
  • Identification: Compare the mass spectrum and retention time of the analyte with that of a derivatized 3-NPOH standard.
  • Quantification: Use an internal standard and a calibration curve for accurate quantification.

Proposed Biosynthetic Pathway and Experimental Workflow Diagrams

Proposed Biosynthesis of this compound

The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, a pathway for the closely related compound, 3-nitropropionic acid, has been proposed in plants, starting from malonic acid.[8] It is hypothesized that 3-NPOH may be an intermediate in or a derivative of this pathway. The diagram below illustrates a proposed pathway leading to 3-NPOH.

This compound Biosynthesis Malonic_Acid Malonic Acid N_Hydroxy_beta_Alanine N-Hydroxy-β-alanine Malonic_Acid->N_Hydroxy_beta_Alanine [Proposed Steps] beta_Alanine_Oxime β-Alanine Oxime N_Hydroxy_beta_Alanine->beta_Alanine_Oxime Dehydration Nitropropionaldehyde 3-Nitropropanal beta_Alanine_Oxime->Nitropropionaldehyde Oxidation NPOH This compound Nitropropionaldehyde->NPOH Reduction (Alcohol Dehydrogenase?) Miserotoxin Miserotoxin (3-NPOH-glucoside) NPOH->Miserotoxin Glycosylation (Glycosyltransferase)

Proposed biosynthetic pathway of this compound in plants.
Experimental Workflow for 3-NPOH Analysis

The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound from plant material.

Experimental Workflow for 3-NPOH Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Plant_Material Plant Material (e.g., Astragalus leaves) Grinding Grinding/Homogenization Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol/Water) Grinding->Solvent_Extraction Filtration Filtration/Centrifugation Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Clean_Extract Clean Extract SPE->Clean_Extract HPLC HPLC-UV/MS Clean_Extract->HPLC GCMS GC-MS (after derivatization) Clean_Extract->GCMS Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis GCMS->Data_Analysis

General experimental workflow for 3-NPOH analysis.

Conclusion

This compound and its glycosides are significant natural toxins found primarily in the Fabaceae family, with Astragalus species being a major source. The presence of these compounds necessitates reliable analytical methods for their detection and quantification to mitigate risks to livestock and to further understand their biosynthesis and potential applications. While analytical protocols using HPLC and GC-MS are established, further research is needed to fully elucidate the biosynthetic pathway of 3-NPOH in plants. This technical guide provides a foundational understanding for researchers and professionals working with these important natural products.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nitropropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 3-Nitropropanol (CAS No: 25182-84-7). This compound is a significant organic compound, not only for its versatile role as a synthetic intermediate but also for its toxicological profile as a metabolic precursor to the mitochondrial toxin 3-nitropropanoic acid (3-NPA). This document includes detailed tables of its properties, experimental protocols for its synthesis and key reactions, and visual diagrams of its metabolic and chemical pathways to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its polarity, imparted by both the hydroxyl (-OH) and nitro (-NO₂) functional groups, influences its solubility in water and other polar solvents.[1][2]

Identifiers and Descriptors
PropertyValueReference
IUPAC Name 3-nitropropan-1-ol[3]
CAS Number 25182-84-7
Molecular Formula C₃H₇NO₃
Molecular Weight 105.09 g/mol [3]
Canonical SMILES C(C--INVALID-LINK--[O-])CO[3]
InChI InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2[3]
InChIKey YISPKQZWSIMXMX-UHFFFAOYSA-N[3]
Synonyms 3-Nitro-1-propanol, 3-Hydroxy-1-nitropropane[1]
Physical Properties
PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Boiling Point 138-140 °C at 43 hPa
Melting Point -20 °C (estimate)
Density 1.21 g/cm³ at 20 °C
Refractive Index 1.4381 (estimate)
Flash Point 115.9 °C[4]
pKa 8.40 ± 0.29 (Predicted)
Solubility Soluble in water and most organic solvents[2]
Spectroscopic Data

While specific spectra are instrument-dependent, the following provides an overview of expected spectroscopic features for this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound will prominently feature a broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[5] Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) are expected around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would show three distinct signals corresponding to the three methylene (B1212753) groups. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, as would the protons on the carbon adjacent to the nitro group (-CH₂NO₂). The central methylene group (-CH₂-) would appear as a multiplet (a pentet).

    • ¹³C NMR : The carbon NMR spectrum will display three signals for the three unique carbon atoms. The chemical shifts will be influenced by the attached electronegative groups, with the carbon bonded to the nitro group appearing furthest downfield.[6]

  • Mass Spectrometry (MS) : Under electron ionization, the molecular ion peak (M⁺) at m/z = 105 may be weak or absent.[7] Characteristic fragmentation patterns would include the loss of a water molecule (M-18), a hydroxyl radical (M-17), and a nitro group (M-46).[7][8]

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis.[9] Its reactivity is dominated by the hydroxyl and nitro functional groups.

Synthesis

Several synthetic routes to this compound have been established. A common and effective method involves the reduction of its aldehyde precursor, 3-nitropropanal (B1599391).[1] Other methods include the reaction of 3-iodo- or 3-bromopropanol with silver nitrite (B80452) and the reduction of 3-nitropropionic acid with diborane (B8814927) or borane-dimethyl sulfide.[1]

Key Reactions
  • Oxidation : The primary alcohol group of this compound can be oxidized to form 3-nitropropanoic acid. This transformation is significant as 3-nitropropanoic acid is a potent mitochondrial toxin.[10]

  • Reduction : The nitro group is readily reduced to an amino group, yielding 3-aminopropanol. This reaction is typically performed using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.[2]

G Reactivity Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_reduction Reduction This compound This compound 3-Nitropropanoic Acid 3-Nitropropanoic Acid This compound->3-Nitropropanoic Acid [O] (e.g., KMnO4) 3-Aminopropanol 3-Aminopropanol This compound->3-Aminopropanol [H] (e.g., NaBH4, H2/Pd)

Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound from 3-Nitropropanal[1]

This protocol describes the reduction of crude 3-nitropropanal to this compound using sodium borohydride.

Materials:

  • Crude 3-nitropropanal (0.456 mol)

  • Methanol (450 mL)

  • Sodium borohydride (0.456 mol)

  • Methyl orange indicator (0.1% aqueous solution)

  • 7.5 N Hydrochloric acid in methanol

Procedure:

  • In a 1-L round-bottomed flask equipped with a magnetic stirrer, dissolve the crude 3-nitropropanal in methanol.

  • Cool the stirred solution to -20 °C using an appropriate cooling bath.

  • Add sodium borohydride in 10 portions over a 30-minute period, maintaining the temperature at -20 °C.

  • Continue stirring at -20 °C for an additional hour after the addition is complete.

  • Add a drop of methyl orange indicator to the solution.

  • Carefully add 7.5 N methanolic HCl dropwise until the suspension turns and remains pink, indicating neutralization of excess borohydride.

  • The resulting mixture containing this compound can then be purified by distillation under reduced pressure.

G Workflow: Synthesis of this compound start Start: Dissolve 3-Nitropropanal in Methanol cool Cool to -20 °C start->cool add_nabh4 Add Sodium Borohydride in portions over 30 min cool->add_nabh4 stir Stir for 1 hour at -20 °C add_nabh4->stir neutralize Neutralize with methanolic HCl stir->neutralize purify Purify by vacuum distillation neutralize->purify

A generalized workflow for the synthesis of this compound.
Analytical Method: Quantification by HPLC[12][13]

This protocol provides a general method for the quantitative analysis of this compound in a solution, adaptable from methods used for plasma and plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Micropak MCH-5).

  • Mobile Phase: Isocratic elution with 0.15% orthophosphoric acid in water (pH adjusted to 2.0).

  • Detection: UV detection at 210 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

Procedure:

  • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter to remove particulate matter.

  • Inject a known volume of the sample and standards onto the HPLC system.

  • Monitor the elution of this compound at 210 nm.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Toxicology

This compound itself is not considered highly toxic to mammals.[10] However, its toxicological significance arises from its metabolic conversion to 3-nitropropanoic acid (3-NPA) by hepatic alcohol dehydrogenase.[10]

3-NPA is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[10][11] By inhibiting this enzyme, 3-NPA disrupts cellular respiration and ATP production, leading to cellular energy failure.[12] This mechanism of toxicity is particularly damaging to neuronal tissues, and 3-NPA is widely used in research to create animal models of neurodegenerative disorders like Huntington's disease.[11][13]

G Metabolic Pathway and Toxicity of this compound cluster_metabolism Metabolism in Liver cluster_krebs Mitochondrial Krebs Cycle This compound This compound Alcohol Dehydrogenase Alcohol Dehydrogenase This compound->Alcohol Dehydrogenase 3-Nitropropanoic Acid (3-NPA) 3-Nitropropanoic Acid (3-NPA) Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II) 3-Nitropropanoic Acid (3-NPA)->Succinate Dehydrogenase (Complex II) Irreversible Inhibition Alcohol Dehydrogenase->3-Nitropropanoic Acid (3-NPA) Succinate Succinate Succinate->Succinate Dehydrogenase (Complex II) Fumarate Fumarate ATP Production Disruption Disruption of ATP Production & Cellular Energy Failure Succinate Dehydrogenase (Complex II)->Fumarate Succinate Dehydrogenase (Complex II)->ATP Production Disruption Leads to

Metabolic activation of this compound and its toxic effect.

Applications in Research

  • Neuroscience: Due to its conversion to 3-NPA, this compound is used to induce striatal degeneration in animal models, closely mimicking the pathology of Huntington's disease.[11][13] These models are invaluable for studying disease mechanisms and for the preclinical testing of potential therapeutics.

  • Agriculture and Environmental Science: A derivative, 3-nitrooxypropanol (3-NOP), is a potent inhibitor of the enzyme methyl-coenzyme M reductase in methanogenic archaea found in the rumen of livestock. This has led to its development as a feed additive to reduce methane (B114726) emissions from cattle, a significant contributor to greenhouse gases.

  • Organic Synthesis: It serves as a versatile precursor for the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals.[9]

Safety and Handling

This compound is classified as toxic if swallowed. It can also cause skin and eye irritation and may cause respiratory irritation.[3]

  • Hazard Classifications: Acute Toxicity, Oral (Category 3)

  • GHS Pictograms: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed)

  • Precautionary Statements: P264, P270, P301 + P310, P405, P501

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

3-Nitropropanol Metabolism in Livestock: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPOH) is a toxic compound found in certain forage plants, posing a significant threat to livestock health. This technical guide provides a comprehensive overview of the metabolic fate of 3-NPOH in livestock, with a focus on ruminants. It details the dual pathways of detoxification in the rumen and toxification in systemic circulation, presents available quantitative data on its toxicokinetics, outlines experimental methodologies for its study, and visualizes the key metabolic and experimental processes. Understanding the intricate metabolism of 3-NPOH is crucial for developing effective mitigation strategies and ensuring animal welfare and productivity.

Introduction

This compound (3-NPOH) and its glycoside precursors are naturally occurring toxins present in various species of Astragalus (milkvetch) and other legumes.[1][2] Ingestion of these plants can lead to toxicity in livestock, characterized by neurological and respiratory distress. The toxicity of 3-NPOH is primarily attributed to its metabolic conversion to 3-nitropropionic acid (NPA), a potent inhibitor of cellular respiration.[2][3] This document serves as an in-depth technical resource on the metabolism of 3-NPOH in livestock, compiling current knowledge on its biochemical transformations, quantitative toxicokinetics, and the experimental approaches used to elucidate these processes.

Metabolic Pathways

The metabolism of 3-NPOH in livestock, particularly in ruminants, follows two main routes: detoxification within the rumen and toxification in the liver and other tissues.

Ruminal Metabolism: The Detoxification Pathway

The rumen microbiome plays a crucial role in detoxifying ingested 3-NPOH.[2] Several species of ruminal bacteria can metabolize nitrotoxins.[2][4] A key bacterium identified in this process is Denitrobacterium detoxificans, an obligate anaerobe that can utilize nitrocompounds as terminal electron acceptors in its respiration.[1][5][6]

The primary detoxification reaction involves the reduction of the nitro group of 3-NPOH to an amino group, forming the non-toxic compound 3-aminopropanol.[5] This process is critical for conferring protection to ruminants consuming 3-NPOH-containing forages.[2][4] The rate of this detoxification can be influenced by the composition of the diet and the adaptation of the ruminal microbial population.[2]

Ruminal_Metabolism Ruminal Detoxification of this compound 3-NPOH 3-NPOH Rumen_Microbes Rumen Microbes (e.g., Denitrobacterium detoxificans) 3-NPOH->Rumen_Microbes Ingestion 3-Aminopropanol 3-Aminopropanol (Non-toxic) Rumen_Microbes->3-Aminopropanol Reduction of Nitro Group Further_Metabolites Further Metabolites 3-Aminopropanol->Further_Metabolites

Ruminal Detoxification of 3-NPOH
Systemic Metabolism: The Toxification Pathway

A portion of ingested 3-NPOH can escape ruminal detoxification and be absorbed into the bloodstream.[7] The primary site of absorption in sheep is the reticulo-rumen. Once in the systemic circulation, 3-NPOH is transported to the liver, where it undergoes oxidation.

The key enzyme in this toxification pathway is hepatic alcohol dehydrogenase (ADH), which oxidizes 3-NPOH to 3-nitropropionaldehyde (3-NPAL).[2][8] 3-NPAL is then rapidly oxidized, likely by aldehyde dehydrogenase, to the highly toxic metabolite 3-nitropropionic acid (NPA).[8]

NPA exerts its toxic effects by irreversibly inhibiting succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[3][9][10] This inhibition blocks cellular energy production (ATP synthesis) and leads to oxidative stress, ultimately causing cell death and the clinical signs of poisoning.[2][4][9]

Systemic_Metabolism Systemic Toxification of this compound cluster_absorption Absorption from Rumen cluster_liver Liver Metabolism cluster_mitochondria Mitochondrial Toxicity Absorbed_3NPOH 3-NPOH (Absorbed) 3-NPOH_Liver 3-NPOH Absorbed_3NPOH->3-NPOH_Liver Systemic Circulation 3-NPAL 3-Nitropropionaldehyde 3-NPOH_Liver->3-NPAL Oxidation NPA 3-Nitropropionic Acid (NPA) (Toxic) 3-NPAL->NPA Oxidation NPA_Mito NPA NPA->NPA_Mito ADH Alcohol Dehydrogenase ADH->3-NPAL ALDH Aldehyde Dehydrogenase ALDH->NPA SDH Succinate Dehydrogenase (Complex II) NPA_Mito->SDH Irreversible Inhibition ETC_Block Blocked Electron Transport Chain SDH->ETC_Block ATP_Depletion ATP Depletion & Oxidative Stress ETC_Block->ATP_Depletion

Systemic Toxification of 3-NPOH

Quantitative Data on this compound Toxicokinetics

Quantitative data on the toxicokinetics of 3-NPOH in livestock are crucial for risk assessment and management. The available data are summarized below.

Table 1: Ruminal Disappearance and Plasma Levels of 3-NPOH and Metabolites in Cattle

ParameterValueSpeciesExperimental ConditionsReference
3-NPOH Half-life in Rumen 1.24 hoursCattleDosed with timber milkvetch (A. miser var. serotinus)[7]
Peak Plasma NPA after 3-NPOH Dosing Not specified, but detectedCattleDosed with timber milkvetch[7]
Peak Plasma Inorganic Nitrite after 3-NPOH Dosing Not specified, but detectedCattleDosed with timber milkvetch[7]

Table 2: Absorption Sites of 3-NPOH in Sheep

Injection SiteDose (mg/kg)ObservationReference
Rumen30Rapid absorption and conversion to NPA
Abomasum10Absorption occurred
Small Intestine10Rapid absorption

Note: The reticulo-rumen was identified as the major site of absorption for both 3-NPOH and NPA.

Experimental Protocols

This section outlines the general methodologies employed in the study of 3-NPOH metabolism in livestock.

In Vivo Studies of 3-NPOH Absorption and Metabolism

Objective: To determine the sites of absorption and the metabolic fate of 3-NPOH in live animals.

Methodology:

  • Animal Preparation: Surgically fit livestock (e.g., sheep, cattle) with ruminal, abomasal, and/or intestinal cannulas to allow for direct administration of 3-NPOH and collection of digesta samples.

  • Dosing: Administer a known dose of 3-NPOH directly into the desired compartment of the gastrointestinal tract (e.g., rumen, abomasum, small intestine).

  • Blood Sampling: Collect serial blood samples from a jugular vein catheter at predetermined time points post-dosing.

  • Digesta Sampling: Collect samples of ruminal fluid, abomasal contents, or intestinal digesta at various time points.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Process digesta samples as required for analysis.

  • Analytical Chemistry: Analyze plasma and digesta samples for concentrations of 3-NPOH, NPA, and other potential metabolites using methods such as High-Performance Liquid Chromatography (HPLC).[11]

InVivo_Protocol In Vivo Experimental Workflow for 3-NPOH Metabolism Animal_Prep Animal Preparation (Cannulation) Dosing 3-NPOH Administration (e.g., intra-ruminal) Animal_Prep->Dosing Sampling Serial Sampling Dosing->Sampling Blood_Collection Blood Collection Sampling->Blood_Collection Digesta_Collection Digesta Collection Sampling->Digesta_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Digesta_Prep Digesta Preparation Digesta_Collection->Digesta_Prep Sample_Processing Sample Processing Analysis HPLC Analysis (3-NPOH, NPA) Plasma_Separation->Analysis Digesta_Prep->Analysis Data_Analysis Toxicokinetic Modeling Analysis->Data_Analysis

In Vivo Experimental Workflow
In Vitro Studies of Ruminal Metabolism

Objective: To investigate the detoxification of 3-NPOH by ruminal microorganisms under controlled laboratory conditions.

Methodology:

  • Rumen Fluid Collection: Obtain fresh rumen fluid from a cannulated animal.

  • Incubation Setup: Prepare anaerobic incubation vessels containing a buffered medium and a substrate (e.g., forage).

  • Inoculation: Inoculate the vessels with fresh rumen fluid.

  • Treatment: Add 3-NPOH to the treatment vessels.

  • Incubation: Incubate the vessels under anaerobic conditions at 39°C.

  • Sampling: Collect samples from the incubation vessels at various time points.

  • Analysis: Analyze the samples for the disappearance of 3-NPOH and the appearance of metabolites like 3-aminopropanol.

Enzyme Kinetics of 3-NPOH Oxidation

Objective: To characterize the kinetics of the enzymatic conversion of 3-NPOH to NPA.

Methodology:

  • Enzyme Preparation: Purify alcohol dehydrogenase from liver tissue.[8]

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, NAD+ as a cofactor, and varying concentrations of 3-NPOH in a suitable buffer.

  • Kinetic Assay: Monitor the reaction progress over time by measuring the formation of NADH spectrophotometrically or by quantifying the production of NPA using HPLC.

  • Data Analysis: Determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.

Analytical Methods

The accurate quantification of 3-NPOH and its metabolites in biological matrices is essential for metabolic and toxicokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most commonly employed technique for the simultaneous determination of 3-NPOH and NPA in plasma and other biological samples.[11] A typical method involves:

  • Sample Preparation: Deproteinization of plasma samples, often with an acid, followed by centrifugation.

  • Chromatographic Separation: Use of a reverse-phase column (e.g., C18) with an isocratic mobile phase, such as a dilute acid solution (e.g., 0.15% orthophosphoric acid).[11]

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

Conclusion

The metabolism of this compound in livestock is a complex interplay between detoxification by the rumen microbiota and toxification by hepatic enzymes. The formation of 3-nitropropionic acid is the key event leading to cellular toxicity. While the qualitative aspects of these pathways are well-understood, further research is needed to generate more comprehensive quantitative toxicokinetic data across different livestock species. The experimental protocols and analytical methods outlined in this guide provide a framework for future investigations aimed at mitigating the risks associated with 3-NPOH exposure in livestock. A deeper understanding of these processes is paramount for developing targeted interventions, such as dietary manipulations to enhance ruminal detoxification, and for ensuring the safety and productivity of livestock production systems.

References

An In-depth Technical Guide on the Core Mechanism of 3-Nitropropanol Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitropropanol (3-NPOH) is a potent neurotoxin primarily found in certain species of Astragalus plants. While not intrinsically toxic, its metabolite, 3-nitropropionic acid (3-NPA), is a powerful and irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in cellular respiration. This inhibition triggers a cascade of events, including mitochondrial dysfunction, energy depletion, oxidative stress, and ultimately, selective neuronal cell death, particularly in the striatum. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 3-NPOH toxicity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This information is crucial for researchers investigating neurodegenerative diseases, such as Huntington's disease, for which 3-NPA serves as a valuable experimental model, and for professionals in drug development seeking to identify novel therapeutic targets.

The Metabolic Activation and Primary Molecular Target of this compound

This compound itself is not the ultimate toxic agent.[1][2][3][4] Upon ingestion, it is rapidly metabolized in the liver by alcohol dehydrogenase to its toxic metabolite, 3-nitropropionic acid (3-NPA).[1][2][3] 3-NPA is a suicide inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][5][6][7][8] This irreversible inhibition is the central event in 3-NPOH toxicity.[5][6][7] The inactivation of SDH occurs through the covalent binding of 3-NPA to the enzyme's active site.[6][7]

The inhibition of SDH has profound consequences for cellular metabolism. It disrupts the Krebs cycle and the electron transport chain, leading to a significant reduction in ATP production and a state of cellular energy depletion.[4][5][6][8] This energy crisis is a primary driver of the subsequent pathological events.

Key Pathophysiological Consequences of SDH Inhibition

The irreversible inhibition of SDH by 3-NPA initiates a series of interconnected and deleterious cellular events:

Mitochondrial Dysfunction and Energy Depletion

The most immediate consequence of SDH inhibition is a severe impairment of mitochondrial function. The blockage of the electron transport chain at Complex II leads to a drastic decrease in ATP synthesis.[4][6][8] Studies have shown a rapid, dose- and time-dependent drop in intracellular ATP levels in neuronal cells exposed to 3-NPA.[9] This energy deficit particularly affects metabolically active cells like neurons, making them highly susceptible to 3-NPA-induced damage.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

The disruption of the electron transport chain by 3-NPA leads to an overproduction of reactive oxygen species (ROS).[6][9] The impaired electron flow results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) anions and other ROS. This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress.[9] Oxidative damage to lipids, proteins, and DNA is a major contributor to the cellular pathology observed in 3-NPA toxicity.[10]

Excitotoxicity

3-NPA-induced energy depletion makes neurons more vulnerable to glutamate-mediated excitotoxicity.[11] The reduction in ATP levels impairs the function of ion pumps, such as the Na+/K+-ATPase, leading to membrane depolarization. This depolarization relieves the voltage-dependent magnesium block of NMDA receptors, making them hypersensitive to ambient glutamate (B1630785) levels.[11] The excessive influx of Ca2+ through these overstimulated NMDA receptors triggers a cascade of neurotoxic events, including the activation of proteases and lipases, and further mitochondrial damage.[11]

Apoptosis and Necrosis

The combination of energy failure, oxidative stress, and excitotoxicity ultimately leads to cell death through both apoptosis (programmed cell death) and necrosis.[1][12] 3-NPA can trigger the intrinsic apoptotic pathway through the release of cytochrome c from damaged mitochondria, leading to the activation of caspases, particularly caspase-3.[13] In cases of severe energy depletion, cells may undergo necrotic cell death.[1][12]

Quantitative Data on this compound/3-Nitropropionic Acid Toxicity

The following tables summarize key quantitative data from various experimental studies on 3-NPA toxicity.

Table 1: Dose-Response of 3-NPA in Animal Models

Animal ModelDose of 3-NPARoute of AdministrationObserved EffectsReference
Rat20 mg/kg/day for 4 daysIntraperitoneal (i.p.)Induces oxidative stress and increases lipid peroxidation in the brain.[13]
Rat10-30 mg/kg/day (acute)Intraperitoneal (i.p.)Induces behavioral changes.[2]
Rat10-15 mg/kg/day (chronic)Intraperitoneal (i.p.)Mimics Huntington's disease-like pathology.[14]
Mouse100-200 mg/kgIntraperitoneal (i.p.)Evokes seizures.[13]
Mouse6.25, 12.5, and 25 mg/kg for 7 daysIntraperitoneal (i.p.)Induces ovarian oxidative stress and impairs follicle development.[15]

Table 2: Effects of 3-NPA on Cellular and Biochemical Parameters

ParameterCell/Tissue Type3-NPA ConcentrationEffectReference
SDH ActivityRat StriatumChronic infusion35% reduction after 3 days, 50% reduction after 5 days.[8]
SDH Inhibition ThresholdRat BrainSystemic injection50-60% inhibition of control levels is the neurotoxic threshold.[3]
ATP ProductionStriatal Cells10 mM for 24 hoursSignificant decrease in ATP levels.[16]
Mitochondrial Membrane PotentialSH-SY5Y cells5 mM36 ± 2.3% of control fluorescence level after 45 minutes.[17]
ROS ProductionGoose Granulosa Cells5.0 mmol/l for 24 hours25.4% increase in intracellular ROS.[18]
Cell ViabilityGoose Granulosa Cells5.0 mmol/l for 24 hours45.5% decrease in cell viability.[18]
Lipid Peroxidation (MDA levels)Rat Striatum16.5 mg/kg (single dose)777.9% of control values after 24 hours.[19]
Caspase-3 ActivityCultured Rat Hippocampal NeuronsVariesIncreased levels, indicative of apoptosis.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 3-NPOH/3-NPA toxicity.

Measurement of Succinate Dehydrogenase (SDH) Activity

Principle: SDH activity is determined by measuring the reduction of a tetrazolium salt, such as 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), to a colored formazan (B1609692) product. The rate of formazan formation is proportional to the SDH activity.

Protocol:

  • Sample Preparation: Homogenize tissue samples (e.g., brain striatum) or cell pellets in ice-cold isolation buffer. Centrifuge the homogenate to obtain a mitochondrial fraction.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, the substrate (succinate), and the electron acceptor (INT).

  • Assay: Add the mitochondrial preparation to the reaction mixture and incubate at a controlled temperature (e.g., 37°C).

  • Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) at regular time intervals using a spectrophotometer.

  • Calculation: Calculate the SDH activity based on the rate of change in absorbance and the protein concentration of the sample.

For a detailed protocol, refer to Munujos et al. (1993) as cited in[20].

Quantification of Reactive Oxygen Species (ROS)

Principle: Intracellular ROS levels can be quantified using fluorescent probes that become fluorescent upon oxidation by ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.

Protocol:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Loading with Probe: Incubate the cells with DCFH-DA in a serum-free medium. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.

  • Treatment: Expose the cells to 3-NPA at the desired concentration and for the specified duration.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration to determine the relative ROS levels.

For a detailed protocol for measuring mitochondrial ROS, refer to the method described for H2O2 emission using Amplex Red as described in[21][22].

Assessment of Apoptosis by Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.

Protocol:

  • Cell Lysis: Lyse the control and 3-NPA-treated cells using a specific lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase-3 Assay: Add the cell lysate to a reaction buffer containing a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AFC for fluorometric assay).

  • Incubation: Incubate the reaction mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Measurement: Measure the absorbance of the released chromophore (e.g., p-nitroaniline at 405 nm) or the fluorescence of the released fluorophore using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated controls.

For detailed protocols, refer to commercially available caspase-3 assay kits such as those from Sigma-Aldrich or Abcam[23].

Histopathological Analysis of Brain Lesions

Principle: Histopathological examination of brain tissue allows for the visualization and assessment of neuronal damage, inflammation, and other structural changes induced by 3-NPA.

Protocol:

  • Tissue Fixation: Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde) to preserve the brain tissue.

  • Tissue Processing: Dehydrate the fixed brain tissue through a series of graded alcohols and embed it in paraffin (B1166041) wax.

  • Sectioning: Cut thin sections of the embedded tissue using a microtome.

  • Staining: Stain the tissue sections with histological stains such as Hematoxylin and Eosin (H&E) for general morphology or specific neuronal markers (e.g., NeuN) using immunohistochemistry.

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate the extent and characteristics of the neuronal lesions, gliosis, and other pathological changes.

For a general protocol on detecting apoptotic cells in tissue sections, refer to the Neutral Red staining method described in[24].

Visualizing the Mechanisms of this compound Toxicity

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying 3-NPOH toxicity.

Signaling Pathway of this compound Toxicity

G cluster_metabolism Metabolic Activation cluster_mitochondrion Mitochondrial Dysfunction cluster_cellular_effects Cellular Consequences 3-NPOH 3-NPOH 3-NPA 3-NPA 3-NPOH->3-NPA Alcohol Dehydrogenase (Liver) SDH Succinate Dehydrogenase (Complex II) 3-NPA->SDH Irreversible Inhibition ETC Electron Transport Chain SDH->ETC Disruption ATP ATP Production ETC->ATP Decrease ROS ROS Production ETC->ROS Increase Energy_Depletion Energy Depletion ATP->Energy_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Excitotoxicity Excitotoxicity Energy_Depletion->Excitotoxicity Apoptosis Apoptosis Oxidative_Stress->Apoptosis Excitotoxicity->Apoptosis Necrosis Necrosis Excitotoxicity->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Signaling pathway of this compound toxicity.

Experimental Workflow for Investigating 3-NPA Toxicity

G cluster_model Experimental Model cluster_treatment Treatment cluster_analysis Analysis cluster_biochemical_assays Biochemical Assays Animal_Model Animal Model (e.g., Rat, Mouse) Treatment_NPA 3-NPA Administration Animal_Model->Treatment_NPA Behavioral Behavioral Tests Animal_Model->Behavioral Cell_Culture Cell Culture (e.g., Neuronal Cells) Cell_Culture->Treatment_NPA Biochemical Biochemical Assays Treatment_NPA->Biochemical Histological Histopathological Analysis Treatment_NPA->Histological SDH_Assay SDH Activity Assay Biochemical->SDH_Assay ATP_Assay ATP Measurement Biochemical->ATP_Assay ROS_Assay ROS Quantification Biochemical->ROS_Assay Caspase_Assay Caspase Activity Assay Biochemical->Caspase_Assay

Caption: General experimental workflow for studying 3-NPA toxicity.

Conclusion

The toxicity of this compound is a multi-faceted process initiated by its metabolic conversion to 3-NPA and the subsequent irreversible inhibition of succinate dehydrogenase. This primary insult triggers a cascade of detrimental events, including mitochondrial dysfunction, energy depletion, oxidative stress, and excitotoxicity, culminating in neuronal cell death. The selective vulnerability of the striatum to 3-NPA makes it a highly relevant model for studying the pathogenesis of neurodegenerative disorders like Huntington's disease. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the development of effective therapeutic strategies aimed at mitigating the devastating effects of mitochondrial toxins and related neurodegenerative conditions. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of neuroscience.

References

The Role of 3-Nitropropanol in Livestock Poisoning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPOH) and its oxidized metabolite, 3-nitropropionic acid (3-NPA), are potent neurotoxins found in a variety of leguminous plants, particularly of the Astragalus genus. These compounds pose a significant threat to livestock, causing a range of clinical signs from respiratory distress and locomotor difficulties to sudden death. This technical guide provides an in-depth analysis of the mechanism of 3-NPOH toxicity, its metabolism in ruminants, and the downstream cellular consequences. It also details experimental protocols for the detection and quantification of these toxins and for assessing their biochemical effects, with a focus on the inhibition of succinate (B1194679) dehydrogenase. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study of livestock toxicology and the development of potential therapeutic interventions.

Introduction

Poisoning of livestock by nitro-containing plants is a significant concern in many parts of the world. The primary toxic principles in these plants are glycosides of this compound (3-NPOH), such as miserotoxin, and glucose esters of 3-nitropropionic acid (3-NPA).[1][2] While 3-NPOH itself is not directly toxic, it is readily converted to the highly toxic 3-NPA by hepatic alcohol dehydrogenase.[1][2] This guide will focus on the pivotal role of 3-NPOH as a pro-toxin and the subsequent toxic cascade initiated by its metabolite, 3-NPA.

Mechanism of Toxicity

The toxicity of 3-NPOH is intrinsically linked to its metabolic conversion to 3-NPA. 3-NPA is a suicide inhibitor of succinate dehydrogenase (SDH), a critical enzyme that functions in both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[1][3][4] By irreversibly binding to the active site of SDH, 3-NPA effectively blocks cellular respiration, leading to a rapid decline in ATP production.[1][2][3] This energy deficit is a primary driver of the cellular dysfunction and death that characterizes 3-NPOH poisoning.

Signaling Pathway of 3-NPA Induced Cellular Damage

The inhibition of SDH by 3-NPA triggers a cascade of downstream events that culminate in cellular damage and apoptosis. A key consequence of electron transport chain disruption is the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][5] This oxidative stress, coupled with the energy deficit, contributes to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the activation of executioner caspases, such as caspase-3, ultimately leading to programmed cell death.[5]

Signaling Pathway of 3-NPA Induced Cellular Damage cluster_ingestion Ingestion & Metabolism cluster_cellular Cellular Effects 3-NPOH_Glycosides 3-NPOH Glycosides (e.g., Miserotoxin) 3-NPOH This compound (3-NPOH) 3-NPOH_Glycosides->3-NPOH Hydrolysis (Rumen) 3-NPA 3-Nitropropionic Acid (3-NPA) 3-NPOH->3-NPA Oxidation (Hepatic Alcohol Dehydrogenase) SDH Succinate Dehydrogenase (SDH) 3-NPA->SDH Irreversible Inhibition ETC Electron Transport Chain (Complex II) SDH->ETC ATP ATP Production ETC->ATP Reduction ROS Reactive Oxygen Species (ROS) ETC->ROS Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP->Mitochondrial_Dysfunction Depletion leads to ROS->Mitochondrial_Dysfunction Caspase3 Caspase-3 Activation Mitochondrial_Dysfunction->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of 3-NPOH toxicity.

Quantitative Toxicological Data

The toxicity of 3-NPOH and 3-NPA can vary depending on the animal species and the route of administration. Ruminants are generally less susceptible than monogastric animals due to the detoxifying action of their rumen microflora.[1]

CompoundSpeciesRouteToxic DoseReference
This compoundCattleIntravenousLD50: 30 mg/kg body weight[6]
3-Nitropropionic AcidSheepIntravenousLD50: 52 mg/kg body weight[6]
3-Nitropropionic AcidGeneralOralLD50: 60-120 mg/kg[1]
This compoundCattleOral (from plant)Minimum lethal dose: 20-60 mg/kg body weight[6]
ParameterValueSpeciesConditionsReference
3-NPOH half-life in rumen1.24 hoursCattleAfter administration of Astragalus miser var. serotinus[7]
SDH Inhibition Threshold for Neurotoxicity50-60% of control levelsRat (brain)Chronic 3-NPA administration[8]
ROS Production Increase25.4%Goose (granulosa cells)5.0 mmol/L 3-NPA for 24h[2][5]
Early Apoptotic Cells Increase38.43%Goose (granulosa cells)5.0 mmol/L 3-NPA for 24h[2]

Experimental Protocols

Analysis of 3-NPOH and 3-NPA in Forage and Biological Samples

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of 3-NPOH and 3-NPA.

  • Forage: Freeze-dried plant material can be extracted with water at room temperature to release the aglycones from their conjugated forms.[9]

  • Plasma: Deproteinization of plasma samples is required, followed by extraction. A common method involves reverse-phase HPLC.[1]

ParameterSpecification
Column Phenomenex Kinetex 2.6 µm F5 100 Å, 100 x 4.6 mm
Mobile Phase Isocratic elution with pH 3.5 phosphonate (B1237965) buffer
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Reference [9]
ParameterSpecification
Column Micropak MCH-5
Mobile Phase Isocratic elution with 0.15% orthophosphoric acid (pH 2.0)
Detection UV
Reference [1]
Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

SDH catalyzes the oxidation of succinate to fumarate. The electrons released are transferred to a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), causing a color change that can be measured spectrophotometrically. The rate of color change is proportional to SDH activity.

  • Prepare mitochondrial fraction: Isolate mitochondria from tissue homogenates by differential centrifugation.

  • Reaction Mixture: In a microplate well, combine the mitochondrial suspension with the assay buffer.

  • Pre-incubation with Inhibitor: Add various concentrations of 3-NPA (or a control vehicle) to the wells and pre-incubate.

  • Initiate Reaction: Start the reaction by adding succinate and DCPIP.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 600 nm kinetically over a set period.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each 3-NPA concentration and calculate the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

The assay uses a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore, p-nitroanilide (pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 400-405 nm.[3][10]

  • Induce Apoptosis: Treat cells with 3-NPA to induce apoptosis.

  • Prepare Cell Lysates: Lyse the cells to release their intracellular contents.

  • Reaction: Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the reaction mixture to allow for substrate cleavage.

  • Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Experimental Workflow for Investigating 3-NPOH Poisoning

A systematic approach is crucial when investigating suspected cases of livestock poisoning by nitro-containing plants.

Experimental Workflow Field_Investigation Field Investigation - Clinical signs - Forage survey Sample_Collection Sample Collection - Forage samples - Blood/Tissue samples Field_Investigation->Sample_Collection Toxin_Analysis Toxin Analysis (HPLC) - 3-NPOH/3-NPA in forage - 3-NPA in plasma Sample_Collection->Toxin_Analysis Biochemical_Assays Biochemical Assays - SDH activity - ROS levels - Caspase activity Sample_Collection->Biochemical_Assays Histopathology Histopathology - Tissue damage assessment Sample_Collection->Histopathology Data_Integration Data Integration Toxin_Analysis->Data_Integration Biochemical_Assays->Data_Integration Histopathology->Data_Integration Diagnosis Diagnosis & Confirmation Data_Integration->Diagnosis

Workflow for investigating 3-NPOH poisoning.

Conclusion

This compound, through its metabolic conversion to 3-nitropropionic acid, represents a significant toxicological threat to livestock. The irreversible inhibition of succinate dehydrogenase by 3-NPA initiates a cascade of cellular events, including energy deprivation, oxidative stress, and apoptosis, which manifest as the clinical signs of poisoning. A thorough understanding of this toxic mechanism, coupled with robust analytical and biochemical assays, is essential for the accurate diagnosis of poisoning incidents and for the development of effective preventative and therapeutic strategies. This guide provides a foundational resource for researchers and professionals working to mitigate the impact of these potent natural toxins on livestock health and productivity.

References

The Biosynthesis of 3-Nitropropanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPA-ol) and its oxidized precursor, 3-nitropropanoic acid (3-NPA), are potent toxins produced by a variety of plants and fungi. Their significance stems from their irreversible inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain, leading to cellular energy depletion and neurotoxicity. This mechanism has led to the use of 3-NPA as a model for studying neurodegenerative diseases like Huntington's disease. Understanding the biosynthesis of these nitro compounds is critical for developing strategies to mitigate their toxicity in agriculture and for exploring their potential pharmacological applications. This guide provides an in-depth overview of the natural biosynthetic pathways of this compound, detailing the key enzymes, intermediates, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound and 3-nitropropanoic acid are naturally occurring nitroaliphatic compounds found in a diverse range of organisms, including leguminous plants of the genera Astragalus, Coronilla, and Indigofera, as well as various species of fungi such as Aspergillus and Penicillium.[1][2] In plants, this compound is often sequestered in a less toxic glycosylated form known as miserotoxin, which is a 3-nitro-1-propyl-beta-D-glucopyranoside.[1] The toxicity of these compounds is primarily attributed to 3-NPA, which can be formed from the oxidation of 3-NPA-ol by enzymes like hepatic alcohol dehydrogenase in mammals.[3][4] 3-NPA acts as a suicide inhibitor of succinate dehydrogenase, a critical enzyme in both the Krebs cycle and the electron transport chain, thereby disrupting cellular respiration.[5][6] This guide focuses on the natural biosynthetic pathways leading to the formation of this compound.

Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the synthesis of its precursor, 3-nitropropanoic acid. The pathways vary between different kingdoms of life, primarily plants and fungi.

Fungal Biosynthesis of 3-Nitropropanoic Acid

In fungi, such as the koji mold Aspergillus oryzae, the biosynthesis of 3-NPA originates from the amino acid L-aspartate.[7][8] A dedicated biosynthetic gene cluster (BGC) encodes the necessary enzymes for this transformation.[7][9]

The key steps are:

  • Oxidation of L-aspartate: The flavin-dependent amine oxidase, NpaA, catalyzes the oxidation of L-aspartate to form (S)-nitrosuccinic acid.[7][8][10] This enzyme exhibits strict substrate specificity for L-aspartate.[10]

  • Decarboxylation: The intermediate, (S)-nitrosuccinic acid, undergoes decarboxylation to yield 3-nitropropanoic acid. This step can occur spontaneously under physiological conditions, but it is likely accelerated by a decarboxylase, NpaB, also encoded within the BGC.[7][8][11]

A conserved BGC for 3-NPA biosynthesis has been identified in various fungi used in food processing, highlighting the importance of monitoring for the potential presence of this mycotoxin.[7][9]

Plant Biosynthesis of 3-Nitropropanoic Acid and this compound

In plants, the biosynthetic route to 3-NPA and its derivatives appears to differ from the fungal pathway. Studies on leaf beetles that sequester these compounds from their host plants, and on plants like Indigofera spicata, suggest that β-alanine is a key precursor.[12][13][14] The proposed pathway involves the consecutive oxidation of the amino group of β-alanine to form 3-NPA.[12]

The subsequent conversion of 3-NPA to this compound involves a reduction of the carboxylic acid group. While the specific enzymes catalyzing this reduction in producer organisms are not yet fully characterized, it is mechanistically the reverse of the oxidation seen in mammals where alcohol dehydrogenase converts 3-NPA-ol to 3-NPA.

Key Enzymes and Their Characteristics

A summary of the key enzymes involved in the biosynthesis of 3-NPA is presented below. The enzyme responsible for the final reduction to 3-NPA-ol in producer organisms remains an active area of research.

EnzymeOrganismSubstrate(s)Product(s)Cofactor(s)Optimal pHOptimal Temperature (°C)
NpaA ((S)-nitrosuccinate synthase) Aspergillus oryzaeL-aspartate, NADPH, O₂(S)-nitrosuccinic acidFADNot ReportedNot Reported
NpaB (decarboxylase) Aspergillus oryzae(S)-nitrosuccinic acid3-Nitropropanoic acidMg²⁺ (putative)Not ReportedNot Reported

Signaling Pathways and Experimental Workflows

To visualize the biochemical transformations and the general approach to studying this pathway, the following diagrams are provided.

Biosynthesis_of_3_NPA_in_Fungi L_Aspartate L-Aspartate S_Nitrosuccinic_Acid (S)-Nitrosuccinic Acid L_Aspartate->S_Nitrosuccinic_Acid NpaA (Amine Oxidase) NADPH, O₂ _3_NPA 3-Nitropropanoic Acid S_Nitrosuccinic_Acid->_3_NPA NpaB (Decarboxylase) (spontaneous or enzyme-catalyzed)

Caption: Fungal biosynthetic pathway of 3-Nitropropanoic Acid.

Experimental_Workflow_for_NpaA_Activity_Assay cluster_preparation Enzyme and Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Purified_NpaA Purified NpaA Enzyme Incubation Incubate at controlled temperature Purified_NpaA->Incubation Substrates L-aspartate, NADPH Substrates->Incubation Derivatization Derivatization with 3-NPH Incubation->Derivatization LC_MS LC/MS Analysis Derivatization->LC_MS

Caption: Workflow for NpaA enzyme activity assay.

Experimental Protocols

This section provides a generalized protocol for the heterologous expression and activity assay of the fungal enzyme NpaA, based on methodologies described in the literature.[10]

Heterologous Expression and Purification of NpaA
  • Gene Cloning: The gene encoding NpaA from Aspergillus oryzae is cloned into an appropriate expression vector (e.g., pET vector) with a suitable tag (e.g., His-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable bacterial host strain, such as E. coli BL21 (DE3).

  • Protein Expression: The bacterial culture is grown to a suitable optical density (OD₆₀₀ of ~0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is performed by sonication or high-pressure homogenization.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using a gradient of the appropriate eluting agent (e.g., imidazole).

  • Purity Check: The purity of the eluted protein is assessed by SDS-PAGE. The purified enzyme can be stored at -80°C in a suitable buffer.

In Vitro NpaA Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing the purified NpaA enzyme, L-aspartate, and NADPH in a suitable buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time period (e.g., 15 minutes).

  • Quenching and Derivatization: The reaction is quenched, and the product is derivatized for detection. For example, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for subsequent LC/MS analysis.

  • LC/MS Analysis: The derivatized product is analyzed by liquid chromatography-mass spectrometry (LC/MS) to confirm the formation of the expected product, (S)-nitrosuccinic acid.

Quantitative Data

Quantitative data on the biosynthesis of this compound and its precursor is crucial for understanding the efficiency and regulation of the pathway. The following table summarizes available data.

ParameterValueOrganism/EnzymeConditionsReference
NpaA Substrate Specificity L-aspartateAspergillus oryzae NpaAIn vitro assay[10]
NpaA Cofactor Preference NADPH > NADHAspergillus oryzae NpaAIn vitro assay[10]
Incorporation of ¹⁴C from Malonate-2-¹⁴C into 3-NPA Varies (e.g., 0.13-0.55% in cuttings)Indigofera spicataIn vivo feeding experiments[13]

Conclusion and Future Directions

Significant progress has been made in elucidating the biosynthetic pathway of 3-nitropropanoic acid, particularly in fungi. The identification of the NpaA and NpaB enzymes provides a clear genetic and biochemical basis for its formation from L-aspartate. In contrast, the plant pathway, likely originating from β-alanine, and the specific enzymatic step for the reduction of 3-NPA to this compound require further investigation. Future research should focus on identifying and characterizing the reductase responsible for 3-NPA-ol formation in producer organisms. A deeper understanding of the regulation of these biosynthetic pathways will be essential for controlling the production of these toxins in agricultural settings and for harnessing their biochemical potential in drug development.

References

The Pro-Toxin to Toxin Relationship: A Technical Guide to 3-Nitropropanol and 3-Nitropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical and toxicological relationship between 3-Nitropropanol (3-NPOH) and its metabolic product, 3-nitropropionic acid (3-NPA). It details the metabolic activation, mechanism of toxicity, relevant quantitative data, and key experimental protocols for studying these compounds.

Introduction: The Metabolic Transformation to a Potent Toxin

This compound (3-NPOH) and 3-nitropropionic acid (3-NPA) are aliphatic nitro compounds found in a variety of plants, particularly from the Astragalus genus, and some fungi.[1][2][3] While 3-NPOH itself is not considered inherently toxic to mammals, it serves as a pro-toxin.[1][4][5][6] Following ingestion, it undergoes metabolic conversion to the highly toxic 3-NPA.[1][4][5][6]

The primary toxic action of 3-NPA is the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][7][8][9] This disruption of cellular energy metabolism leads to a cascade of events including ATP depletion, oxidative stress, and ultimately, cell death, with a pronounced neurotoxic effect.[1][8][10] Due to its ability to replicate the neurodegenerative effects observed in Huntington's disease, 3-NPA is widely used as a tool in experimental animal models of the disorder.[10][11][12]

Metabolic Activation of this compound

The toxicity of 3-NPOH is almost entirely dependent on its bioactivation to 3-NPA. This conversion is a two-step oxidation process primarily carried out by hepatic enzymes.

  • Oxidation to 3-Nitropropanal: 3-NPOH is first oxidized to an aldehyde intermediate, 3-nitropropanal. This reaction is catalyzed by hepatic alcohol dehydrogenase.[1][4][5]

  • Oxidation to 3-Nitropropionic Acid: The intermediate aldehyde is subsequently oxidized to the carboxylic acid, 3-NPA.

This metabolic pathway is the critical initiating step in the toxicity of 3-NPOH.

Metabolic_Activation cluster_liver Liver Metabolism NPOH This compound (Pro-toxin) NPAld 3-Nitropropanal (Intermediate) NPOH->NPAld Hepatic Alcohol Dehydrogenase NPA 3-Nitropropionic Acid (Active Toxin) NPAld->NPA Aldehyde Dehydrogenase

Figure 1. Metabolic activation of this compound to 3-Nitropropionic Acid.

Mechanism of Toxicity: Succinate Dehydrogenase Inhibition

The notoriety of 3-NPA stems from its function as a suicide inhibitor of succinate dehydrogenase (SDH).[12] SDH is a unique enzyme that participates in both the Krebs (tricarboxylic acid) cycle and the mitochondrial electron transport chain (ETC).

  • Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain (Complex II): It transfers electrons from succinate directly to the ubiquinone pool.

3-NPA irreversibly binds to the active site of SDH, covalently modifying a key arginine residue.[7][13] This inactivation halts the Krebs cycle and blocks the flow of electrons at Complex II. The consequences are severe:

  • ATP Depletion: Inhibition of the ETC drastically reduces the cell's ability to produce ATP, leading to an energy crisis.[4][8]

  • Oxidative Stress: The blockage of electron flow promotes the generation of reactive oxygen species (ROS) from the mitochondria, causing damage to mitochondrial DNA, proteins, and lipids.[8]

  • Cell Death: Severe energy depletion and oxidative damage can trigger apoptosis (programmed cell death) or, in more extreme cases, necrosis.[1]

The striatum, a region of the brain, is particularly vulnerable to the effects of 3-NPA, which is why the toxin is used to model Huntington's disease.[11][14]

Toxicity_Pathway cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC_Next Complex III/IV SDH->ETC_Next e- transfer ROS ↑ Reactive Oxygen Species (ROS) SDH->ROS Dysfunctional e- transfer ATP ATP Production ETC_Next->ATP Death Neuronal Cell Death (Apoptosis/Necrosis) ATP->Death Energy Depletion NPA 3-Nitropropionic Acid NPA->SDH Irreversible Inhibition ROS->Death Oxidative Damage

Figure 2. Mechanism of 3-NPA toxicity via inhibition of Succinate Dehydrogenase.

Quantitative Toxicological Data

The following tables summarize key quantitative data for 3-NPOH and 3-NPA. It is important to note that the toxicity of 3-NPOH is a function of its conversion rate to 3-NPA, which can vary between species.

Table 1: Acute Lethal Dose (LD50) Values

CompoundSpeciesRoute of AdministrationLD50 ValueReference
3-Nitropropionic AcidMouseOral68.1 mg/kg[15][16][17]
3-Nitropropionic AcidRatIntraperitoneal67 mg/kg[15][17]
3-Nitropropionic AcidRatSubcutaneous22 mg/kg[15][17]
3-Nitropropionic AcidMouseIntravenous50 mg/kg[15]
3-Nitropropionic AcidMouseIntraperitoneal140 mg/kg[17]

Note: LD50 data for this compound is less common in literature as its toxicity is dependent on metabolic conversion to 3-NPA.

Table 2: Other Quantitative Toxicity Data

CompoundParameterSystem/AssayValue/EffectReference
3-Nitropropionic AcidMICAntimycobacterial Activity3.3 µM[18]
3-Nitropropionic AcidNeurotoxic ThresholdRat Brain SDH Inhibition50-60% of control[11]
3-Nitropropionic AcidCell DeathCultured Rat Hippocampal NeuronsInduced at 0-15 mM (48h)[18]
3-Nitropropionic AcidAutophagySH-SY5Y CellsInduced at 5 mM (3h)[18]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of 3-NPOH and 3-NPA. Below are outlines of essential experimental protocols.

Measurement of Succinate Dehydrogenase (SDH) Activity

This colorimetric assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.

Principle: SDH oxidizes succinate to fumarate, transferring electrons to a probe like 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt (e.g., MTT, NBT, INT), which changes color upon reduction. The rate of color change is proportional to SDH activity.[19][20][21]

General Protocol Outline:

  • Sample Preparation:

    • Isolate mitochondria from tissue homogenates (e.g., brain, heart, liver) or cultured cells via differential centrifugation.[21][22]

    • Prepare a protein lysate from the isolated mitochondria or whole-cell extract in an appropriate assay buffer.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization.

  • Reaction Setup:

    • In a 96-well plate or cuvette, add the sample (mitochondrial lysate).

    • Add the reaction buffer containing the substrate (succinate) and the electron acceptor probe (e.g., DCIP or MTT).[22][23]

    • For inhibitor studies, pre-incubate the sample with 3-NPA for a defined period before adding the substrate.

  • Data Acquisition:

    • Measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCIP, ~570 nm for formazan (B1609692) product of MTT) using a spectrophotometer or plate reader.[21][22][23]

    • The measurement is typically done in kinetic mode.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min).

    • Use a standard curve of the reduced probe to convert the rate into specific activity (e.g., nmol/min/mg protein).

SDH_Assay_Workflow start Start: Tissue or Cell Sample homogenize 1. Homogenization & Lysis start->homogenize centrifuge 2. Differential Centrifugation homogenize->centrifuge isolate 3. Isolate Mitochondria / Supernatant centrifuge->isolate plate 5. Add Sample & Mix to Plate isolate->plate prepare 4. Prepare Reaction Mix (Buffer, Succinate, Probe) prepare->plate read 6. Kinetic Absorbance Reading (Spectrophotometer) plate->read analyze 7. Calculate Rate (ΔOD/min) & Specific Activity read->analyze end End: SDH Activity Result analyze->end

Figure 3. General workflow for a colorimetric Succinate Dehydrogenase (SDH) assay.

Quantification of 3-Nitropropionic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of 3-NPA in biological and environmental samples.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the stationary phase, causing them to separate as they flow through the column. A detector at the end of the column measures the quantity of each component as it elutes.

General Protocol Outline:

  • Sample Preparation:

    • Extraction: Extract 3-NPA from the sample matrix (e.g., culture medium, plasma, urine) using a suitable organic solvent like ethyl acetate.[24][25]

    • Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filtration: Filter the sample through a 0.22 or 0.45 µm filter to remove particulates.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[24]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M KH₂PO₄, pH 3.0) and an organic solvent (e.g., acetonitrile).[24]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a low wavelength, such as 210 nm, is effective.[24] More specific and sensitive detection can be achieved by coupling the HPLC to a mass spectrometer (HPLC-MS/MS).[26][27]

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a 3-NPA standard.

    • Inject the prepared sample.

    • Compare the peak area of 3-NPA in the sample to the standard curve to determine its concentration.

Conclusion

This compound acts as a metabolic precursor to the potent mitochondrial toxin, 3-nitropropionic acid. The conversion, mediated by hepatic dehydrogenases, unleashes a molecule that effectively cripples cellular energy production through the irreversible inhibition of succinate dehydrogenase. This mechanism of action, leading to ATP depletion and severe oxidative stress, underlies its significant neurotoxicity and makes 3-NPA an invaluable, albeit hazardous, tool for research into neurodegenerative diseases. A thorough understanding of its metabolic activation, mechanism of action, and the protocols used for its study is essential for professionals in toxicology, neuroscience, and drug development.

References

Early Research on Aliphatic Nitro Compounds in Astragalus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Astragalus, one of the largest genera of flowering plants, is widely distributed across the globe. While many species are valued for their medicinal properties, a significant number are known to synthesize toxic aliphatic nitro compounds, posing a threat to livestock and warranting careful study for any potential pharmaceutical applications. Early research, primarily conducted from the 1950s through the 1980s, laid the foundational knowledge for understanding the chemistry, toxicology, and distribution of these compounds within the genus. This technical guide provides an in-depth overview of this early research, focusing on the key compounds, analytical methodologies, and toxicological findings.

The primary aliphatic nitro compounds of concern in Astragalus are miserotoxin (B1213852), a β-D-glucoside of 3-nitro-1-propanol (3-NPOH), and its aglycone, 3-NPOH, as well as 3-nitropropionic acid (3-NPA).[1][2] These compounds are not ubiquitous across the genus but are concentrated in specific taxonomic sections. Notably, a significant percentage of North American (over 50%), Old World (12%), and South American (45%) Astragalus species have been found to contain these toxins.[1] The presence of these compounds has been confirmed in herbarium specimens dating back to the early 19th century, highlighting their long-standing presence in these plants.[1]

This guide will detail the early methods used for the detection and quantification of these compounds, present a summary of the quantitative data available from this research period, and illustrate the key metabolic and experimental pathways.

Key Aliphatic Nitro Compounds in Astragalus

The toxicity of nitro-bearing Astragalus species is primarily attributed to two classes of aliphatic nitro compounds: those that are catabolized to 3-nitro-1-propanol (3-NPOH) and those that yield 3-nitropropionic acid (3-NPA) in the digestive tracts of ruminants.[1] 3-NPOH is generally considered more toxic due to its more rapid absorption.[1]

  • Miserotoxin: This compound is the β-D-glucoside of 3-nitro-1-propanol and is a primary toxin in several Astragalus species, including A. miser (timber milkvetch).[1][3] For it to exert its toxic effect, it must be hydrolyzed to its aglycone, 3-NPOH, a process that readily occurs in the rumen of livestock due to microbial β-glucosidase activity.[1][3]

  • 3-Nitro-1-propanol (3-NPOH): This is the aglycone of miserotoxin and is also found in various Astragalus species. It is a potent toxin that can be oxidized in the liver to the even more toxic 3-nitropropionic acid.[4]

  • 3-Nitropropionic Acid (3-NPA): This compound is a powerful and irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the Krebs cycle.[1][4][5] This inhibition disrupts cellular respiration and ATP production, leading to the severe toxic effects observed in poisoned animals.[1][4][5]

Data Presentation: Quantitative Analysis of Nitro Compounds

Early research quantified the concentration of aliphatic nitro compounds in various Astragalus species. The data was typically expressed as milligrams of the nitro group (NO₂) per gram of dried plant material (mg NO₂/g). The following tables summarize some of the key quantitative findings from this era.

Astragalus SpeciesPlant PartNitro Content (mg NO₂/g plant)Reference
A. falcatus (Sicklepod Milkvetch)Leaves> 60 (early July - late August)Williams et al., 1976
A. falcatusLeaves14 (September 18)Williams et al., 1976
A. falcatusLeaves6.2 (early October)Williams et al., 1976
A. falcatusWhole Plant5.2 (early October)Williams et al., 1976
A. siliquosusNot specifiedSmall amountsWilliams et al., 1976
Geographic RegionTotal Species AnalyzedSpecies Positive for Nitro CompoundsPercentage PositiveReference
Old World162419012%Williams, 1981
South America663045%Williams, 1981

Experimental Protocols

The following sections detail the methodologies cited in early research for the analysis of aliphatic nitro compounds in Astragalus. It should be noted that the full, detailed protocols from the original publications were not available in the search results. Therefore, these protocols are reconstructed based on the available information and established chemical principles.

Sample Preparation
  • Harvesting: Aerial parts of the Astragalus plants were harvested. For consistent results, harvesting was often done when the plants were in a vegetative to pre-bloom stage, as the concentration of nitro compounds tends to be highest at this time.

  • Drying: The collected plant material was oven-dried at 60°C for 12-24 hours.

  • Grinding: The dried plant material was ground to a fine powder (e.g., to pass through a 40-mesh screen) to ensure homogeneity for subsequent extraction and analysis.

  • Storage: The ground samples were stored in sealed containers to prevent moisture absorption and degradation of the target compounds.

Quantitative Analysis: Colorimetric Determination (Reconstructed Protocol based on Cooke, 1955 and Williams & Norris, 1969)

This method is based on the principle that aliphatic nitro compounds can be hydrolyzed under alkaline conditions to release nitrite (B80452), which can then be quantified colorimetrically using the Griess reaction.

  • Extraction and Hydrolysis:

    • A known weight of the dried, ground plant material (e.g., 100 mg) is placed in a test tube.

    • A specific volume of a strong base, such as 1 M sodium hydroxide (B78521) (NaOH), is added to the tube.

    • The mixture is heated in a boiling water bath for a defined period (e.g., 30-60 minutes) to facilitate the hydrolysis of the nitro compounds and release of nitrite ions (NO₂⁻).

    • After heating, the mixture is allowed to cool to room temperature.

    • The extract is then neutralized with an acid (e.g., hydrochloric acid - HCl) and diluted to a known volume with deionized water.

    • The mixture is filtered or centrifuged to remove solid plant debris.

  • Colorimetric Reaction (Griess Assay):

    • An aliquot of the clear supernatant/filtrate is transferred to a clean test tube.

    • The Griess reagent is added. The Griess reagent is typically a two-part solution:

      • Solution A: Sulfanilamide in an acidic solution (e.g., 0.5% w/v in 3 M HCl).

      • Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water (e.g., 0.02% w/v).

    • Solutions A and B are added to the sample, often sequentially with a short incubation period after the addition of Solution A to allow for diazotization. The addition of Solution B then leads to the formation of a colored azo dye.

    • The mixture is incubated at room temperature for a specific time (e.g., 15-20 minutes) to allow for full color development.

  • Spectrophotometric Measurement:

    • The absorbance of the resulting pink/magenta solution is measured using a spectrophotometer at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).

    • A blank, containing all reagents except the plant extract, is used to zero the spectrophotometer.

  • Quantification:

    • A standard curve is prepared using known concentrations of sodium nitrite (NaNO₂).

    • The concentration of nitrite in the plant extract is determined by comparing its absorbance to the standard curve.

    • The final concentration of aliphatic nitro compounds in the original plant material is then calculated and expressed as mg NO₂ per gram of dry plant weight.

Qualitative Analysis: Thin-Layer Chromatography (TLC) for Identification of 3-NPOH and 3-NPA

TLC was used to separate and identify the specific type of aliphatic nitro compound present in the Astragalus extracts.

  • Extraction:

    • A sample of the dried, ground plant material is extracted with a suitable solvent, such as 80% ethanol, to solubilize the nitro compounds.

  • TLC Plate Preparation:

    • Commercially available silica (B1680970) gel TLC plates (e.g., Silica Gel G) were typically used.

  • Sample Application:

    • The plant extract is spotted onto the baseline of the TLC plate using a capillary tube.

    • Standards of authentic 3-NPOH and 3-NPA are spotted in adjacent lanes for comparison.

  • Development (Elution):

    • The TLC plate is placed in a developing chamber containing a suitable solvent system. The choice of solvent system depends on the polarity of the compounds to be separated. For compounds like 3-NPOH and 3-NPA, a polar solvent system would be required. A common approach is to use a mixture of a non-polar solvent with a polar solvent, with the ratio adjusted to achieve optimal separation. A potential starting point for method development could be a mixture of chloroform (B151607) and methanol (B129727) (e.g., in a 9:1 or 8:2 v/v ratio), with the possible addition of a small amount of acetic or formic acid to improve the spot shape of acidic compounds like 3-NPA.[6]

  • Visualization:

    • Since 3-NPOH and 3-NPA are colorless, a visualization reagent is required to see the separated spots. A common method for visualizing nitro compounds involves their reduction to primary amines, followed by diazotization and coupling to form a colored azo dye.[7]

      • Reduction: The dried TLC plate is sprayed with a reducing agent, such as a 5% (w/v) solution of stannous chloride (SnCl₂) in dilute HCl. The plate is then heated (e.g., at 100°C for 10-15 minutes) to facilitate the reduction of the nitro group to an amino group.

      • Diazotization: After cooling, the plate is sprayed with a freshly prepared solution of sodium nitrite (NaNO₂) in dilute acid (e.g., 2% w/v in 2 M HCl).

      • Coupling: The plate is then sprayed with a coupling reagent, such as a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. This results in the formation of colored spots (typically orange to red) where the nitro compounds are located.

  • Identification:

    • The Rf values (retention factor) of the spots in the plant extract are calculated and compared to the Rf values of the 3-NPOH and 3-NPA standards run on the same plate. An identical Rf value under the same conditions provides strong evidence for the presence of that specific compound in the extract.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_quant_steps Quantitative Protocol cluster_qual_steps Qualitative Protocol Harvest Harvest Astragalus Plant Material Dry Oven Dry at 60°C Harvest->Dry Grind Grind to Fine Powder Dry->Grind Quant Quantitative Analysis (Colorimetric Method) Grind->Quant Qual Qualitative Analysis (Thin-Layer Chromatography) Grind->Qual Hydrolysis Alkaline Hydrolysis Quant->Hydrolysis TLC_Spot Spot Extract and Standards on TLC Plate Qual->TLC_Spot Griess Griess Reaction Hydrolysis->Griess Spectro Spectrophotometry (540 nm) Griess->Spectro Calc Calculate mg NO2/g Spectro->Calc TLC_Dev Develop TLC Plate TLC_Spot->TLC_Dev TLC_Vis Visualize with Reduction and Diazotization TLC_Dev->TLC_Vis TLC_ID Identify Compounds by Rf Comparison TLC_Vis->TLC_ID

Caption: General experimental workflow for the analysis of aliphatic nitro compounds in Astragalus species.

Metabolic Pathway of Miserotoxin in Ruminants

Metabolic_Pathway Miserotoxin Miserotoxin (in Astragalus) NPOH 3-Nitro-1-propanol (3-NPOH) Miserotoxin->NPOH Hydrolysis by Rumen Microbes (β-glucosidase) NPA 3-Nitropropionic Acid (3-NPA) NPOH->NPA Oxidation in Liver (Alcohol Dehydrogenase) Toxicity Toxicity (Inhibition of Succinate Dehydrogenase) NPA->Toxicity

Caption: Metabolic activation of miserotoxin to its toxic metabolite, 3-nitropropionic acid, in ruminants.

Conclusion

The early research on aliphatic nitro compounds in Astragalus species was pivotal in identifying the toxic principles, their distribution within the genus, and their mechanism of action. The analytical methods developed during this period, though now largely superseded by more advanced techniques like HPLC-MS/MS, provided the first quantitative insights into the levels of these toxins in various species.[8][9][10] This foundational work remains crucial for researchers in natural product chemistry, toxicology, and drug development, as it underscores the importance of thorough chemical and toxicological screening of plant-derived materials. The information gathered serves as a critical starting point for modern investigations into the biosynthesis of these compounds and for the development of strategies to mitigate livestock poisoning.

References

Environmental Fate and Degradation of 3-Nitropropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPOH) is a naturally occurring nitroalkane found in various species of the genus Astragalus. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound. While specific experimental data on its behavior in various environmental compartments remains limited, this document synthesizes available information on its physicochemical properties, known metabolic pathways, and analogous data from related nitroaromatic compounds to build a predictive profile of its environmental persistence, mobility, and degradation. Standardized methodologies for assessing the environmental fate of chemicals are also detailed to guide future research in this area.

Introduction

This compound (3-NPOH) is a toxic compound produced by certain leguminous plants, particularly within the Astragalus genus. The presence of this compound in forage can lead to poisoning in livestock. Understanding the environmental fate of 3-NPOH is crucial for assessing the risks associated with its release into ecosystems, whether through plant decay or other potential pathways. This guide summarizes the key processes governing its persistence, transformation, and transport in the environment.

Physicochemical Properties of this compound

A complete understanding of a chemical's environmental fate begins with its fundamental physicochemical properties. These properties influence its distribution between air, water, soil, and biota.

PropertyValueReference
Chemical Formula C₃H₇NO₃[1]
Molecular Weight 105.09 g/mol [1]
Appearance Colorless to pale yellow liquid
Water Solubility Soluble
Octanol-Water Partition Coefficient (log Kow) Data not available
Vapor Pressure Data not available
Henry's Law Constant Data not available

Note: The lack of publicly available, experimentally determined values for several key physicochemical properties of this compound is a significant data gap that hinders accurate environmental modeling.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment without the involvement of microorganisms.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is dependent on pH and temperature.

Quantitative Data:

ParameterValueConditionsReference
Hydrolysis Rate Constant (k_h) Data not available
Hydrolysis Half-life (t_1/2) Data not available

Experimental Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

A standardized method to determine the hydrolysis rate of a chemical involves incubating it in sterile aqueous buffer solutions of known pH (typically pH 4, 7, and 9) at a constant temperature.

  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. A stock solution of this compound is prepared in a water-miscible, low-volatility solvent.

  • Incubation: Add a small volume of the this compound stock solution to each buffer solution in sterile, sealed vessels to achieve a final concentration suitable for analytical detection. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each vessel. The concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The hydrolysis rate constant (k_h) and the half-life (t_1/2) are calculated from this data.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light. The rate of photolysis depends on the light intensity and the quantum yield of the chemical.

Quantitative Data:

ParameterValueConditionsReference
Quantum Yield (Φ) Data not available
Photolysis Half-life (t_1/2) Data not available

Experimental Protocol: Aqueous Photolysis Quantum Yield Determination (Adapted from OECD Guideline 316)

  • Actinometry: A chemical actinometer with a known quantum yield is used to measure the photon flux of the light source.

  • Sample Irradiation: A solution of this compound in pure water is irradiated with monochromatic light at a wavelength where the compound absorbs. The concentration of this compound is monitored over time using a suitable analytical method.

  • Data Analysis: The photolysis rate constant is determined from the change in concentration over time. The quantum yield is then calculated by comparing the rate of disappearance of this compound to the rate of the actinometer reaction under the same irradiation conditions.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is often the primary mechanism for the removal of organic contaminants from the environment.

Aerobic Biodegradation

In the presence of oxygen, microorganisms can utilize this compound as a source of carbon and nitrogen, leading to its mineralization.

Quantitative Data:

ParameterValueSystemConditionsReference
Biodegradation Half-life (t_1/2) Data not availableSoil
Biodegradation Half-life (t_1/2) Data not availableWater
Anaerobic Biodegradation

Under anaerobic conditions, different microbial pathways are utilized for the degradation of nitroaromatic compounds, often involving the reduction of the nitro group. The potential for anaerobic biodegradation of this compound in environments such as sediments and anoxic zones in soil is an important area for investigation.

Quantitative Data:

ParameterValueSystemConditionsReference
Biodegradation Half-life (t_1/2) Data not availableSoil
Biodegradation Half-life (t_1/2) Data not availableSediment

Experimental Protocol: Soil Biodegradation Study (Adapted from OECD Guideline 307)

  • Soil Collection and Preparation: Collect fresh soil from a location with no prior exposure to this compound. The soil is sieved and its characteristics (pH, organic carbon content, texture) are determined.

  • Microcosm Setup: Soil microcosms are prepared in flasks. A solution of this compound is applied to the soil to achieve a target concentration. The moisture content of the soil is adjusted to a specific level (e.g., 40-60% of water holding capacity). For anaerobic studies, the flasks are purged with an inert gas like nitrogen.

  • Incubation: The microcosms are incubated in the dark at a constant temperature.

  • Sampling and Extraction: At various time points, soil samples are taken from the microcosms. This compound is extracted from the soil using an appropriate solvent.

  • Analysis: The concentration of this compound in the extracts is quantified using a validated analytical method.

  • Data Analysis: The rate of biodegradation and the half-life are calculated from the decline in this compound concentration over time.

Below is a conceptual workflow for a soil biodegradation study.

G cluster_prep Preparation cluster_setup Microcosm Setup cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_collection Collect & Characterize Soil apply_compound Apply 3-NPOH to Soil soil_collection->apply_compound compound_prep Prepare 3-NPOH Solution compound_prep->apply_compound adjust_moisture Adjust Moisture Content apply_compound->adjust_moisture setup_flasks Incubation Flasks adjust_moisture->setup_flasks incubate Incubate at Constant Temperature setup_flasks->incubate sampling Periodic Sampling incubate->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-UV Analysis extraction->analysis data_analysis Calculate Half-life analysis->data_analysis

Experimental workflow for a soil biodegradation study.

Environmental Distribution and Mobility

The mobility of this compound in the environment, particularly in soil, will determine its potential to leach into groundwater or move into surface waters.

Soil Sorption and Mobility

The tendency of a chemical to adsorb to soil particles is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates high mobility, while a high Koc value suggests the chemical is likely to be retained in the soil.

Quantitative Data:

ParameterValueMethodReference
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Data not available

Experimental Protocol: Koc Determination by HPLC Method (Adapted from OECD Guideline 121)

  • HPLC System Setup: An HPLC system equipped with a column packed with a solid phase rich in organic carbon is used.

  • Calibration: A set of reference compounds with known Koc values is injected into the HPLC system, and their retention times are measured. A calibration curve of log(retention time) versus log(Koc) is established.

  • Sample Analysis: this compound is injected into the HPLC system, and its retention time is determined.

  • Koc Calculation: The Koc of this compound is calculated from its retention time using the calibration curve.

The following diagram illustrates the relationship between a compound's properties and its mobility in soil.

G cluster_properties Chemical Properties cluster_outcome Environmental Outcome Koc Low Koc Mobility High Mobility in Soil Koc->Mobility leads to Solubility High Water Solubility Solubility->Mobility leads to Leaching Potential for Groundwater Contamination Mobility->Leaching results in

Factors influencing the mobility of this compound in soil.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from the water.

Quantitative Data:

ParameterValueSpeciesReference
Bioconcentration Factor (BCF) Data not available

Experimental Protocol: Fish Bioconcentration Study (Adapted from OECD Guideline 305)

  • Test Organisms: A suitable fish species is acclimated to laboratory conditions.

  • Exposure (Uptake Phase): The fish are exposed to a constant, low concentration of this compound in the water for a defined period. Water and fish tissue concentrations are monitored regularly.

  • Depuration Phase: The fish are transferred to clean water, and the concentration of this compound in their tissues is monitored over time as they eliminate the chemical.

  • BCF Calculation: The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state, or from the uptake and depuration rate constants.

Analytical Methodology

Accurate and sensitive analytical methods are essential for studying the environmental fate of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for the quantification of 3-NPOH.

A validated method for the determination of 3-NPOH in plant material has been developed.[1] This method could serve as a starting point for developing and validating methods for environmental matrices such as water and soil.

Key Parameters of the Validated HPLC-UV Method for Plant Material: [1]

  • Column: Phenomenex Kinetex 2.6 µm F5 100 Å, 100 × 4.6 mm[1]

  • Mobile Phase: Isocratic elution with a phosphonate (B1237965) buffer at pH 3.5[1]

  • Detection: UV at 210 nm[1]

  • Sample Preparation (for plant material): Water extraction at room temperature[1]

For environmental samples, sample preparation would likely involve solid-phase extraction (SPE) for water samples and solvent extraction for soil samples, followed by a cleanup step to remove interfering matrix components.

Conclusion and Future Research Directions

The environmental fate and degradation of this compound is a subject that requires further investigation. While its metabolism in ruminants has been studied, there is a significant lack of quantitative data on its behavior in soil and water. The high water solubility of 3-NPOH suggests it may be mobile in soil and have a low potential for bioaccumulation. However, without experimental data, these remain assumptions.

Future research should prioritize the following:

  • Determination of key physicochemical properties: Experimental measurement of log Kow, vapor pressure, and Henry's Law constant.

  • Quantitative assessment of abiotic and biotic degradation: Measurement of hydrolysis and photolysis rates, and biodegradation half-lives in soil and water under various conditions.

  • Mobility and bioaccumulation studies: Experimental determination of the Koc and BCF.

  • Identification of degradation products: Characterization of the metabolites formed during abiotic and biotic degradation to fully understand the transformation pathways.

By addressing these data gaps, a more complete and accurate assessment of the environmental risks posed by this compound can be achieved.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Nitropropanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 3-Nitropropanol (3-NPOH) and its toxic metabolite, 3-nitropropionic acid (3-NPA), catering to researchers, scientists, and drug development professionals. The protocols outlined below encompass various analytical techniques, from chromatography to spectrophotometry, ensuring applicability across different laboratory settings and sample matrices.

Introduction

This compound (3-NPOH) is a potent neurotoxin found in various species of Astragalus (milkvetch) and is responsible for numerous cases of livestock poisoning. In biological systems, 3-NPOH is metabolized to 3-nitropropionic acid (3-NPA), an irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This inhibition leads to cellular energy depletion and subsequent cell death, primarily affecting the central nervous system. Accurate and sensitive detection of 3-NPOH and 3-NPA is crucial for toxicological studies, drug development aimed at mitigating its effects, and ensuring food and feed safety.

Mechanism of Toxicity

The primary mechanism of 3-NPA toxicity involves the inhibition of cellular respiration. 3-NPA specifically targets and irreversibly inhibits succinate dehydrogenase (Complex II) of the mitochondrial electron transport chain. This blockage disrupts the Krebs cycle and oxidative phosphorylation, leading to a severe reduction in ATP production and ultimately, neuronal cell death.

3-NPA 3-NPA Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) 3-NPA->Succinate_Dehydrogenase Inhibits ETC Electron Transport Chain Succinate_Dehydrogenase->ETC ATP_Production ATP Production Succinate_Dehydrogenase->ATP_Production Contributes to Krebs_Cycle Krebs Cycle Krebs_Cycle->Succinate_Dehydrogenase Succinate ETC->ATP_Production Drives Cellular_Energy Cellular Energy Depletion Cell_Death Neuronal Cell Death Cellular_Energy->Cell_Death

Mechanism of 3-NPA Toxicity.

Analytical Methods

A variety of analytical methods have been developed for the detection and quantification of 3-NPOH and 3-NPA in different matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of 3-NPOH and 3-NPA due to their high resolution and sensitivity.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available method for the quantification of 3-NPOH and 3-NPA.

Quantitative Data Summary (HPLC-UV)

Parameter3-Nitropropanoic Acid (3-NPA)This compound (3-NPOH)MatrixReference
Limit of Detection (LOD) ≤0.038 ng/mL≤0.038 ng/mLPlant Material
Limit of Quantification (LOQ) ≤0.123 ng/mL≤0.123 ng/mLPlant Material
Linearity Range 1 - 600 µg/mL1 - 600 µg/mLPlant Material
Recovery 97.4 - 116.8%97.4 - 116.8%Plant Material
Detection Wavelength 210 nm210 nmN/A

Experimental Protocol: HPLC-UV Analysis of 3-NPA and 3-NPOH in Plant Material

  • Sample Preparation (Freeze-Dried Plant Material):

    • Weigh 0.5 g of the freeze-dried and ground plant sample into a suitable container.

    • Add 10 mL of deionized water and allow the mixture to extract for 24 hours at room temperature with occasional vortexing. This allows for the enzymatic release of conjugated forms.

    • Centrifuge the mixture at 3000 x g for 15 minutes.

    • Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Phenomenex Kinetex 2.6 µm F5 100 Å, 100 x 4.6 mm.

    • Mobile Phase: Isocratic elution with pH 3.5 phosphonate (B1237965) buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: Ambient.

    • UV Detection: 210 nm.

  • Quantification:

    • Prepare a series of calibration standards of 3-NPA and 3-NPOH in deionized water.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 3-NPA and 3-NPOH in the samples from the calibration curve.

2. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry is the method of choice.

Experimental Protocol: HPLC-MS/MS Analysis of 3-NPA in Plant Extracts

  • Sample Preparation:

    • Mix 0.5 g of ground plant material with 30 mL of 70% aqueous methanol.

    • Extract in an ultrasonic bath for 10 minutes at 25°C.

    • Filter the extract and dry it under vacuum using a rotary evaporator at 60°C.

    • Redissolve the residue in 2 mL of 70% aqueous methanol.

    • For samples rich in chlorophyll, perform solid-phase extraction (SPE) cleanup using a C18 cartridge.

  • HPLC-MS/MS Conditions:

    • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Column: Acquity UPLC BEH C18 (30 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Detection: Monitor for the specific precursor-to-product ion transitions for 3-NPA.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3-NPA, derivatization is required to increase their volatility.

Experimental Protocol: GC-MS Analysis of 3-NPA (General Protocol for Carboxylic Acids)

  • Sample Preparation and Derivatization:

    • Extract 3-NPA from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To the dried extract, add a derivatizing agent such as BF₃-methanol or acetyl chloride in methanol.

    • Heat the mixture to facilitate the formation of the methyl ester of 3-NPA.

    • After cooling, extract the derivatized analyte into an organic solvent like hexane.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Scan for the characteristic mass-to-charge ratios of the derivatized 3-NPA.

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques, although they may have lower selectivity.

Experimental Protocol: Spectrophotometric Determination of 3-NPA

This method is based on the colorimetric reaction of nitrite (B80452), formed from the decomposition of 3-NPA in an alkaline medium, with Griess reagent.

  • Sample Preparation:

    • Extract the sample containing 3-NPA with a suitable solvent.

    • To a known volume of the extract, add a strong base (e.g., NaOH) and heat to decompose 3-NPA to nitrite.

    • Neutralize the solution after cooling.

  • Colorimetric Reaction:

    • Add Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the prepared sample.

    • Allow the color to develop.

    • Measure the absorbance at the wavelength of maximum absorption of the resulting azo dye (typically around 540 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of sodium nitrite.

    • Determine the concentration of nitrite in the sample, which corresponds to the initial concentration of 3-NPA.

Electrochemical Methods

Electrochemical sensors provide a rapid and sensitive platform for the detection of electroactive species. While specific sensors for 3-NPOH are not widely reported, methods for the detection of related nitro compounds can be adapted.

Experimental Protocol: Electrochemical Detection of Nitro Compounds (General Approach)

  • Sensor Preparation:

    • Modify a glassy carbon electrode (GCE) with a suitable nanomaterial (e.g., metal nanoparticles, carbon nanotubes) to enhance its electrocatalytic activity towards the reduction of the nitro group.

  • Electrochemical Measurement:

    • Immerse the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing the sample solution and a supporting electrolyte.

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) by scanning the potential towards negative values to observe the reduction peak of the nitro group.

  • Quantification:

    • The peak current will be proportional to the concentration of the nitro compound.

    • Construct a calibration curve by measuring the peak currents of standard solutions of a relevant nitro compound.

Experimental Workflow

The general workflow for the analysis of 3-NPOH and 3-NPA involves several key stages, from sample collection to data interpretation.

cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample_Collection Sample Collection (e.g., Plasma, Plant) Sample_Preparation Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Preparation Analytical_Method Analytical Method (HPLC, GC, etc.) Sample_Preparation->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Reporting Quantification->Reporting

General Analytical Workflow.

Conclusion

The analytical methods described in these application notes provide a comprehensive toolkit for the detection and quantification of this compound and 3-nitropropionic acid. The choice of the most appropriate method will be dictated by the specific research question, the sample matrix, and the available instrumentation. For routine analysis, HPLC-UV offers a good balance of performance and accessibility. For high-sensitivity and confirmatory analysis, especially in complex matrices, HPLC-MS/MS is the preferred technique. The provided protocols should serve as a valuable starting point for the development and validation of analytical methods for these important toxins.

Application Note: HPLC-UV Analysis of 3-Nitropropanol in Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanol (3-NPOH) is a toxic aliphatic nitro compound found in various plant species, particularly within the Astragalus (milkvetch) and Indigofera genera. In plants, it often exists in a conjugated form as a glycoside, such as miserotoxin (B1213852) (3-nitro-1-propyl-β-D-glucopyranoside).[1] The ingestion of these plants by livestock can lead to poisoning, as the glycosides are hydrolyzed in the rumen, releasing the toxic aglycone, 3-NPOH. While 3-NPOH itself has some toxicity, it is readily metabolized to the more potent toxin, 3-nitropropanoic acid (3-NPA), which inhibits cellular respiration. Given the potential for toxicity to livestock and the presence of these plants in forage lands, a reliable and accurate method for the quantification of 3-NPOH in plant materials is essential for toxicological studies, food safety assessments, and drug development research involving plant-derived compounds.

This application note provides a detailed protocol for the analysis of 3-NPOH in plant samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described methodology is based on a validated method for the simultaneous analysis of 3-NPOH and 3-NPA in Astragalus canadensis.[2][3]

Principle of the Method

The method involves the extraction of 3-NPOH from freeze-dried plant material followed by separation and quantification using reversed-phase HPLC with UV detection. The extraction process is designed to release the free 3-NPOH from its glycosidic linkages. The HPLC separation is achieved on a C18 column with an isocratic mobile phase, and detection is performed at a low UV wavelength (210 nm) where 3-NPOH exhibits optimal absorbance.[2] Quantification is based on the peak area of 3-NPOH in the sample chromatogram compared to a calibration curve prepared from a certified reference standard.

Experimental Protocols

This protocol is adapted from the method described by Liu et al. (2017) for the extraction of 3-NPOH from Canadian Milkvetch.[2][3]

  • Apparatus and Materials:

    • Freeze-dryer

    • Grinder or mill

    • Analytical balance

    • Centrifuge tubes (15 mL or 50 mL)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or other suitable material)

    • HPLC vials

    • Reagent: HPLC-grade water

  • Procedure:

    • Harvest fresh plant material and freeze-dry immediately to preserve the chemical integrity of the analytes.

    • Grind the freeze-dried plant material to a fine powder using a grinder or mill.

    • Accurately weigh approximately 0.5 g of the powdered plant sample into a centrifuge tube.

    • Add 10 mL of HPLC-grade water to the centrifuge tube.

    • Vortex the mixture thoroughly for 1 minute to ensure complete wetting of the plant material.

    • Place the tube on a shaker or rotator and extract at room temperature for a specified period (e.g., 2 hours).

    • After extraction, centrifuge the mixture at a sufficient speed and duration (e.g., 4000 rpm for 15 minutes) to pellet the solid plant material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

The following HPLC conditions are based on the validated method for the analysis of 3-NPOH.[2][3]

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm F5, 100 Å, 100 x 4.6 mm)[2]

  • Chromatographic Conditions:

    • Mobile Phase: pH 3.5 phosphate (B84403) buffer (e.g., ammonium (B1175870) phosphate)[2]

    • Elution Mode: Isocratic

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 1-2 µL[2]

    • Column Temperature: Ambient

    • UV Detection Wavelength: 210 nm[2]

    • Run Time: Approximately 6.5 minutes[2]

  • Calibration:

    • Prepare a stock solution of 3-NPOH certified reference standard in HPLC-grade water.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1 to 600 mg/L).[2]

    • Inject each calibration standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of 3-NPOH.

Data Presentation

The following table summarizes the quantitative data from a validated HPLC-UV method for the analysis of 3-NPOH.

ParameterValuePlant MatrixReference
Linearity Range 1 - 600 mg/LAstragalus canadensis[2]
Correlation Coefficient (R²) ≥ 0.9997Astragalus canadensis[2]
Limit of Detection (LOD) ≤ 0.038 ng/mLAstragalus canadensis[2]
Limit of Quantification (LOQ) ≤ 0.123 ng/mLAstragalus canadensis[2]
Retention Time ~3.5 minAstragalus canadensis[2]

Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plant_material Plant Material (e.g., Astragalus) freeze_drying Freeze-Drying plant_material->freeze_drying grinding Grinding to Powder freeze_drying->grinding extraction Aqueous Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection Injection into HPLC filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection at 210 nm separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for HPLC-UV analysis of 3-NPOH in plant samples.

Potential Challenges and Considerations

  • Matrix Interferences: Plant extracts are complex mixtures containing numerous compounds.[4] When detecting at a low wavelength like 210 nm, there is a higher probability of co-eluting compounds that also absorb UV light, which can interfere with the peak of interest. To mitigate this, sample cleanup techniques such as Solid-Phase Extraction (SPE) may be necessary for particularly complex matrices.

  • Analyte Stability: The stability of 3-NPOH in the extraction solvent and during storage should be evaluated to ensure accurate quantification.

  • Method Validation: For use in a specific plant matrix, the analytical method should be fully validated according to ICH or other relevant guidelines to demonstrate its accuracy, precision, linearity, and robustness.

  • Chromatographic Resolution: The choice of mobile phase pH can be critical for achieving good separation, especially when analyzing both 3-NPOH and its acidic metabolite 3-NPA. The pH should be optimized to ensure baseline resolution of all analytes of interest.[2]

Conclusion

The HPLC-UV method described provides a reliable and sensitive approach for the quantification of this compound in plant samples. This application note offers a detailed protocol that can be adapted and validated for various plant matrices. Accurate determination of 3-NPOH is crucial for assessing the toxicity of forage plants and for the quality control of plant-based products in the pharmaceutical and agricultural industries.

References

Detecting Nitro Compounds: A Detailed Guide to Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of established gas chromatography (GC) methods for the detection and quantification of nitro compounds. These compounds are of significant interest across various fields, including environmental monitoring, forensic science, and pharmaceutical development, due to their diverse applications and potential toxicity. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes analytical workflows to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Introduction to GC in Nitro Compound Analysis

Gas chromatography is a powerful and widely used analytical technique for separating and analyzing volatile and semi-volatile compounds. For nitro compounds, GC offers excellent resolution and sensitivity, particularly when coupled with selective detectors. The choice of sample preparation, GC column, and detector is critical for achieving accurate and reliable results.

Commonly employed detectors for nitro compound analysis include the Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and Mass Spectrometry (MS). The ECD is highly sensitive to electrophilic functional groups like the nitro group, making it a popular choice for trace-level detection.[1][2][3] NPD also shows high selectivity for nitrogen-containing compounds.[1] GC-MS provides definitive identification of analytes based on their mass spectra, offering a high degree of specificity.[4]

Sample Preparation Techniques

Effective sample preparation is crucial for successful GC analysis of nitro compounds, as it serves to isolate and concentrate the analytes from the sample matrix and remove potential interferences. The choice of technique depends on the sample matrix (e.g., water, soil, air) and the specific nitro compounds of interest.

Solid-Phase Extraction (SPE) is a versatile technique used for extracting nitroaromatics, nitramines, and nitrate (B79036) esters from water samples.[5][6] The process involves passing the water sample through a solid sorbent cartridge that retains the analytes, which are then eluted with a suitable solvent like acetonitrile.[5][6]

Solid-Phase Microextraction (SPME) is a simple, rapid, and solventless technique that can be used for both aqueous and solid samples.[7] It involves exposing a coated fiber to the sample, where analytes are adsorbed and then thermally desorbed in the GC inlet.[7][8]

Ultrasonic Extraction is commonly used for solid samples such as soil. The sample is mixed with a solvent (e.g., acetonitrile) and subjected to ultrasonication to facilitate the extraction of the target compounds.[9]

Headspace Gas Chromatography (HS-GC) is suitable for the analysis of volatile nitro compounds in solid or liquid samples.[10][11][12] The sample is sealed in a vial and heated to allow volatile analytes to partition into the headspace, which is then injected into the GC.[11][12][13]

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and GC analysis of nitro compounds.

SamplePreparation cluster_sample Sample cluster_prep Sample Preparation cluster_extract Extract Sample Aqueous or Solid Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Liquid Sample SPME Solid-Phase Microextraction (SPME) Sample->SPME Liquid/Solid Sample Ultrasonic Ultrasonic Extraction Sample->Ultrasonic Solid Sample Headspace Headspace Incubation Sample->Headspace Liquid/Solid Sample Extract Concentrated Extract or Headspace Vapor SPE->Extract SPME->Extract Ultrasonic->Extract Headspace->Extract

Caption: General sample preparation workflows for nitro compound analysis.

GCAnalysisWorkflow cluster_injection Injection cluster_separation Separation cluster_detection Detection cluster_data Data Analysis Injection Inject Extract/Vapor into GC Column Gas Chromatography Column Injection->Column Carrier Gas Flow Detector Detector (ECD, NPD, or MS) Column->Detector Data Data Acquisition and Processing Detector->Data

Caption: Workflow for the gas chromatographic analysis of nitro compounds.

Quantitative Data Summary

The following tables summarize the method detection limits (MDLs) for various nitro compounds using different GC methods. This data allows for a direct comparison of the sensitivity of each technique.

Table 1: Method Detection Limits (MDLs) for Nitroaromatic Compounds in Soil by GC-ECD

CompoundMDL (µg/kg)
2,4,6-Trinitrotoluene (TNT)~1
2,4-Dinitrotoluene (2,4-DNT)~1
1,3-Dinitrobenzene (1,3-DNB)~1
1,3,5-Trinitrobenzene (TNB)~1
Mononitroaromatics~10

Data sourced from a study comparing GC-ECD and HPLC-UV methods for explosive residues in soil.[3][14]

Table 2: Method Detection Limits (MDLs) for Nitramines and Nitrate Esters in Soil by GC-ECD

CompoundMDL (µg/kg)
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)3
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)25
Nitroglycerine (NG)10 - 40
Pentaerythritol tetranitrate (PETN)10 - 40

Data sourced from a study on the determination of explosives in soil using GC-ECD.[3][14]

Table 3: Recoveries of Nitro Compounds from Spiked Water Samples using SPE and GC-ECD

Compound ClassRecovery (%)
Nitroaromatics≥ 90
Nitrate Esters≥ 90
Nitramines> 70
Amino-nitrotoluenes> 70

Data from a study on the determination of explosives in water using SPE and GC-ECD.[5][6]

Detailed Experimental Protocols

This section provides detailed protocols for the analysis of nitro compounds using GC-ECD, based on established methodologies such as EPA Method 8091.[1][2]

Protocol 1: Analysis of Nitroaromatics and Cyclic Ketones by GC-ECD (Based on EPA Method 8091)

1. Scope and Application: This method is applicable to the determination of various nitroaromatic compounds and cyclic ketones in water, soil, and waste samples.[1][2]

2. Sample Preparation:

  • Aqueous Samples (e.g., Water):

    • Extract the sample using a suitable extraction technique, such as solid-phase extraction (Method 3535) or liquid-liquid extraction.

    • Concentrate the extract to the desired volume.

  • Solid Samples (e.g., Soil):

    • Extract the sample using ultrasonic extraction (Method 3550) with an appropriate solvent (e.g., acetonitrile).[9]

    • Filter the extract to remove particulate matter.

3. Gas Chromatography Conditions:

  • Injector: Split/splitless or on-column injection is suitable.[1]

  • GC Column: A wide-bore capillary column is recommended.[1][2] A common choice is a 30 m x 0.25 mm ID column with a 1.0 µm film thickness, such as a VF-200ms.[15]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

  • Oven Temperature Program:

    • Initial Temperature: 45°C, hold for 3 minutes.

    • Ramp: 10°C/min to 325°C.[15]

  • Detector: Electron Capture Detector (ECD).

4. Quality Control:

  • Analyze method blanks, matrix spikes, and duplicates to assess method performance.

  • Use surrogate standards to monitor the efficiency of the sample preparation and analysis.[1]

  • Perform second column confirmation or GC/MS confirmation to ensure proper analyte identification, as the ECD can respond to other electronegative compounds.[1][2]

Protocol 2: Analysis of Explosives by GC-ECD (Based on EPA Method 8095)

1. Scope and Application: This method is designed for the trace analysis of various explosive compounds, including nitroaromatics, nitramines, and nitrate esters.[9]

2. Sample Preparation:

  • Aqueous Samples: Use solid-phase extraction (Method 3535).[9]

  • Solid Samples: Use ultrasonic extraction (Method 8330).[9]

3. Gas Chromatography Conditions:

  • Injector: Use a deactivated direct-injection-port liner.[5][6]

  • GC Column: A short, wide-bore capillary column is recommended to minimize thermal decomposition of labile analytes.[5][6]

  • Carrier Gas: High linear carrier gas velocities are often employed.[5][6]

  • Detector: Electron Capture Detector (ECD).

4. Important Considerations:

  • Handle neat explosive materials with extreme care due to their hazardous nature. It is highly recommended to use commercially prepared stock standard solutions.[9]

  • The injection port liner must be changed frequently to ensure accurate determination of nitramines.[5][6]

  • Carryover can occur when analyzing samples with high and low concentrations sequentially. Rinsing the syringe with solvent between injections and analyzing solvent blanks can mitigate this issue.[1][2]

Conclusion

Gas chromatography offers a robust and sensitive platform for the detection and quantification of a wide range of nitro compounds. The selection of an appropriate sample preparation technique, GC column, and detector is paramount to achieving reliable and accurate results. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for nitro compound analysis. For highly complex matrices or when definitive identification is required, coupling GC with mass spectrometry is recommended.

References

Application Notes and Protocols: Modeling Neurodegenerative Diseases with 3-Nitropropanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitropropionic acid (3-NP), a metabolite of 3-nitropropanol, is a potent neurotoxin widely utilized to create animal models of neurodegenerative diseases, most notably Huntington's disease (HD).[1][2][3][4][5][6] As an irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain (Complex II) and the Krebs cycle, 3-NP disrupts cellular energy metabolism, leading to a cascade of events that mimic the neuropathology of HD.[2][5][6][7][8] This model is invaluable for investigating disease mechanisms and for the preclinical evaluation of novel therapeutic strategies.[2][4][9]

Systemic administration of 3-NP in rodents and non-human primates induces selective degeneration of the striatum, particularly affecting the GABAergic medium spiny neurons, which is a hallmark of HD neuropathology.[1][6][9] The resulting phenotype can manifest as either hyperactivity, mimicking the early stages of HD, or hypoactivity, characteristic of later stages, depending on the dosing regimen.[2] The neurotoxic effects of 3-NP are attributed to a trio of interconnected mechanisms: energy impairment, excitotoxicity, and oxidative stress.[3]

Mechanism of Action: A Triad of Neurotoxicity

The neurotoxicity of 3-NP stems from its inhibition of SDH, which triggers three cooperative pathways leading to neuronal cell death:

  • Energy Impairment: By irreversibly binding to and inhibiting SDH, 3-NP severely curtails ATP production.[2][3][8] This energy deficit compromises essential cellular functions, rendering neurons vulnerable to subsequent insults.

  • Excitotoxicity: The reduction in ATP levels leads to a partial depolarization of the neuronal membrane, making neurons more susceptible to the excitatory neurotransmitter glutamate.[7][9] This heightened sensitivity results in excessive activation of N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium ions (Ca2+).[7][9]

  • Oxidative Stress: The disruption of the mitochondrial electron transport chain increases the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9][10][11][12] This surge in oxidative stress damages cellular components, including lipids, proteins, and DNA, and contributes to neuronal apoptosis and necrosis.[5][9][11]

The interplay of these three pathways creates a neurotoxic environment that selectively targets the striatum.

Signaling Pathways in 3-NP Induced Neurodegeneration

The molecular cascade initiated by 3-NP involves multiple signaling pathways that converge to induce neuronal cell death.

G cluster_0 Mitochondrial Dysfunction cluster_1 Excitotoxicity cluster_2 Cellular Damage & Death 3-NP 3-NP SDH_Inhibition Succinate Dehydrogenase (Complex II) Inhibition 3-NP->SDH_Inhibition ATP_Depletion ATP Depletion SDH_Inhibition->ATP_Depletion ROS_Production Increased ROS/RNS Production SDH_Inhibition->ROS_Production Membrane_Depolarization Membrane Depolarization ATP_Depletion->Membrane_Depolarization Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress NMDA_Activation NMDA Receptor Activation Membrane_Depolarization->NMDA_Activation Calcium_Influx Massive Ca2+ Influx NMDA_Activation->Calcium_Influx Enzyme_Activation Activation of Ca2+-dependent enzymes (Calpains, NOS) Calcium_Influx->Enzyme_Activation Apoptosis_Necrosis Apoptosis / Necrosis Oxidative_Stress->Apoptosis_Necrosis Enzyme_Activation->Apoptosis_Necrosis

Caption: Signaling cascade in 3-NP-induced neurotoxicity.

Experimental Models: Species and Strain Considerations

The sensitivity to 3-NP varies significantly between different rodent species and strains, necessitating careful dose adjustments.[9] Rats are generally more susceptible to 3-NP toxicity than mice.[9] Among rat strains, Fischer rats are highly vulnerable, while Lewis rats exhibit a more consistent and stable response, making them a suitable choice for many studies.[9] Wistar and Sprague-Dawley rats are also commonly used.[9]

Data Presentation: Quantitative Effects of 3-NP

The following tables summarize key quantitative data from studies using 3-NP to model neurodegenerative diseases.

Table 1: Dose-Response Relationship of 3-NP in Rodents

Species/StrainDose (mg/kg/day)Administration RouteDurationObserved Effects
Rat (Wistar)10i.p.15 daysSymptoms resembling Huntington's disease.[13]
Rat (Wistar)20i.p.Acute (2 injections)Phenotype similar to HD, but with extra-striatal lesions.[5][9]
Rat (Wistar)10i.p.3-6 weeks (chronic)Sustained metabolic alterations and features similar to HD.[5][9]
Rat10, 15i.p.3 days10 and 15 mg/kg doses showed significantly reduced neurological deficits and infarction volumes.[14]
Rat20, 40, 60i.p.9 daysDose-dependent neurotoxicity.[9]
Mouse6.25, 12.5, 25i.p.7 days12.5 mg/kg dose reduced ovary weight and increased ROS levels.[12]

Table 2: Biochemical and Cellular Alterations Induced by 3-NP

ParameterAnimal Model3-NP TreatmentChange
Striatal LactateRat30 mg/kg, i.p. (4 hours)Significant increase.[15]
Striatal DopamineRatSystemic administrationIncreased levels.[9]
SDH Activity (Cerebral Cortex)Rat5, 10, 15, 20 mg/kg (1 hour)Reduced to 90.8%, 76.1%, 67.8%, and 64.3% of control, respectively.[14]
SDH Activity (Striatum)Rat5, 10, 15, 20 mg/kg (1 hour)Reduced to 79.4%, 67.5%, 63.2%, and 62.9% of control, respectively.[14]
ROS ProductionGoose Granulosa Cells5.0 mmol/l (24 hours)25.4% increase.[11][16]
Cell ViabilityGoose Granulosa Cells5.0 mmol/l (24 hours)45.5% decrease.[11][16]
Antioxidant Enzymes (SOD, GSH, CAT)Rat10 mg/kg, i.p. (15 days)Notable reduction in activity.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Huntington's Disease-like Pathology in Rats

This protocol describes the systemic administration of 3-NP to induce striatal lesions and behavioral deficits.

G Animal_Acclimatization Animal Acclimatization (e.g., 1 week) 3NP_Preparation 3-NP Solution Preparation (dissolve in saline, pH 7.4) Animal_Acclimatization->3NP_Preparation Administration 3-NP Administration (i.p. or s.c.) Dose and duration vary (see Table 1) 3NP_Preparation->Administration Behavioral_Testing Behavioral Testing (e.g., Beam Walking, Open Field) Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Perfusion and Brain Extraction) Behavioral_Testing->Tissue_Collection Analysis Histological and Biochemical Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for the 3-NP rodent model.

Materials:

  • 3-Nitropropionic acid (3-NP)

  • Sterile saline (0.9% NaCl)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Syringes and needles (e.g., 25-G)

  • Experimental animals (e.g., Wistar or Lewis rats)

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • 3-NP Solution Preparation:

    • Dissolve 3-NP in sterile saline to the desired concentration (e.g., 10 mg/ml).

    • Adjust the pH of the solution to 7.4 using NaOH.

    • Filter-sterilize the solution.

  • Administration:

    • Administer 3-NP via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[9] Osmotic pumps can also be used for chronic administration.[9]

    • Adjust the dose daily based on the animal's body weight.[9]

    • For an acute model, a typical dose is 20 mg/kg/day for 2-4 days.[9]

    • For a chronic model, a lower dose of 10 mg/kg/day for 3-6 weeks is often used.[5]

  • Monitoring:

    • Monitor the animals daily for changes in body weight, general health, and the development of any motor abnormalities.

  • Behavioral Testing:

    • Conduct behavioral tests to assess motor function and cognitive deficits. Common tests include the beam walking test, open field test, and rotarod test.[13][17][18][19]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brains and process them for histological (e.g., Nissl staining, immunohistochemistry for GFAP) or biochemical analysis (e.g., measurement of neurotransmitter levels, enzyme activity assays).[1][5][15]

Protocol 2: Behavioral Assessment - Beam Walking Test

This test is used to evaluate motor coordination and balance.

Materials:

  • A narrow wooden or plastic beam (e.g., 1 meter long, 2 cm wide) elevated above the floor.

  • A goal box at the end of the beam.

  • A stopwatch.

Procedure:

  • Training: Acclimate the rats to the testing room and the beam for a few days prior to testing. Allow them to walk across the beam to a goal box.

  • Testing:

    • Place the rat at one end of the beam and record the time it takes to traverse to the other end.

    • Record the number of foot slips or falls.

    • Perform multiple trials for each animal.

    • 3-NP-treated rats are expected to show an increased time to cross the beam and a higher number of errors compared to control animals.[13]

Protocol 3: Histological Analysis - Nissl Staining

Nissl staining is used to visualize neuronal cell bodies and assess neuronal loss.

Materials:

  • Cresyl violet stain solution

  • Microscope slides

  • Ethanol (B145695) series (for dehydration)

  • Xylene (for clearing)

  • Mounting medium

Procedure:

  • Sectioning: Cut cryostat or paraffin-embedded brain sections (e.g., 20-40 µm thick).

  • Staining:

    • Rehydrate the sections.

    • Stain with cresyl violet solution.

    • Differentiate in an ethanol solution.

  • Dehydration and Mounting:

    • Dehydrate the sections through an ethanol series.

    • Clear in xylene.

    • Coverslip with mounting medium.

  • Analysis:

    • Examine the sections under a microscope.

    • Quantify neuronal loss in the striatum by cell counting in defined regions of interest. Severe lesions will show marked neuronal loss.[1]

Protocol 4: Biochemical Assay - Measurement of Succinate Dehydrogenase (SDH) Activity

This assay measures the activity of mitochondrial complex II.

Materials:

  • Mitochondrial isolation buffer

  • Spectrophotometer

  • Reagents for the SDH activity assay (e.g., succinate, phenazine (B1670421) methosulfate, dichlorophenolindophenol).

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from brain tissue (e.g., striatum) by differential centrifugation.

  • Assay:

    • Measure the reduction of a chromogenic substrate by SDH in the presence of succinate.

    • Monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the SDH activity and express it as a percentage of the control group. 3-NP treatment is expected to significantly reduce SDH activity.[14]

Conclusion

The 3-NP-induced model of neurodegeneration provides a valuable and well-characterized tool for studying the pathogenesis of diseases like Huntington's disease.[2][4] By understanding the underlying mechanisms of 3-NP neurotoxicity and employing standardized experimental protocols, researchers can effectively utilize this model to investigate disease progression and evaluate the efficacy of potential therapeutic interventions. Careful consideration of experimental parameters, including animal species and strain, as well as the dose and duration of 3-NP administration, is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols: 3-Nitropropanol as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanol (3-NPA), and its anionic form 3-nitropropionate, is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II.[1][2][3] This mycotoxin, found in certain plants and fungi, serves as a valuable tool in research to study mitochondrial dysfunction, neurodegenerative diseases, and cellular metabolism.[2][4] By specifically targeting SDH, 3-NPA disrupts the mitochondrial electron transport chain and the Krebs cycle, leading to a cascade of cellular events including energy depletion, oxidative stress, and ultimately, cell death.[1][3] These application notes provide a comprehensive overview of 3-NPA, its mechanism of action, and detailed protocols for its use in experimental settings.

Mechanism of Action

This compound acts as a "suicide inhibitor" of succinate dehydrogenase.[5] The inhibition is an active site-directed and irreversible process.[5] The carbanion of 3-nitropropionate, which is isoelectronic with the substrate succinate, binds to the active site of the SDH enzyme.[5] This binding is covalent, forming an adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site, specifically a covalent N-5 adduct with the active site flavin has been hypothesized.[5] This irreversible binding blocks the oxidation of succinate to fumarate, thereby inhibiting the Krebs cycle and the transfer of electrons to the electron transport chain.[1][5] The inhibition is highly specific to SDH; the respiratory rates with NAD-linked substrates remain unaffected.[5]

The inhibition of SDH by 3-NPA leads to a range of downstream cellular effects:

  • Energy Depletion: Inhibition of the Krebs cycle and electron transport chain leads to a significant reduction in ATP production.[1]

  • Oxidative Stress: The disruption of the electron transport chain can lead to the generation and release of reactive oxygen species (ROS) from the mitochondria.[1]

  • Mitochondrial Dysfunction: 3-NPA can cause damage to mitochondrial DNA and a loss of overall mitochondrial function.[1]

  • Apoptosis and Cell Death: The culmination of energy depletion, oxidative stress, and mitochondrial damage can trigger programmed cell death, or apoptosis.[2]

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound can vary depending on the biological system under investigation. Below is a summary of reported quantitative data.

ParameterValueSystem/Cell LineCommentsReference
IC50 692.5 µMHepG2 cellsCytotoxicity assessed after 24 hours by MTS assay.[2]
Ki 1.84–2.00 mMRat heart muscle SDHCompetitive inhibitor, approximately 1/20th as potent as malonate.[6]
Effective Concentration As low as 10⁻⁸ MChinese Hamster Ovary (CHO) cellsInhibition of formazan (B1609692) production in an in vitro model.[7][8]
Neurotoxic Threshold 50-60% of control levelsRat brain (in vivo)Level of SDH inhibition sufficient to initiate striatal degeneration.

Mandatory Visualizations

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Q Coenzyme Q ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Q->ComplexIII e- CytC->ComplexIV e- Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate Three_NPA This compound Three_NPA->ComplexII Irreversible Inhibition

Mechanism of 3-NPA Inhibition of Succinate Dehydrogenase.

start Start: Prepare Reagents and Samples prepare_cells Prepare cell suspension or mitochondrial isolate start->prepare_cells add_3NPA Incubate with varying concentrations of 3-NPA prepare_cells->add_3NPA add_substrate Add SDH substrate (e.g., succinate) and electron acceptor (e.g., MTT) add_3NPA->add_substrate incubate Incubate at 37°C add_substrate->incubate solubilize Add solubilization solution (e.g., DMSO or SDS) incubate->solubilize measure Measure absorbance (e.g., at 570 nm for MTT) solubilize->measure analyze Analyze data to determine SDH activity and inhibition measure->analyze end End analyze->end Three_NPA This compound SDH_Inhibition Succinate Dehydrogenase Inhibition Three_NPA->SDH_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction SDH_Inhibition->Mitochondrial_Dysfunction Energy_Depletion Energy Depletion (↓ ATP) Mitochondrial_Dysfunction->Energy_Depletion Oxidative_Stress Oxidative Stress (↑ ROS) Mitochondrial_Dysfunction->Oxidative_Stress Cell_Death Apoptosis / Cell Death Energy_Depletion->Cell_Death Nrf2_Activation Nrf2 Pathway Activation Oxidative_Stress->Nrf2_Activation MAPK_NFkB_Inhibition MAPK & NF-κB Pathway Inhibition Oxidative_Stress->MAPK_NFkB_Inhibition Oxidative_Stress->Cell_Death Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response MAPK_NFkB_Inhibition->Cell_Death contributes to

References

Application of 3-Nitropropanol in Toxicology Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanol (3-NPA), and its more toxic metabolite, 3-nitropropionic acid, are potent mitochondrial toxins that serve as invaluable tools in toxicological research.[1][2] Found naturally in various plants and fungi, these compounds are known to cause significant neurotoxicity in both humans and animals.[2][3][4] Their primary mechanism of action involves the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[1][4][5] This inhibition leads to a cascade of detrimental cellular events, including energy depletion, oxidative stress, and ultimately, cell death.[4]

The unique toxicological profile of 3-NPA makes it a widely used compound for modeling neurodegenerative diseases, particularly Huntington's disease, in animal models.[4][6][7][8] By inducing selective striatal degeneration, researchers can investigate disease pathogenesis and evaluate potential therapeutic interventions. This document provides detailed application notes and protocols for the use of this compound and 3-Nitropropionic acid in toxicology studies.

Mechanism of Action

This compound itself is not inherently toxic but is rapidly metabolized in vivo by alcohol dehydrogenase to its active, toxic metabolite, 3-nitropropionic acid (3-NPA).[2] 3-NPA acts as a suicide inhibitor of succinate dehydrogenase (SDH), covalently binding to the enzyme and rendering it inactive.[1] This disruption of cellular respiration leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), triggering oxidative stress. The subsequent cellular damage can initiate both apoptotic and necrotic cell death pathways.

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicology of this compound and its metabolite, 3-Nitropropionic acid.

Table 1: Acute Toxicity Data for 3-Nitropropionic Acid

SpeciesRoute of AdministrationLD50 ValueReference
MouseOral68.1 mg/kg[9][10]
MouseIntraperitoneal140 mg/kg[11]
RatOral620 mg/kg (Purity 81%)[12]
RatIntraperitoneal67 mg/kg[9][11]
RatSubcutaneous22 mg/kg[9][11]

Table 2: In Vitro and In Vivo Effects of 3-Nitropropionic Acid

Experimental System3-NPA Concentration/DoseObserved EffectReference
Cultured Chinese Hamster Ovary (CHO) cellsAs low as 10⁻⁸ MInhibition of formazan (B1609692) production (indicating reduced cell viability)[13]
Rat Cortical Neurons1 mMInduction of caspase-dependent and -independent cell death[14]
Rat (in vivo)5 mg/kgSDH activity reduced to 90.8% in the cerebral cortex and 79.4% in the striatum[15]
Rat (in vivo)10 mg/kgSDH activity reduced to 76.1% in the cerebral cortex and 67.5% in the striatum[15]
Rat (in vivo)15 mg/kgSDH activity reduced to 67.8% in the cerebral cortex and 63.2% in the striatum[15]
Rat (in vivo)20 mg/kgSDH activity reduced to 64.3% in the cerebral cortex and 62.9% in the striatum; Reduced infarct volume by 22.3% in a model of ischemic tolerance; Decreased caspase-3 activity by 13.9%[15][16]
Mice (in vivo)12.5 mg/kg for 3 and 7 daysIncreased ROS levels in granulosa cells and oocytes[17]

Experimental Protocols

Protocol 1: In Vivo Neurotoxicity Model in Rats

This protocol is adapted from studies inducing neurotoxicity in rats to model Huntington's disease.

Materials:

  • 3-Nitropropionic acid (3-NPA)

  • Sterile saline solution (0.9% NaCl)

  • Male Wistar rats (young adult)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of 3-NPA Solution: Dissolve 3-NPA in sterile saline to the desired concentration. For acute studies, a dose of 20 mg/kg is often used.[7] For subacute studies, doses of 10 mg/kg can be administered daily for five consecutive days.[6][7] The solution should be prepared fresh daily.

  • Animal Dosing: Weigh each rat accurately to determine the correct volume of 3-NPA solution to inject. Administer the 3-NPA solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.

  • Monitoring: Observe the animals closely for clinical signs of toxicity, which may include motor deficits, lethargy, and weight loss.[9] Behavioral tests, such as rotarod or open field tests, can be performed to quantify motor impairments.

  • Tissue Collection: At the end of the study period (e.g., 24 hours for acute studies or after a designated period for subacute studies), euthanize the animals according to approved protocols.[7]

  • Tissue Processing: Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis. Brains can be dissected and specific regions, such as the striatum, can be isolated for biochemical assays (e.g., SDH activity, ATP levels, oxidative stress markers).

Protocol 2: Measurement of Succinate Dehydrogenase (SDH) Activity

This protocol describes a colorimetric assay to measure SDH activity in tissue homogenates.

Materials:

  • Tissue sample (e.g., brain striatum)

  • Ice-cold homogenization buffer (e.g., phosphate (B84403) buffer)

  • Sodium succinate solution

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP or INT)

  • Spectrophotometer or microplate reader

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize the tissue sample in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris, and collect the supernatant containing the mitochondrial fraction.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the electron acceptor dye.

  • Assay: Add the tissue supernatant to the reaction mixture and incubate at a controlled temperature (e.g., 37°C). The SDH in the sample will oxidize the succinate, and the released electrons will reduce the dye, causing a color change.

  • Measurement: Measure the change in absorbance of the dye at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer or microplate reader. The rate of color change is proportional to the SDH activity.

  • Data Analysis: Calculate the SDH activity based on the rate of absorbance change and the protein concentration of the sample.

Protocol 3: In Vitro Assessment of ROS Production

This protocol outlines the use of a fluorescent probe to detect intracellular ROS in cultured cells treated with 3-NPA.

Materials:

  • Cultured cells (e.g., neuronal cell line)

  • 3-Nitropropionic acid (3-NPA)

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • 3-NPA Treatment: Treat the cells with various concentrations of 3-NPA for a specified duration. Include an untreated control group.

  • Probe Loading: After treatment, remove the medium and wash the cells with PBS. Incubate the cells with a working solution of DCFH-DA in serum-free medium in the dark.

  • Measurement: After the incubation period, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

  • Data Analysis: Quantify the increase in fluorescence in the 3-NPA-treated cells compared to the control cells. A positive control, such as hydrogen peroxide, can be used to confirm the assay is working correctly.

Protocol 4: Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis in cells treated with 3-NPA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cultured cells

  • 3-Nitropropionic acid (3-NPA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of 3-NPA for a specific time period to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 3-NPA.

Visualizations

Metabolic activation and toxicological cascade of this compound.

Apoptosis_Signaling_Pathway Three_NPA 3-Nitropropionic Acid (3-NPA) SDH_Inhibition SDH Inhibition Three_NPA->SDH_Inhibition Mitochondria Mitochondrion SDH_Inhibition->Mitochondria Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax Bax ROS->Bax Activates Bax->Mitochondria Promotes Permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

3-NPA induced intrinsic apoptosis signaling pathway.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Toxicological Analysis cluster_interpretation Data Interpretation Model_Selection Select Model (In Vivo / In Vitro) Dose_Response Determine Dose/Concentration and Exposure Time Model_Selection->Dose_Response Treatment Treat with 3-NPA and Controls Dose_Response->Treatment Data_Collection Collect Samples/Data (e.g., tissues, cells, behavioral data) Treatment->Data_Collection Biochemical_Assays Biochemical Assays (SDH activity, ATP, ROS) Data_Collection->Biochemical_Assays Cellular_Assays Cellular Assays (Viability, Apoptosis) Data_Collection->Cellular_Assays Histopathology Histopathological Analysis (In Vivo) Data_Collection->Histopathology Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Histopathology->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

General experimental workflow for a 3-NPA toxicology study.

References

Application Notes and Protocols for the Extraction of 3-Nitropropanol from Forage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanol (3-NPOH) and its oxidized form, 3-nitropropionic acid (3-NPA), are toxic compounds found in various forage plants, particularly within the Astragalus (milkvetch) species.[1][2] These nitrotoxins can cause significant poisoning in livestock.[1][3] 3-NPOH often exists in plants as a glycoside, known as miserotoxin, which upon hydrolysis in the rumen, releases the more toxic aglycone, 3-NPOH.[3][4] Subsequently, 3-NPOH can be oxidized to 3-NPA, a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase, a critical enzyme in cellular respiration.[3][5] Accurate quantification of 3-NPOH and its related compounds in forage is crucial for toxicity assessment, livestock management, and potential drug development research.

These application notes provide detailed protocols for the extraction of 3-NPOH from forage materials, suitable for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.[2][6]

Key Considerations for Extraction

  • Forms of 3-NPOH: 3-NPOH can be present in free form or as conjugates (e.g., glycosides).[4] The choice of extraction protocol may depend on whether the goal is to quantify the free form only or the total 3-NPOH content after hydrolysis of conjugates.

  • Sample Preparation: Forage samples are typically dried (freeze-dried or oven-dried) and ground to a fine powder to ensure homogeneity and increase the efficiency of the extraction.[1][6]

  • Hydrolysis: To determine the total concentration of nitrotoxins, a hydrolysis step is often employed to release 3-NPOH and 3-NPA from their ester or glycosidic forms.[6] Both acid and alkaline hydrolysis have been used, though alkaline hydrolysis is preferred to prevent the degradation of 3-NPA.[6]

  • Sample Cleanup: Forage extracts can contain interfering substances like chlorophyll (B73375).[6] A Solid-Phase Extraction (SPE) step may be necessary for cleaner samples, especially for sensitive analytical techniques.[6]

Experimental Protocols

Protocol 1: Aqueous Extraction of Free 3-NPOH and 3-NPA from Freeze-Dried Forage

This protocol is optimized for the extraction of free (non-conjugated) 3-NPOH and 3-NPA from freeze-dried Canadian milkvetch (Astragalus canadensis) and is noted for its simplicity and efficiency.[1][2]

Materials:

  • Freeze-dried and ground forage sample

  • Milli-Q water (or equivalent high-purity water)

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Weigh 0.50 g of the dried, ground forage sample into a 15 mL centrifuge tube.

  • Add 10.0 mL of Milli-Q water to the tube.

  • Vortex the mixture thoroughly to ensure the sample is fully wetted.

  • Place the tube on a mechanical shaker and shake at 1500 rpm for 24 hours at room temperature.

  • After shaking, centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The filtrate can be directly analyzed or diluted as needed before transferring to an HPLC vial for analysis by HPLC-UV.[1][2]

Protocol 2: Methanol (B129727) Extraction with Optional SPE Cleanup

This protocol utilizes a methanol-water mixture for extraction and is suitable for a broader range of plant materials. It includes an optional SPE cleanup step for samples with high chlorophyll content.[6]

Materials:

  • Ground forage sample

  • 70% aqueous methanol (v/v)

  • Ultrasonic bath

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) columns (e.g., C18-E, 3 mL/200 mg)

  • Methanol (for SPE conditioning)

  • High-purity water (for SPE conditioning)

  • Filtration apparatus

Procedure:

  • Weigh 0.500 g of the ground plant material and mix with 30 mL of 70% aqueous methanol.

  • Extract the sample in an ultrasonic bath for 10 minutes at 25°C.[6]

  • Filter the extract to remove solid plant material.

  • Dry the filtrate under vacuum using a rotary evaporator at 60°C.[6]

  • Redissolve the resulting residue in 2 mL of 70% aqueous methanol.[6]

  • For samples with high chlorophyll content, proceed with SPE cleanup: a. Activate a C18-E SPE column by passing 3.0 mL of methanol followed by 3.0 mL of water.[6] b. Load the redissolved sample onto the conditioned SPE column. c. Collect the eluate for analysis.

  • The resulting sample is ready for analysis, for instance by HPLC-MS/MS.[6]

Data Presentation

The selection of an extraction solvent significantly impacts the yield of 3-NPOH and 3-NPA. The following table summarizes the relative extraction efficiencies of various solvent systems for these compounds from Canadian milkvetch.

Table 1: Comparison of Extraction Solvents for 3-NPOH and 3-NPA from Astragalus canadensis [1]

Extraction MethodSolvent SystemRelative Peak Area of 3-NPARelative Peak Area of 3-NPOH
One-Step Extraction
100% Acetone0.090.17
100% Acetonitrile0.060.13
100% Ethanol0.100.20
Water:Acetone (2:8)0.350.43
Water:Acetonitrile (2:8)0.270.33
Water:Ethanol (2:8)0.400.48
1 mol/L HCl:Acetone (2:8)0.450.53
1 mol/L HCl:Acetonitrile (2:8)0.380.45
1 mol/L HCl:Ethanol (2:8)0.500.58
Two-Step Sequential Extraction
Water followed by Acetone0.650.73
Water followed by Acetonitrile0.580.65
Water followed by Ethanol0.700.78
1 mol/L HCl followed by Acetone0.750.83
1 mol/L HCl followed by Acetonitrile0.680.75
1 mol/L HCl followed by Ethanol0.800.88
Water Extraction (24h)
100% Water1.00 1.00

Note: Peak areas are relative to the 24-hour water extraction, which was determined to be the most efficient method.[1]

Visualization of Experimental Workflows

G cluster_protocol1 Protocol 1: Aqueous Extraction P1_Start Start: 0.5g Freeze-Dried Forage P1_AddWater Add 10mL Milli-Q Water P1_Start->P1_AddWater P1_Vortex Vortex P1_AddWater->P1_Vortex P1_Shake Shake for 24h at Room Temp P1_Vortex->P1_Shake P1_Centrifuge Centrifuge P1_Shake->P1_Centrifuge P1_Filter Filter Supernatant (0.45 µm) P1_Centrifuge->P1_Filter P1_Analyze Analyze by HPLC-UV P1_Filter->P1_Analyze

Caption: Workflow for Aqueous Extraction of 3-NPOH.

G cluster_protocol2 Protocol 2: Methanol Extraction with Optional SPE P2_Start Start: 0.5g Ground Forage P2_AddMethanol Add 30mL 70% Aqueous Methanol P2_Start->P2_AddMethanol P2_Sonicate Sonicate for 10 min at 25°C P2_AddMethanol->P2_Sonicate P2_Filter Filter Extract P2_Sonicate->P2_Filter P2_Evaporate Evaporate under Vacuum at 60°C P2_Filter->P2_Evaporate P2_Redissolve Redissolve in 2mL 70% Methanol P2_Evaporate->P2_Redissolve P2_SPE_Decision High Chlorophyll? P2_Redissolve->P2_SPE_Decision P2_SPE_Cleanup SPE Cleanup (C18-E) P2_SPE_Decision->P2_SPE_Cleanup Yes P2_Analyze Analyze by HPLC-MS/MS P2_SPE_Decision->P2_Analyze No P2_SPE_Cleanup->P2_Analyze

Caption: Workflow for Methanol Extraction of 3-NPOH.

Signaling Pathway Context

While not a signaling pathway in the traditional sense, the metabolic conversion of 3-NPOH is a critical pathway in its toxicology.

G Miserotoxin Miserotoxin (in Forage) NPOH This compound (3-NPOH) Miserotoxin->NPOH Hydrolysis (e.g., in Rumen) NPA 3-Nitropropionic Acid (3-NPA) NPOH->NPA Oxidation (e.g., by Hepatic Alcohol Dehydrogenase) Toxicity Toxicity (Inhibition of Succinate Dehydrogenase) NPA->Toxicity

Caption: Metabolic Pathway of 3-NPOH to 3-NPA.

References

Application Notes: 3-Nitropropanol as a Biomarker for Toxicant Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitropropanol (3-NPOH) and its primary metabolite, 3-nitropropionic acid (3-NPA), are potent neurotoxins found naturally in various plants, particularly of the Astragalus genus, and certain fungi.[1][2] Livestock poisoning from ingesting these plants is a significant concern.[1] While 3-NPOH itself is not directly toxic to mammals, it is rapidly metabolized by hepatic alcohol dehydrogenase into the highly toxic 3-NPA.[1][3][4] The detection and quantification of 3-NPOH and 3-NPA in biological samples serve as a critical biomarker for exposure and are instrumental in diagnosing toxicoses. Furthermore, 3-NPA is widely used in research as a chemical model to induce striatal degeneration characteristic of Huntington's disease, making it a valuable tool for studying neurodegenerative processes.[5][6]

This document provides a detailed overview of the mechanism of 3-NPA toxicity, its application as a biomarker, and comprehensive protocols for its detection and quantification in biological matrices.

Mechanism of Toxicity

The toxicity of 3-NPOH is dependent on its metabolic conversion to 3-NPA.[3][4] The primary molecular target of 3-NPA is succinate (B1194679) dehydrogenase (SDH), a critical enzyme that functions in both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[1][7] 3-NPA irreversibly inhibits SDH, leading to a cascade of deleterious cellular events:

  • Energy Impairment : Inhibition of SDH disrupts cellular respiration, blocking the Krebs cycle and electron transport. This leads to a severe depletion of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[1][2][5]

  • Excitotoxicity : The energy deficit makes neurons, particularly the medium spiny neurons in the striatum, more vulnerable to glutamate-induced excitotoxicity.[6][8] This involves the overactivation of NMDA receptors, leading to a massive influx of calcium ions.[6]

  • Oxidative Stress : Mitochondrial dysfunction caused by SDH inhibition results in the excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative damage to proteins, lipids, and DNA.[1][6]

This tripartite mechanism of energy impairment, excitotoxicity, and oxidative stress culminates in programmed cell death (apoptosis) or necrosis, with a pronounced effect on the basal ganglia, leading to the characteristic neurodegenerative symptoms.[1][5]

cluster_exposure Exposure & Metabolism cluster_cellular Cellular Toxicity Cascade cluster_outcome Pathological Outcome NPOH This compound (3-NPOH) (Ingestion) ADH Hepatic Alcohol Dehydrogenase NPOH->ADH Metabolism NPA 3-Nitropropionic Acid (3-NPA) (Active Toxin) ADH->NPA SDH Succinate Dehydrogenase (SDH) (Complex II) NPA->SDH Irreversible Inhibition ETC Disrupted Electron Transport Chain SDH->ETC ATP ATP Depletion (Energy Impairment) ETC->ATP ROS Oxidative Stress (ROS/RNS Generation) ETC->ROS Excitotoxicity Excitotoxicity (Glutamate Vulnerability) ATP->Excitotoxicity Apoptosis Apoptosis / Necrosis ATP->Apoptosis ROS->Apoptosis Excitotoxicity->Apoptosis Neurodegeneration Neurodegeneration (e.g., Striatum) Apoptosis->Neurodegeneration

Diagram 1: Signaling pathway of 3-NPA induced neurotoxicity.

3-NPA as a Biomarker of Exposure

The detection of 3-NPOH and its metabolite 3-NPA in biological fluids is a definitive indicator of exposure to certain toxic plants or fungi. Given its rapid metabolism, 3-NPA is often the primary analyte measured. Monitoring these compounds is crucial for diagnosing poisoning in livestock and can be applied in human cases of accidental ingestion.

Biological Matrices for Analysis:

  • Plasma/Serum: Provides a direct measure of systemic exposure.

  • Urine: Useful for non-invasive screening and monitoring of clearance.[9]

  • Cerebrospinal Fluid (CSF): Relevant in research settings to assess penetration into the central nervous system and correlate with neurological symptoms.[10]

Exposure Exposure to Toxin Source (e.g., Astragalus plants) Absorption Absorption & Metabolism (3-NPOH -> 3-NPA) Exposure->Absorption Biomarker Presence of 3-NPA/3-NPOH in Biological Fluids Absorption->Biomarker Toxicity Toxic Effects (SDH Inhibition, Neurotoxicity) Absorption->Toxicity Leads to Diagnosis Diagnosis of Toxicosis (Biomarker Analysis) Biomarker->Diagnosis Detection

Diagram 2: Logical relationship of 3-NPA as a biomarker.

Analytical Methodologies

Several analytical methods have been developed for the quantification of 3-NPA and 3-NPOH. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection for enhanced sensitivity and specificity.

Method Matrix Sample Preparation Limit of Quantification (LOQ) Reference
HPLC-UVBovine & Ovine PlasmaIsocratic reverse-phase separation.Not specified.[11]
HPLC-UVBovine UrineRapid ethyl acetate (B1210297) extraction.Not specified.[9]
HPLC-UVFreeze-dried Plant MaterialWater extraction at room temperature.Not specified.[12]
HPLC-UVFeed Additives, Premixtures, FeedingstuffsReversed-phase HPLC with UV detection.8-14 mg/kg (in feedingstuffs).[13]
HPLC-MS/MSPlant MaterialAcidic hydrolysis to release bound 3-NPA.High sensitivity (not specified).[14]
LC-Orbitrap MSHuman Plasma, Urine, CSFMetabolomics approach.Not specified.[10]
Table 1: Summary of Analytical Methods for 3-NPA and 3-NPOH Detection.

Experimental Protocols

This section provides a representative protocol for the simultaneous determination of 3-NPA and 3-NPOH in plasma, adapted from established HPLC-UV methodologies.[9][11]

Protocol: Quantification of 3-NPA and 3-NPOH in Plasma by HPLC-UV

1. Objective: To quantify the concentration of 3-nitropropionic acid (3-NPA) and this compound (3-NPOH) in plasma samples as biomarkers of exposure.

2. Materials and Reagents:

  • 3-NPA and 3-NPOH analytical standards

  • HPLC-grade acetonitrile, methanol, and water

  • Ortho-phosphoric acid

  • Ethyl acetate

  • Plasma samples (e.g., bovine, human)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

3. Sample Preparation:

  • Deproteinization: To 1.0 mL of plasma in a centrifuge tube, add 2.0 mL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Extraction (Optional, for cleanup): Add an equal volume of ethyl acetate to the supernatant, vortex for 1 minute, and centrifuge to separate the layers. Collect the aqueous (lower) layer. This step improves the resolution of 3-NPA.[9]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • System: HPLC with UV/Vis Detector

  • Column: C18 reverse-phase column (e.g., Micropak MCH-5, 4.6 x 250 mm).[11]

  • Mobile Phase: Isocratic elution with 0.15% ortho-phosphoric acid in water (pH adjusted to 2.0).[11]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[12][14]

  • Run Time: Approximately 10 minutes (adjust as needed for baseline separation).

5. Calibration and Quantification:

  • Prepare a series of calibration standards of 3-NPA and 3-NPOH in a clean matrix (e.g., saline or control plasma extract) at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Quantify the amount of 3-NPA and 3-NPOH in the samples by interpolating their peak areas from the linear regression of the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect Plasma Sample Deproteinize 2. Deproteinize (Acetonitrile) Sample->Deproteinize Centrifuge1 3. Centrifuge (4000g) Deproteinize->Centrifuge1 Extract 4. Collect Supernatant (& Optional Ethyl Acetate Wash) Centrifuge1->Extract Filter 5. Filter (0.22 µm) Extract->Filter HPLC 6. Inject into HPLC System Filter->HPLC Detect 7. UV Detection (210 nm) HPLC->Detect Quantify 8. Quantify vs. Calibration Curve Detect->Quantify Result Result: [3-NPA] & [3-NPOH] Quantify->Result

Diagram 3: Experimental workflow for biomarker analysis.

Quantitative Data Summary

The following table summarizes key quantitative data from toxicological studies of 3-NPA, providing context for exposure levels and experimental models.

Study Type Model System 3-NPA Concentration / Dose Observed Effects Reference
In Vitro NeurotoxicityOrganotypic corticostriatal slice cultures25-100 µM (for 24-48 h)Dose-dependent lactate (B86563) increase; neurotoxicity.[8]
Acute In Vivo ToxicityMice (4 strains)100 mg/kg (2 injections, 24h apart)Neurotoxicity and significant cardiotoxicity.[7]
Subacute/Chronic ToxicityMice (4 strains)75 mg/kg/dayHigher incidence of caudate putamen infarction; cardiac injury.[7]
Table 2: Summary of Quantitative Toxicological Data for 3-NPA.

References

Investigating Mitochondrial Dysfunction with 3-Nitropropanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanol (3-NP) is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. This inhibition disrupts cellular energy metabolism, leading to a cascade of events that mimic certain aspects of neurodegenerative diseases, such as Huntington's disease. These application notes provide a comprehensive guide to using 3-NP as a tool to induce and study mitochondrial dysfunction in vitro, offering detailed protocols for key assays and data interpretation.

Mechanism of Action

This compound acts as a suicide inhibitor of SDH. Its structural similarity to the enzyme's natural substrate, succinate, allows it to bind to the active site. Once bound, 3-NP is oxidized to the highly reactive 3-nitroacrylate, which then covalently modifies a key residue in the active site, leading to irreversible inactivation of the enzyme. This blockage of the electron transport chain at Complex II has several critical downstream consequences:

  • Decreased ATP Production: The inhibition of SDH severely curtails the cell's ability to produce ATP through oxidative phosphorylation, leading to a rapid and significant drop in cellular energy levels.

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron flow in the electron transport chain leads to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species.

  • Alterations in Mitochondrial Morphology: The energetic stress and increased ROS can trigger changes in mitochondrial dynamics, often leading to mitochondrial fragmentation.

  • Induction of Excitotoxicity: In neuronal models, the initial bioenergetic deficit can lead to a secondary excitotoxic cascade involving the activation of N-methyl-D-aspartate (NMDA) receptors, a further surge in ROS, and eventual cell death. This cell death pathway appears to be caspase-3 independent.

Data Presentation

The following tables summarize quantitative data from studies using 3-NP to induce mitochondrial dysfunction in neuronal cell cultures.

Table 1: Effect of this compound on Cellular ATP Levels

3-NP Concentration1 hour (% of Control)3 hours (% of Control)6 hours (% of Control)
0.1 mMNot significantly differentNot significantly different~78%
1 mM~68%~60%~55%
10 mM~38%~25%~21%

Table 2: Effect of this compound on Mitochondrial Morphology

3-NP Concentration1 hour (% cells with punctate mitochondria)3 hours (% cells with punctate mitochondria)6 hours (% cells with punctate mitochondria)
5 mMNot significantly different~40%~65%
10 mMNot significantly different~60%~95%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by 3-NP and a general experimental workflow for its use.

G cluster_0 3-NP Induced Mitochondrial Dysfunction NP This compound ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) NP->ComplexII Inhibits ATP ATP Depletion ComplexII->ATP Leads to ROS1 Initial Mild ROS Increase ComplexII->ROS1 Leads to NMDA NMDA Receptor Activation ATP->NMDA ROS1->NMDA ROS2 Secondary ROS Surge NMDA->ROS2 Triggers MitoFrag Mitochondrial Fragmentation ROS2->MitoFrag Death Caspase-3 Independent Cell Death ROS2->Death MitoFrag->Death

Caption: Signaling pathway of 3-NP-induced mitochondrial dysfunction.

G cluster_1 Experimental Workflow Start Cell Seeding Treatment 3-NP Treatment (Varying Concentrations & Time) Start->Treatment ATP_Assay ATP Measurement (Luciferase-based Assay) Treatment->ATP_Assay ROS_Assay ROS Detection (DCFH-DA Staining) Treatment->ROS_Assay Morphology Mitochondrial Morphology (Fluorescence Microscopy) Treatment->Morphology Data Data Analysis & Interpretation ATP_Assay->Data ROS_Assay->Data Morphology->Data

Caption: General experimental workflow for investigating 3-NP effects.

Experimental Protocols

Protocol 1: Induction of Mitochondrial Dysfunction with this compound

This protocol describes the general procedure for treating cultured cells with 3-NP to induce mitochondrial dysfunction.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, primary neurons)

  • Complete cell culture medium

  • This compound (3-NP)

  • Dimethyl sulfoxide (B87167) (DMSO)[1][2][3][4]

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the subsequent assays. Allow cells to adhere and reach the desired confluency (typically 24-48 hours).

  • Preparation of 3-NP Stock Solution: Prepare a stock solution of 3-NP in DMSO. For example, a 1 M stock solution can be prepared and stored at -20°C. 3-NP is also soluble in ethanol (B145695) and can be prepared in aqueous solutions for in vivo studies.[1][3][4]

  • Treatment: On the day of the experiment, dilute the 3-NP stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM). Remove the old medium from the cells and replace it with the 3-NP-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-NP concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis: Following incubation, proceed with the desired assays to assess mitochondrial dysfunction (see Protocols 2, 3, and 4).

Protocol 2: Measurement of Intracellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP levels.

Materials:

  • 3-NP treated cells in a white-walled 96-well plate

  • Commercially available ATP-luminescence assay kit (containing luciferase, luciferin, and lysis buffer)

  • Luminometer

Procedure:

  • Cell Lysis: At the end of the 3-NP treatment period, remove the medium and wash the cells once with PBS. Add the kit's lysis buffer to each well and incubate according to the manufacturer's instructions to release intracellular ATP.

  • Reagent Preparation: Prepare the luciferase-luciferin reagent mix as per the kit's protocol.

  • Luminescence Measurement: Add the luciferase-luciferin reagent to each well. The luminescence is typically stable for a few minutes.

  • Data Analysis: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration. Normalize the ATP levels of treated cells to the vehicle control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • 3-NP treated cells in a black-walled, clear-bottom 96-well plate

  • DCFH-DA

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a stock solution of DCFH-DA in DMSO. On the day of the experiment, dilute the stock solution in HBSS or serum-free medium to a final working concentration (typically 5-20 µM).

  • Cell Staining: After 3-NP treatment, remove the medium and wash the cells twice with warm HBSS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove any extracellular probe.

  • Fluorescence Measurement: Add HBSS to each well and measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence of treated cells to the vehicle control.

Protocol 4: Assessment of Mitochondrial Morphology

This protocol describes the use of a mitochondria-specific fluorescent dye to visualize and assess mitochondrial morphology.

Materials:

  • 3-NP treated cells grown on glass coverslips or in imaging-compatible plates

  • MitoTracker dye (e.g., MitoTracker Red CMXRos)

  • DMSO

  • Complete cell culture medium

  • Formaldehyde (B43269) (for fixing)

  • Mounting medium

  • Fluorescence microscope (confocal recommended for higher resolution)

Procedure:

  • Staining: Towards the end of the 3-NP incubation period, add the MitoTracker dye (pre-diluted in complete medium to a final concentration of 100-500 nM) to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with a pre-warmed complete medium.

  • Fixation (Optional but Recommended for Endpoint Assays): Wash the cells with PBS and then fix with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the mitochondria using a fluorescence microscope. Acquire images from multiple fields of view for each condition.

  • Analysis: Qualitatively assess the mitochondrial morphology (tubular vs. fragmented/punctate). For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure parameters such as mitochondrial length, circularity, and branching.

Troubleshooting

High Background in ROS Assay:

  • Issue: Autoxidation of DCFH-DA.

  • Solution: Always prepare the DCFH-DA working solution fresh and protect it from light. Minimize the time between staining and measurement.[5][6]

  • Issue: Phenol (B47542) red in the medium can cause background fluorescence.

  • Solution: Use phenol red-free medium or HBSS for the final wash and measurement steps.

Low Signal in ATP Assay:

  • Issue: Incomplete cell lysis.

  • Solution: Ensure that the lysis buffer is added to all cells and that the incubation time is sufficient.

  • Issue: Degradation of ATP.

  • Solution: Perform the assay immediately after cell lysis. Keep reagents and samples on ice where possible.

  • Issue: Luciferase inhibitors in the sample.

  • Solution: Ensure that the cell culture medium components are compatible with the assay. Some compounds can interfere with the luciferase reaction.

Poor Mitochondrial Staining:

  • Issue: Low dye concentration or short incubation time.

  • Solution: Optimize the MitoTracker concentration and incubation time for your specific cell type.

  • Issue: Loss of mitochondrial membrane potential.

  • Solution: Severe mitochondrial dysfunction can lead to a loss of membrane potential, which is required for the accumulation of some MitoTracker dyes. Consider using a dye that is less dependent on membrane potential or analyze cells at earlier time points.

Variability in Results:

  • Issue: Inconsistent cell seeding density.

  • Solution: Ensure uniform cell seeding across all wells.

  • Issue: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate for experiments, or fill them with PBS to maintain humidity.

By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively utilize this compound to investigate the complex mechanisms of mitochondrial dysfunction and its implications in various cellular processes and disease models.

References

Application Notes and Protocols for 3-Nitropropanol Derivatives in Methane Mitigation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Nitropropanol (3-NOP) and its derivatives in methane (B114726) mitigation research. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of these compounds.

Application Note 1: Mechanism of Action of 3-Nitrooxypropanol (3-NOP)

3-Nitrooxypropanol (3-NOP) is a potent inhibitor of enteric methane formation in ruminants.[1][2] Its primary mode of action is the specific targeting and inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1][2] MCR is a key enzyme in the final step of methanogenesis in archaea, catalyzing the formation of methane.[1] 3-NOP is a structural analog of methyl-coenzyme M, one of the substrates for MCR.[1] This structural similarity allows 3-NOP to bind to the active site of MCR, leading to the oxidation of the enzyme's nickel-containing cofactor (F430) and subsequent inactivation.[1] This targeted inhibition of MCR reduces the production of methane without significantly affecting other rumen microbes.[1]

In the rumen, 3-NOP is metabolized to 1,3-propanediol (B51772) and nitrate (B79036). The nitrate can be further reduced to nitrite, which can also inhibit MCR.[1] The inhibition of methanogenesis leads to an accumulation of hydrogen gas (H2) in the rumen. This excess hydrogen can be utilized by other microbial pathways, leading to a shift in the rumen fermentation profile, often characterized by an increase in the production of propionate (B1217596) at the expense of acetate.[1]

Application Note 2: Efficacy of 3-Nitrooxypropanol (3-NOP) in Methane Mitigation

Numerous in vivo and in vitro studies have demonstrated the efficacy of 3-NOP in reducing enteric methane emissions from ruminants. The reduction in methane is dose-dependent, with higher doses generally leading to greater reductions.[1] Meta-analyses of multiple studies have shown that 3-NOP can consistently reduce methane emissions by an average of 30% in both beef and dairy cattle.[1][3] The efficacy of 3-NOP can be influenced by factors such as the composition of the basal diet, with a greater methane reduction observed in diets with lower neutral detergent fiber (NDF) content.[4][5]

Table 1: In Vivo Efficacy of 3-Nitrooxypropanol (3-NOP) on Methane Emissions in Ruminants

Animal TypeDose (mg/kg DM intake)Methane Reduction (%)Key FindingsReference(s)
Beef Cattle32 - 33833.2 - 36.2 (average)Efficacy is dose-dependent and influenced by dietary NDF concentration.[3][6]
Dairy Cattle60 - 80~30Methane reduction is consistent with minimal impact on milk production.[1]
Dairy Cows5116 (yield)Methane yield was consistently lower at different stages of lactation.[7]
Feedlot Cattle100 - 15049.3 (emissions), 40.7 (yield)Consistent reduction in methane emissions and yield under tropical conditions.[8]

Table 2: In Vitro Efficacy of 3-Nitrooxypropanol (3-NOP) on Methane Production

SubstrateDoseMethane Reduction (%)Key FindingsReference(s)
Rumen FluidNot specifiedUp to 80%Demonstrates direct inhibitory effect on methanogenesis.[9]

Application Note 3: Other Nitro-Compounds in Methane Mitigation

While 3-NOP is the most extensively studied nitro-compound for methane mitigation, other derivatives and related compounds have also shown promise in in vitro studies. These compounds share a similar mode of action by inhibiting methanogenesis.

Table 3: In Vitro Efficacy of Other Nitro-Compounds on Methane Production

CompoundDose (mM)Methane Reduction (%)Key FindingsReference(s)
Ethyl-nitroacetate (ENA)8 and 16100Complete inhibition of methane production.[10][11]
Ethyl-2-nitropropionate (ENP)8 and 16100Complete inhibition of methane production.[10][11]
Nitrate (NO₃⁻)12 and 2472Acts as an alternative hydrogen sink.[10][11]
3-nitro-1-propionic acid (NPA)Not specified35 - 87Effective in decreasing methane production from forages.[12]
3-nitro-1-propanol (NPOH)Not specified35 - 87Effective in decreasing methane production from forages.[12]

Experimental Protocols

Protocol 1: In Vitro Rumen Fermentation for Screening Anti-methanogenic Compounds

This protocol describes a general procedure for evaluating the efficacy of this compound derivatives and other compounds on methane production using an in vitro rumen fermentation system.

1. Materials and Equipment:

  • Rumen fluid from fistulated animals

  • Buffer solution (e.g., Kansas state buffer)

  • Substrate (e.g., total mixed ration, hay)

  • Test compounds (3-NOP derivatives)

  • Incubation bottles (e.g., 125 mL serum bottles)

  • Gas-tight syringes

  • Gas chromatograph (GC) for methane analysis

  • Water bath or incubator at 39°C

  • Anaerobic chamber or continuous flushing with CO2

2. Procedure:

  • Rumen Fluid Collection: Collect fresh rumen fluid from at least two fistulated donor animals before their morning feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated container.[13]

  • Inoculum Preparation: In an anaerobic environment, mix the strained rumen fluid with a pre-warmed buffer solution, typically in a 1:2 or 1:4 (rumen fluid:buffer) ratio.[13] Maintain the temperature at 39°C and continuously flush with CO2 to maintain anaerobic conditions.

  • Incubation Setup:

    • Add a known amount of substrate (e.g., 1 g of dried and ground feed) to each incubation bottle.

    • Add the test compound at the desired concentrations to the respective bottles. Include a control group with no test compound.

    • Dispense the prepared inoculum (e.g., 75 mL) into each bottle under a stream of CO2.

    • Seal the bottles with gas-tight stoppers and aluminum crimps.

  • Incubation: Incubate the bottles in a shaking water bath or incubator at 39°C for a specified period (e.g., 24, 48, or 72 hours).

  • Gas Measurement:

    • At predetermined time points, measure the total gas production using a pressure transducer or by displacement.

    • Collect a headspace gas sample (e.g., 200 µL) using a gas-tight syringe.

    • Inject the gas sample into a GC equipped with a flame ionization detector (FID) to determine the methane concentration.

  • Analysis of Fermentation Products: At the end of the incubation, collect the liquid fraction to analyze for volatile fatty acids (VFAs), ammonia, and pH.

In_Vitro_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis rumen_fluid Collect Rumen Fluid inoculum Prepare Inoculum (Rumen Fluid + Buffer) rumen_fluid->inoculum substrate Prepare Substrate incubation_bottle Set up Incubation Bottles (Substrate + Compound + Inoculum) substrate->incubation_bottle buffer Prepare Buffer buffer->inoculum test_compound Prepare Test Compound test_compound->incubation_bottle inoculum->incubation_bottle incubate Incubate at 39°C incubation_bottle->incubate gas_measurement Measure Total Gas & Methane incubate->gas_measurement vfa_analysis Analyze VFAs, pH, Ammonia incubate->vfa_analysis

In Vitro Rumen Fermentation Workflow
Protocol 2: In Vivo Methane Measurement Using the GreenFeed System

The GreenFeed system is an automated head-chamber system used for measuring gas emissions from individual animals in a non-intrusive manner.

1. Animal Acclimatization:

  • Allow a period of at least 14 days for the animals to become accustomed to the GreenFeed system.

  • Use bait feed (pellets) to attract animals to the unit and encourage voluntary visits.

2. System Calibration:

  • Perform regular calibration of the gas analyzers (methane and carbon dioxide) using certified standard gases.

  • Conduct recovery tests by releasing a known amount of a tracer gas (e.g., CO2) to ensure the accuracy of the system.[14]

3. Data Collection:

  • The GreenFeed system automatically records gas concentrations (methane, carbon dioxide) and airflow when an animal visits the unit.

  • Ensure a sufficient number of valid visits per animal per day to obtain representative daily emission data. A minimum of 30 visits over a 15-day period for beef cattle and 50 visits over 17 days for dairy cows are recommended for high repeatability.[15]

  • The measurement period should be long enough to account for diurnal variations in emissions.

4. Data Processing:

  • The system's software calculates the flux of methane and carbon dioxide for each visit.

  • Filter the data to remove invalid readings (e.g., short visits, incomplete measurements).

  • Calculate the average daily methane emission ( g/day ) and methane yield (g/kg of dry matter intake) for each animal.

In_Vivo_Workflow animal Animal with RFID greenfeed GreenFeed System animal->greenfeed Voluntary Visit data_collection Automated Data Collection (Gas Concentration, Airflow) greenfeed->data_collection bait Bait Feed bait->greenfeed Attracts data_processing Data Processing & Analysis data_collection->data_processing results Methane Emissions (g/d) Methane Yield (g/kg DMI) data_processing->results

In Vivo Methane Measurement Workflow
Protocol 3: Synthesis of 3-Nitrooxypropanol (3-NOP)

This protocol is a general guideline for the synthesis of 3-NOP. Caution: This synthesis involves the use of strong acids and potentially hazardous reagents. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

1. Materials:

  • 3-Chloropropan-1-ol or 3-bromopropan-1-ol

  • Silver nitrate (AgNO₃)

  • Acetonitrile (B52724)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Calcium chloride

2. Procedure:

  • Dissolve 3-chloropropan-1-ol (or 3-bromopropan-1-ol) in acetonitrile.

  • Add silver nitrate to the solution.

  • Stir the reaction mixture at room temperature overnight, protected from light.[16]

  • Filter the reaction mixture to remove the silver halide precipitate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution.

  • Dry the organic layer over calcium chloride, filter, and concentrate to obtain 3-nitrooxypropanol.

Synthesis_Pathway reactant 3-Halopropan-1-ol (X = Cl, Br) product 3-Nitrooxypropanol reactant->product reagent AgNO₃ Acetonitrile reagent->product

Synthesis of 3-Nitrooxypropanol
Protocol 4: Quantification of 3-Nitrooxypropanol in Feed and Biological Samples

A validated method for the quantification of 3-NOP in feed additives, premixtures, and feedingstuffs is based on reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[17]

1. Sample Preparation:

  • Feed Additives and Premixtures: Extract a known amount of the sample with a suitable solvent (e.g., acetonitrile/water).

  • Feedingstuffs: Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Biological Samples (Rumen Fluid, Plasma): Protein precipitation followed by liquid-liquid extraction or SPE.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector at a wavelength of 210 nm.

  • Quantification: Use an external standard calibration curve prepared with certified 3-NOP standard.

Performance Characteristics:

  • Repeatability (RSDr): 0.2% to 5.2%

  • Intermediate Precision (RSDip): 0.3% to 5.2%

  • Recovery Rate (Rrec): 98% to 101%

  • Limit of Quantification (LOQ): 8 to 14 mg/kg in feedingstuffs

Protocol 5: Enumeration of Rumen Methanogens

Quantification of the methanogen population in the rumen can be performed using quantitative PCR (qPCR) targeting the mcrA gene, which is specific to methanogens.

1. Sample Collection and DNA Extraction:

  • Collect rumen fluid or solid digesta samples.

  • Extract total DNA from the samples using a commercially available DNA extraction kit suitable for complex matrices.

2. qPCR:

  • Primers and Probe: Use primers and a probe specific for the mcrA gene.

  • Standard Curve: Prepare a standard curve using a plasmid containing the target mcrA gene sequence of a known copy number.

  • Reaction Mix: Prepare a qPCR reaction mix containing DNA template, primers, probe, and qPCR master mix.

  • Thermocycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

3. Data Analysis:

  • Determine the copy number of the mcrA gene in the samples by comparing the cycle threshold (Ct) values to the standard curve.

  • Express the results as the number of mcrA gene copies per gram of rumen content or per mL of rumen fluid.[18]

Signaling_Pathway Feed Substrates Feed Substrates Rumen Microbes Rumen Microbes Feed Substrates->Rumen Microbes Fermentation H₂ + CO₂ H₂ + CO₂ Rumen Microbes->H₂ + CO₂ Methanogens Methanogens H₂ + CO₂->Methanogens Methyl-CoM Reductase (MCR) Methyl-CoM Reductase (MCR) Methanogens->Methyl-CoM Reductase (MCR) Methane (CH₄) Methane (CH₄) Methyl-CoM Reductase (MCR)->Methane (CH₄) Catalysis 3-NOP 3-NOP 3-NOP->Inhibition Inhibition->Methyl-CoM Reductase (MCR)

Inhibition of Methanogenesis by 3-NOP

References

Quantification of 3-Nitropropanol in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Nitropropanol (3-NPA) and its primary metabolite, 3-nitropropionic acid (3-NP), in biological fluids. These methods are essential for toxicological studies, pharmacokinetic analysis, and drug development programs where monitoring exposure to 3-NPA is critical.

Introduction

This compound (3-NPA) is a toxic compound found in certain plants of the Astragalus genus. While not inherently toxic, 3-NPA is metabolized in vivo by hepatic alcohol dehydrogenase to the much more toxic 3-nitropropionic acid (3-NP).[1] 3-NP is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2][3][4] This inhibition disrupts cellular energy production, leading to significant toxicity, particularly neurotoxicity.[2][5] Accurate quantification of 3-NPA and 3-NP in biological matrices such as plasma and urine is crucial for understanding their toxicokinetics and assessing exposure levels.

Analytical Methodologies

The primary methods for the quantification of 3-NPA and 3-NP in biological fluids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for detecting low concentrations.

Table 1: HPLC Method Parameters for 3-NPA and 3-NP Quantification in Plasma
ParameterSpecification
Column Micropak MCH-5[6]
Mobile Phase Isocratic: 0.15% orthophosphoric acid (pH 2.0)[6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 210 nm
Run Time 6.5 min
Table 2: LC-MS/MS Method Parameters for 3-NPA and 3-NP Quantification (General Guidance)
ParameterSpecification
Column C18 Reverse-Phase Column (e.g., Phenomenex Kinetex 2.6 µm F5, 100 x 4.6 mm)[7]
Mobile Phase Gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Monitored Transitions 3-NPA: To be determined experimentally; 3-NP: Precursor Ion > Product Ions (e.g., m/z 118 > 72, 42)
Internal Standard Isotopically labeled 3-NPA or 3-NP (if available)

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a protein precipitation method for the extraction of 3-NPA and 3-NP from plasma samples prior to analysis.

Materials:

  • Plasma samples

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Protocol 2: Sample Preparation from Urine

This protocol outlines a "dilute and shoot" approach for preparing urine samples, which is often sufficient for LC-MS/MS analysis due to the lower protein content of urine.

Materials:

  • Urine samples

  • Deionized water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Thaw frozen urine samples to room temperature and vortex for 15 seconds.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, dilute 100 µL of the urine supernatant with 900 µL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Vortex the diluted sample for 10 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Visualization of Key Processes

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalFluid Biological Fluid (Plasma or Urine) ProteinPrecipitation Protein Precipitation (for Plasma) BiologicalFluid->ProteinPrecipitation Dilution Dilution & Filtration (for Urine) BiologicalFluid->Dilution Extraction Supernatant Collection ProteinPrecipitation->Extraction Dilution->Extraction HPLC HPLC-UV Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS Data Quantitative Data HPLC->Data LCMS->Data

Caption: Experimental workflow for 3-NPA quantification.

toxicity_pathway cluster_metabolism Metabolism cluster_toxicity Mitochondrial Toxicity NPA_source This compound (3-NPA) Metabolite 3-Nitropropionic Acid (3-NP) NPA_source->Metabolite Hepatic Alcohol Dehydrogenase SDH Succinate Dehydrogenase (Complex II) Metabolite->SDH Irreversible Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production ETC->ATP Toxicity Cellular Toxicity (Neurotoxicity) ATP->Toxicity Disruption leads to

Caption: Toxicity pathway of this compound.

References

In Vitro Studies of 3-Nitropropanol on Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanol (3-NPA) is a potent neurotoxin that serves as a valuable tool in neuroscience research to model the cellular pathology of neurodegenerative diseases, particularly Huntington's disease. As an irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain (Complex II), 3-NPA disrupts cellular energy metabolism, leading to a cascade of events that culminate in cell death. This document provides detailed application notes and experimental protocols for studying the in vitro effects of 3-NPA on cell cultures, with a focus on cytotoxicity, oxidative stress, apoptosis, and mitochondrial dysfunction.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of 3-NPA on various cell lines as reported in the literature. These data provide a baseline for designing and interpreting experiments.

Table 1: Cytotoxicity of this compound (3-NPA)

Cell Line3-NPA ConcentrationIncubation TimeEffectReference
Goose Granulosa Cells5.0 mmol/L24 hours45.5% decrease in cell viability[1][2]
SH-SY5Y (Human Neuroblastoma)0.5 mM24 hoursIC50 value[2][3]
Rat Cortical Neurons1-10 mM1-6 hoursDose- and time-dependent decrease in ATP levels[4]

Table 2: Oxidative Stress Induced by this compound (3-NPA)

Cell Line3-NPA ConcentrationIncubation TimeEffectReference
Goose Granulosa Cells5.0 mmol/L24 hours25.4% increase in intracellular ROS production[1][2]

Table 3: Apoptosis Induced by this compound (3-NPA)

Cell Line3-NPA ConcentrationIncubation TimeEffectReference
Goose Granulosa Cells5.0 mmol/L24 hours38.43% increase in early apoptotic cells[1]
Rat Corticostriatal SlicesNot specifiedNot specifiedIncreased TUNEL-positive cells

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and experimental questions.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxicity of 3-NPA by measuring the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., SH-SY5Y, PC12)

  • 96-well cell culture plates

  • This compound (3-NPA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6][7]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • 3-NPA Treatment: Prepare serial dilutions of 3-NPA in culture medium. Remove the old medium from the wells and add 100 µL of the 3-NPA dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][6] Read the absorbance at 570 nm or 590 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol measures the generation of intracellular ROS induced by 3-NPA.

Materials:

  • Cells of interest

  • 24-well or 96-well cell culture plates

  • This compound (3-NPA)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)[8]

  • Serum-free culture medium

  • PBS

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 3-NPA as described in the MTT assay protocol.

  • DCFH-DA Staining: After the desired incubation time with 3-NPA, remove the medium and wash the cells once with serum-free medium.[8]

  • Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 20-30 minutes at 37°C in the dark.[8]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[8]

  • Fluorescence Measurement: Add PBS to each well.[8] Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9][10][11]

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.

Protocol 3: Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following 3-NPA treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound (3-NPA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 3-NPA for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol measures the change in mitochondrial membrane potential, an early indicator of apoptosis, using the fluorescent probe JC-1.

Materials:

  • Cells of interest

  • 6-well or 96-well cell culture plates

  • This compound (3-NPA)

  • JC-1 Staining Kit (containing JC-1 dye and assay buffer)

  • PBS

  • Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 3-NPA as previously described. Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Prepare the JC-1 working solution according to the manufacturer's instructions (e.g., 1-10 µM in culture medium).[14] Remove the treatment medium and add the JC-1 working solution to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[14][15][16]

  • Washing: Remove the staining solution and wash the cells with assay buffer.[15]

  • Fluorescence Measurement:

    • Microscopy/Plate Reader: Measure the fluorescence of JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[15]

    • Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_upstream Upstream Events cluster_downstream Downstream Consequences 3-NPA 3-NPA SDH_Inhibition Succinate Dehydrogenase (Complex II) Inhibition 3-NPA->SDH_Inhibition ATP_Depletion ATP Depletion SDH_Inhibition->ATP_Depletion ROS_Production Increased ROS Production SDH_Inhibition->ROS_Production NMDA_Receptor NMDA Receptor Activation ATP_Depletion->NMDA_Receptor NMDA_Receptor->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction (ΔΨm Collapse) ROS_Production->Mitochondrial_Dysfunction Bax_Activation Bax Activation & Translocation Mitochondrial_Dysfunction->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Mitochondrial_Dysfunction->Bcl2_Inhibition Cytochrome_c Cytochrome c Release Bax_Activation->Cytochrome_c Bcl2_Inhibition->Bax_Activation Caspase9_Activation Caspase-9 Activation Cytochrome_c->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Signaling pathway of 3-NPA-induced apoptosis.

G cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plate Cell_Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Cell_Adherence 3NPA_Treatment Treat with 3-NPA (Various Concentrations) Cell_Adherence->3NPA_Treatment Incubation Incubate for Desired Time 3NPA_Treatment->Incubation Add_Reagent Add Assay Reagent (e.g., MTT, DCFH-DA) Incubation->Add_Reagent Assay_Incubation Incubate as per Protocol Add_Reagent->Assay_Incubation Measurement Measure Signal (Absorbance/Fluorescence) Assay_Incubation->Measurement Data_Normalization Normalize Data to Control Measurement->Data_Normalization Calculate_Endpoint Calculate Endpoint (e.g., % Viability, IC50) Data_Normalization->Calculate_Endpoint

Caption: General experimental workflow for in vitro 3-NPA studies.

G 3NPA 3-NPA Exposure Mitochondrial_Inhibition Mitochondrial Inhibition 3NPA->Mitochondrial_Inhibition Energy_Crisis Energy Crisis (ATP Depletion) Mitochondrial_Inhibition->Energy_Crisis Oxidative_Stress Oxidative Stress (ROS Increase) Mitochondrial_Inhibition->Oxidative_Stress Apoptotic_Pathway Apoptotic Pathway Activation Energy_Crisis->Apoptotic_Pathway Oxidative_Stress->Apoptotic_Pathway Cell_Death Cell Death Apoptotic_Pathway->Cell_Death

Caption: Logical relationship of 3-NPA-induced cellular events.

References

Troubleshooting & Optimization

Technical Support Center: 3-Nitropropanol (3-NPA) Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 3-Nitropropanol (3-NPA) detection assays. Our goal is to help you improve the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound (3-NPA)?

A1: The most common and well-established methods for the detection and quantification of 3-NPA are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often coupled with UV detection, while GC-MS provides high sensitivity and selectivity.[1][2] Emerging methods with high sensitivity include those using fluorescent probes.

Q2: How can I improve the sensitivity of my 3-NPA detection assay?

A2: Improving sensitivity, or lowering the limit of detection (LOD), can be achieved through several strategies:

  • Optimize Chromatographic Conditions: For HPLC, using a shorter and smaller internal diameter column can increase signal intensity. Additionally, optimizing the mobile phase composition and using gradient elution can lead to sharper peaks.[3]

  • Enhance Detection: In HPLC-UV, ensure you are using the analyte's maximum absorbance wavelength (λmax), which for 3-NPA is around 210 nm.[2][4] For mass spectrometry, operate in negative ion mode as the nitro group can stabilize a negative charge.

  • Sample Enrichment: Pre-concentrating your sample can effectively increase the analyte concentration before analysis.

  • Chemical Derivatization: Converting 3-NPA to a more volatile and easily ionizable derivative can significantly enhance the signal in both GC-MS and HPLC-MS.[5][6][7]

Q3: What is the primary mechanism of 3-NPA toxicity that I should be aware of in my research?

A3: 3-NPA is a well-characterized mitochondrial toxin. Its primary mechanism of toxicity is the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[8][9] This inhibition disrupts cellular energy production, leading to oxidative stress and cell death. In the context of ruminants, the related compound 3-nitrooxypropanol (3-NOP) inhibits methyl-coenzyme M reductase (MCR), a key enzyme in methanogenesis.[10][11]

Q4: What are fluorescent probes and can they be used for 3-NPA detection?

A4: Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte. They can offer very high sensitivity and selectivity. While specific probes for 3-NPA are still an emerging area, fluorescent sensors have been successfully developed for other nitro-compounds, suggesting their potential for 3-NPA detection.[12][13][14][15][16]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH. For acidic compounds like 3-nitropropionic acid, a lower pH (e.g., pH 3.0) can improve peak shape.[4]
Column overload.Reduce the injection volume or dilute the sample.
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase whenever possible.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC system is properly equilibrated and the pumps are functioning correctly. Degas the mobile phase to prevent air bubbles.[17]
Poor temperature control.Use a column oven to maintain a stable temperature.[17]
Column degradation.Replace the analytical column and use a guard column to prolong its life.[18]
Low Signal/Sensitivity Detection wavelength is not optimal.Set the UV detector to the λmax of 3-NPA, which is around 210 nm.[2] Note that this low wavelength can increase baseline noise.
Poor ionization in LC-MS.Analyze in negative ion mode. Consider derivatization to improve ionization efficiency.[5]
High baseline noise.Use high-purity solvents and additives. Acetonitrile is often preferred over methanol (B129727) at low UV wavelengths due to lower absorbance.[3][19]
GC-MS Analysis
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape or Low Sensitivity Interaction of the analyte with active sites in the injector or column.Derivatization of 3-NPA can improve its volatility and reduce interactions with the system.[20]
Incompatible solvent.Use volatile organic solvents like dichloromethane, hexane, or methanol. Avoid injecting samples dissolved in water.[21]
Complex Mass Spectrum Complex fragmentation pathways of nitro compounds.Look for characteristic neutral losses associated with the nitro group (e.g., NO at 30 Da and NO2 at 46 Da). Optimize collision energy in MS/MS experiments to simplify fragmentation.
Matrix Interference Co-eluting compounds from the sample matrix that suppress or enhance the analyte signal.Improve sample cleanup procedures using techniques like solid-phase extraction (SPE). Diluting the sample can also reduce matrix effects.[22][23]
Low or No Signal Low abundance of the analyte in the sample.Employ sample enrichment techniques prior to GC-MS analysis.
Poor ionization.Optimize the ionization source parameters. Atmospheric pressure chemical ionization (APCI) may provide better results than electrospray ionization (ESI) for some nitro compounds.

Quantitative Data Summary

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for 3-NPA and Related Compounds

AnalyteMethodMatrixLODLOQ
3-Nitropropionic AcidHPLC-UVCulture Medium10 µg/kg-
3-Nitropropionic AcidHPLC-MS/MSPlant Material-6 ng/mL
3-NitrooxypropanolHPLC-UVFeedingstuffs-8-14 mg/kg

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and 3-Nitropropionic Acid in Plasma

This protocol is a generalized procedure based on established methods.[1]

  • Sample Preparation (Protein Precipitation):

    • To 1 mL of plasma, add 1 mL of acetonitrile.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 20 minutes.

    • Filter the supernatant through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Micropak MCH-5).

    • Mobile Phase: Isocratic elution with 0.15% orthophosphoric acid in water (pH adjusted to 2.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 210 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of 3-NPA and 3-NPOH standards.

    • Compare the peak areas of the samples to the standard curve to determine the concentration.

Protocol 2: General GC-MS Analysis of Nitro Compounds

This protocol provides a general workflow. Specific parameters should be optimized for 3-NPA and the sample matrix.

  • Sample Preparation (Extraction and Derivatization):

    • Extraction: Extract 3-NPA from the sample matrix using an appropriate organic solvent (e.g., ethyl acetate (B1210297) for culture medium).[4] For complex matrices like feed, a QuEChERS-based method may be effective.

    • Derivatization (Optional but Recommended): To enhance volatility and sensitivity, derivatize the extracted 3-NPA. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For high sensitivity, use selected ion monitoring (SIM) mode, targeting characteristic ions of the derivatized 3-NPA.

  • Data Analysis:

    • Identify the 3-NPA derivative peak based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared with derivatized standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization HPLC HPLC Derivatization->HPLC HPLC Analysis GCMS GC-MS Derivatization->GCMS GC-MS Analysis Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Generalized experimental workflow for 3-NPA analysis.

sdh_inhibition cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ComplexII Complex II SDH->ComplexII is part of Energy ATP Production ComplexII->Energy NPA This compound (3-NPA) NPA->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase (SDH) by 3-NPA.

mcr_inhibition cluster_methanogenesis Methanogenesis Methyl_CoM Methyl-Coenzyme M MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Methane Methane MCR->Methane NOP 3-Nitrooxypropanol (3-NOP) NOP->MCR Inhibits

Caption: Inhibition of Methyl-Coenzyme M Reductase (MCR) by 3-NOP.

References

Technical Support Center: 3-Nitropropanol (3-NPA) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Nitropropanol (3-NPA).

Troubleshooting Guide

Low Analyte Recovery

Question: Why is my 3-NPA recovery consistently low during sample preparation?

Answer: Low recovery of 3-NPA can stem from several factors throughout the sample preparation workflow. Here are common causes and potential solutions:

  • Incomplete Extraction: 3-NPA may exist in conjugated forms, particularly in plant matrices, which are not efficiently extracted by organic solvents alone.[1] Additionally, the choice of extraction solvent and pH are critical for optimal recovery.

    • Solution: For plant samples, consider an initial aqueous extraction or hydrolysis step to release 3-NPA from its glycosides.[1][2] For liquid samples like plasma or culture medium, ensure the pH of the aqueous phase is acidic (around pH 3.0) before liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to ensure 3-NPA is in its protonated, less polar form.[3]

  • Analyte Degradation: 3-NPA can be unstable under certain conditions. Prolonged exposure to high temperatures or non-optimal pH during extraction can lead to degradation.

    • Solution: Perform extraction steps at room temperature or on ice.[1] Ensure that samples are processed promptly after collection and stored appropriately (e.g., at -18°C) if immediate analysis is not possible.[4]

  • Inefficient Phase Separation (LLE): Emulsion formation during liquid-liquid extraction can trap the analyte, leading to poor recovery.

    • Solution: Centrifuge the sample to break up emulsions. The addition of salt (salting out) to the aqueous phase can also improve phase separation.

  • Improper Solid-Phase Extraction (SPE) Protocol: Incorrect selection of the SPE sorbent, inadequate conditioning, or use of an inappropriate elution solvent can result in low recovery.

    • Solution: Select an SPE cartridge appropriate for the polarity of 3-NPA. Ensure proper conditioning of the cartridge and optimize the washing and elution solvent compositions and volumes.

Matrix Effects in LC-MS/MS and GC-MS Analysis

Question: I am observing significant signal suppression or enhancement for 3-NPA in my LC-MS/MS (or GC-MS) analysis. How can I mitigate these matrix effects?

Answer: Matrix effects are a common challenge in complex biological and environmental samples, leading to inaccurate quantification.[5][6][7] Here are strategies to address this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-eluting compounds.

    • Solution: Incorporate a robust sample cleanup step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][8] For complex matrices like plasma, a deproteinization step followed by LLE or SPE is often necessary.[1]

  • Use of Internal Standards: A suitable internal standard can compensate for matrix effects.

    • Solution: Ideally, use a stable isotope-labeled internal standard (e.g., ¹³C₃-3-NPA) as it will behave nearly identically to the analyte during sample preparation and ionization. If a labeled standard is unavailable, a structural analog with similar physicochemical properties can be used.[8]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is free of the analyte.

    • Solution: Obtain a representative blank matrix (e.g., control plasma, blank plant extract) and spike it with known concentrations of 3-NPA to create your calibration curve. This helps to mimic the matrix effects seen in the unknown samples.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: Dilute the final sample extract with the mobile phase. Be aware that this will also dilute the analyte, potentially impacting the limit of detection.[6]

Derivatization Issues for GC Analysis

Question: I am having trouble with the derivatization of 3-NPA for GC analysis. What are the common problems and solutions?

Answer: Derivatization is essential to increase the volatility and thermal stability of polar analytes like 3-NPA for GC analysis.[9][10][11]

  • Incomplete Derivatization: This can be caused by the presence of water or other active hydrogen-containing compounds in the sample, improper reaction time or temperature, or insufficient derivatizing reagent.[9]

    • Solution: Ensure that the sample extract is completely dry before adding the derivatization reagent. Moisture can quench the reagent.[9] Optimize the reaction conditions, such as temperature and time, and use a sufficient excess of the derivatizing agent. Common derivatization agents for compounds with hydroxyl and carboxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Derivative Instability: The formed derivative may not be stable over time, leading to variable results.

    • Solution: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, investigate the stability of the derivative under different temperature and light conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction method for 3-NPA from plant material?

A1: For plant materials like Astragalus species, an initial extraction with water at room temperature is effective for releasing 3-NPA from its conjugated forms (glycosides) through enzymatic hydrolysis.[1][2] The aqueous extract can then be further purified using liquid-liquid extraction or solid-phase extraction.[1]

Q2: How should I store my samples before 3-NPA analysis?

A2: To prevent degradation, samples should be stored at low temperatures. For long-term storage, -18°C or lower is recommended.[4][12] If samples are pre-concentrated on SPE cartridges, they can be stable for extended periods when stored at -18°C in the dark.[12]

Q3: Is derivatization always necessary for 3-NPA analysis?

A3: Derivatization is generally required for the analysis of 3-NPA by Gas Chromatography (GC) to make it more volatile.[9][10] However, for High-Performance Liquid Chromatography (HPLC) analysis, derivatization is typically not necessary as 3-NPA can be detected directly using a UV detector.[1][3]

Q4: What are the typical HPLC conditions for 3-NPA analysis?

A4: A common method involves reversed-phase HPLC using a C18 column. The mobile phase is often a mixture of an acidic buffer (e.g., 0.02 M KH₂PO₄ at pH 3.0) and an organic solvent like acetonitrile.[3] UV detection is typically performed at a low wavelength, such as 210 nm.[1][3]

Quantitative Data Summary

Table 1: Recovery of 3-Nitropropionic Acid using Different Sample Preparation Methods

Sample MatrixPreparation MethodAnalytical MethodAverage Recovery (%)Reference
Culture MediumLiquid-Liquid Extraction (Ethyl Acetate)HPLC-UV90.1 - 98.0[3]
Plant Material (Astragalus canadensis)Water ExtractionHPLC-UVNot explicitly stated, but method proven efficient[1]
Bovine PlasmaDeproteinization, LLE, SPEHPLCNot explicitly stated, but method developed for quantification[1]

Experimental Protocols

Protocol 1: Extraction of 3-NPA from Culture Medium for HPLC-UV Analysis

This protocol is adapted from a method for determining 3-NPA in Aspergillus oryzae culture medium.[3]

  • Sample Collection: Collect a known volume of the culture medium.

  • Acidification: Adjust the pH of the sample to approximately 3.0 using a suitable acid.

  • Liquid-Liquid Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: General Workflow for 3-NPA Derivatization for GC-MS Analysis

This is a general guideline for silylation, a common derivatization technique.[9]

  • Sample Preparation: Ensure the sample extract containing 3-NPA is completely free of water. This can be achieved by evaporating the extraction solvent to dryness and further drying under vacuum.

  • Derivatization Reaction:

    • To the dry sample residue in a reaction vial, add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial tightly.

    • Heat the reaction mixture at a specific temperature (e.g., 60-75°C) for a defined period (e.g., 30-60 minutes). These conditions should be optimized for your specific application.

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Initial Prep cluster_extraction Extraction cluster_cleanup_concentration Cleanup & Concentration cluster_analysis Analysis Sample Biological or Environmental Sample Homogenize Homogenization / Dilution Sample->Homogenize Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Homogenize->Extraction Transfer to extraction solvent/cartridge Evaporation Evaporation to Dryness Extraction->Evaporation Collect extract Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC) Evaporation->Derivatization HPLC HPLC-UV/MS Reconstitution->HPLC GCMS GC-MS Derivatization->GCMS

Caption: General experimental workflow for 3-NPA sample preparation and analysis.

signaling_pathway cluster_plant In Plant cluster_extraction_process Extraction Process cluster_analysis_ready Ready for Analysis Conjugated 3-NPA-Glycoside (Conjugated Form) Hydrolysis Aqueous Extraction / Enzymatic Hydrolysis Conjugated->Hydrolysis Release Free_NPA Free 3-NPA (Analyte) Hydrolysis->Free_NPA Yields

Caption: Logical relationship for the extraction of 3-NPA from plant matrices.

References

Technical Support Center: Optimizing HPLC for 3-Nitropropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) conditions for the separation of 3-Nitropropanol (3-NPA).

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating this compound using reverse-phase HPLC?

A1: The primary challenge in separating this compound (3-NPA) with traditional reverse-phase HPLC (e.g., using a C18 column) is its high polarity. Polar compounds have weak interactions with non-polar stationary phases, leading to poor retention, where the analyte elutes at or near the solvent front (void volume). This can result in poor resolution from other early-eluting compounds and the solvent front itself.

Q2: What type of HPLC column is recommended for 3-NPA analysis?

A2: While a standard C18 column can be used, often with highly aqueous mobile phases, better results are typically achieved with columns designed for polar analytes.[1] Options include:

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and provides alternative selectivity for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic content mobile phase.[1] This promotes the retention of very polar compounds like 3-NPA.[1][2]

  • Aqueous C18 (AQ-C18) Columns: These are specifically designed to be stable and provide reproducible retention in 100% aqueous mobile phases.

Q3: What is a typical starting mobile phase for 3-NPA separation on a reverse-phase column?

A3: A common starting point for separating 3-NPA and the related compound 3-nitropropionic acid (NPA) is a simple, isocratic mobile phase consisting of 0.15% orthophosphoric acid in water (pH ~2.0).[3] This acidic mobile phase helps to ensure consistent ionization of any acidic or basic functional groups in the sample matrix and on the column itself. For HILIC separations, a high concentration of an organic solvent like acetonitrile (B52724) (e.g., >80%) is used.[1]

Q4: How should I prepare my sample before injection?

A4: Proper sample preparation is critical to protect the HPLC column and ensure accurate results.[4] Key steps include:

  • Extraction: If 3-NPA is in a complex matrix (e.g., plasma, tissue, feed), an extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[4][5][6]

  • Protein Precipitation: For biological samples like plasma, proteins must be removed.[5][7] This is often done by adding an organic solvent like acetonitrile or methanol, followed by centrifugation.[5]

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column and system tubing.[7]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor or No Retention (Peak Elutes at Void Volume)

dot graph HPLC_Troubleshooting_Retention { graph [rankdir="LR", splines=ortho, nodesep=0.6, bgcolor="#FFFFFF", label="Troubleshooting Workflow: Poor Retention of 3-NPA", fontcolor="#202124", fontsize=14]; node [style=filled, shape=rectangle, fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

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// Edges start -> check_mp [label="Start Here", color="#5F6368"]; check_mp -> solution_mp [label="No", color="#5F6368"]; check_mp -> check_col [label="Yes", color="#5F6368"]; check_col -> solution_col [label="No", color="#5F6368"]; check_col -> consider_hilic [label="Yes", color="#5F6368"]; consider_hilic -> hilic_details [style=dashed, color="#5F6368"]; } dot Caption: Workflow for addressing poor retention of this compound.

  • Cause: 3-NPA is highly polar and has insufficient interaction with a non-polar stationary phase (like C18 or C8). The mobile phase may be too "strong" (i.e., has too high a percentage of organic solvent).

  • Solution:

    • Decrease Mobile Phase Strength: For reverse-phase, significantly reduce the percentage of the organic modifier (acetonitrile or methanol). You may need to use a mobile phase with 95-100% aqueous buffer.[1]

    • Change Column Type: Use a column designed for polar compounds, such as an Aqueous C18, a polar-embedded phase, or switch to HILIC mode.[1][2] HILIC is particularly effective for retaining very polar analytes.[1]

    • Check pH: Ensure the mobile phase pH is appropriate. For 3-NPA, a low pH (e.g., 2.0-3.0) is often used to suppress the ionization of potential silanol (B1196071) groups on the column, which can improve peak shape.[3]

Problem 2: Peak Tailing
  • Cause: Peak tailing for polar compounds is often caused by secondary interactions with the silica (B1680970) backbone of the column, particularly with active, un-capped silanol groups. It can also be caused by column contamination or an inappropriate sample solvent.[8]

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate residual silanols, reducing their interaction with the analyte.

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol sites and are less prone to tailing. Consider using a column with end-capping.

    • Match Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[9][10] Injecting in a much stronger solvent can cause peak distortion.

    • Clean the Column: If the column is contaminated, flush it according to the manufacturer's instructions. A common procedure is to wash with progressively stronger solvents.

Problem 3: Inconsistent or Drifting Retention Times

dot graph HPLC_Troubleshooting_RT_Drift { graph [rankdir="TB", splines=ortho, nodesep=0.6, bgcolor="#FFFFFF", label="Troubleshooting Logic: Inconsistent Retention Times", fontcolor="#202124", fontsize=14]; node [style=filled, shape=rectangle, fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Inconsistent\nRetention Times (RT)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_equilibration [label="Is Column Fully\nEquilibrated?", fillcolor="#FBBC05", fontcolor="#202124"]; check_mp_prep [label="Is Mobile Phase\nFresh & Degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is Temperature\nStable?", fillcolor="#FBBC05", fontcolor="#202124"]; check_leaks [label="Any System\nLeaks?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_equil [label="Increase Equilibration Time\n(esp. for HILIC/High Aqueous)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_mp [label="Prepare Fresh Mobile Phase\nDegas Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Use a Column Oven\nfor Stable Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_leaks [label="Check Fittings & Pump Seals\nAddress Leaks", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_equilibration [color="#5F6368"]; start -> check_mp_prep [color="#5F6368"]; start -> check_temp [color="#5F6368"]; start -> check_leaks [color="#5F6368"];

check_equilibration -> solution_equil [label="No", color="#5F6368"]; check_mp_prep -> solution_mp [label="No", color="#5F6368"]; check_temp -> solution_temp [label="No", color="#5F6368"]; check_leaks -> solution_leaks [label="Yes", color="#5F6368"]; } dot Caption: Decision tree for diagnosing inconsistent HPLC retention times.

  • Cause: Shifting retention times can be caused by several factors, including insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, or system leaks.[11][12][13][14]

  • Solution:

    • Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before each injection.[9] This is especially critical for HILIC methods or when using highly aqueous mobile phases, which may require longer equilibration times.[1]

    • Check Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles in the pump.[11][12] If using a gradient with an online mixer, ensure the pump's proportioning valves are working correctly.[12]

    • Control Temperature: Use a column oven to maintain a constant temperature.[11][13] Fluctuations in ambient lab temperature can affect retention times.[12][13]

    • Inspect for Leaks: Carefully check all fittings and pump seals for any signs of leaks, which can cause pressure and flow rate fluctuations.[14][15]

Experimental Protocols & Data

Protocol: Standard Reverse-Phase HPLC Method

This protocol is a starting point for the analysis of 3-NPA in a relatively clean sample matrix.

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter the sample through a 0.22 µm PTFE syringe filter.[7]

  • HPLC System & Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar)

    • Mobile Phase: 0.15% Orthophosphoric Acid in HPLC-grade water (pH ≈ 2.0).[3]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm[16]

Data Presentation: Method Performance Characteristics

The following table summarizes typical performance characteristics for an HPLC-UV method for a related compound, 3-nitrooxypropanol, which can serve as a benchmark for method validation.

MatrixConcentration RangeRepeatability (RSDr)Intermediate Precision (RSDip)Recovery Rate
Feed Additive -0.2% - 1.0%0.3% - 1.0%100% - 101%
Premixtures 2,870–17,390 mg/kg0.4% - 1.1%0.8% - 1.5%100% - 101%
Feedingstuffs 29–132 mg/kg0.6% - 5.2%1.0% - 5.2%98% - 101%
(Data adapted from a European Union Reference Laboratory evaluation report for 3-nitrooxypropanol).[17]

References

Technical Support Center: Overcoming Matrix Effects in 3-Nitropropanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of 3-Nitropropanol (3-NPA).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Analyte Recovery 1. Inefficient extraction from the sample matrix.2. Analyte loss during the cleanup step (e.g., strong interaction with SPE sorbent).3. Degradation of 3-NPA during sample processing.1. Optimize the extraction solvent and conditions (e.g., pH, temperature, extraction time). Consider using a QuEChERS-based method for a more robust extraction.2. Select a more appropriate SPE sorbent or elution solvent. Evaluate different cleanup techniques like dispersive SPE (dSPE) or compare SPE with other methods.3. Minimize sample processing time and temperature. Ensure the pH of the sample and extraction solvent is suitable to maintain the stability of 3-NPA.
High Signal Suppression/Enhancement (Matrix Effects) 1. Insufficient removal of co-extracted matrix components (e.g., lipids, proteins, salts).2. High concentration of matrix components being introduced into the MS source.1. Improve the sample cleanup step. Consider using a more effective SPE sorbent or a multi-sorbent dSPE approach.2. Prepare matrix-matched calibration curves to compensate for the effect.[1]3. Dilute the final sample extract before injection to reduce the concentration of interfering compounds.[2]4. Utilize a stable isotope-labeled internal standard (SIL-IS) for the most effective compensation of matrix effects.[3][4][5][6]
Poor Peak Shape in Chromatography 1. Co-elution with interfering matrix components.2. Incompatible mobile phase or gradient with the analytical column.3. Contamination of the analytical column or guard column.1. Optimize the chromatographic gradient to better separate 3-NPA from interfering peaks.2. Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape.3. Implement a robust column washing step after each injection or batch. Regularly flush the column with a strong solvent. Consider using a guard column to protect the analytical column.
Inconsistent Results Between Replicates 1. Inhomogeneous sample.2. Variability in sample preparation steps.3. Instrument instability.1. Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.2. Standardize all sample preparation steps, including volumes, times, and temperatures. Use of an automated sample preparation system can improve reproducibility.3. Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact 3-NPA analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[8] In complex matrices like animal feed or biological tissues, endogenous components such as lipids, proteins, and salts are common sources of matrix effects.[9]

Q2: How can I determine if my 3-NPA analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed by comparing the response of 3-NPA in a pure solvent standard to its response in a matrix extract spiked with the same concentration of the analyte (post-extraction spike). A significant difference in the signal indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent) x 100%

Values significantly deviating from 100% suggest the presence of ion suppression (<100%) or enhancement (>100%).

Q3: What is the most effective way to compensate for matrix effects in 3-NPA analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[3][4][5][6] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is a good alternative when a SIL-IS for 3-NPA is not available. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for systematic errors caused by matrix effects.[1]

Q5: What are the advantages of the QuEChERS method for 3-NPA sample preparation?

A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that combines extraction and cleanup in a few simple steps.[5][10][11][12] It is effective at removing a significant portion of matrix interferences from complex samples and can be a good starting point for developing a sample preparation protocol for 3-NPA.[13][14][15]

Quantitative Data Summary

The following table summarizes representative data on recovery rates and matrix effects for different sample preparation methods. Note that these values can vary depending on the specific matrix, analyte concentration, and experimental conditions.

Sample Preparation Method Matrix Analyte Average Recovery (%) Matrix Effect (%) Reference
Modified QuEChERS with dSPEAnticoagulant RodenticidesSheep Blood and Tissue52.78 - 110.69≤20% (suppression or enhancement for >95% of analytes)[13]
QuEChERS with various dSPE sorbentsPesticidesRapeseeds70 - 120 (for a majority of pesticides)Varies with sorbent, EMR-Lipid showed good performance[1]
QuEChERS with dSPE, SPE, and FaPExPesticidesApples and Korean Cabbage94 - 99 (QuEChERS, dSPE, SPE)>94% of pesticides showed low matrix effects (within ±20%)[16]
QuPPe with dSPEVeterinary DrugsAnimal Feed70.8 - 118.4Not explicitly quantified, but method showed good accuracy[17]

Experimental Protocols

Generic QuEChERS-based Sample Preparation for 3-NPA

This protocol provides a general workflow for the extraction and cleanup of 3-NPA from a complex matrix like animal feed. Optimization for specific matrices is recommended.

  • Sample Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid, if necessary, to improve stability).

    • Add an appropriate amount of a stable isotope-labeled internal standard (if available).

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). The choice of sorbents should be optimized to remove specific interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • The extract can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.

Stable Isotope Dilution Analysis (SIDA) Workflow
  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled 3-NPA internal standard to the sample before extraction.

  • Sample Preparation: Follow a suitable extraction and cleanup protocol, such as the QuEChERS method described above.

  • LC-MS/MS Analysis: Analyze the final extract using a validated LC-MS/MS method. Monitor at least two MRM transitions for both the native 3-NPA and the labeled internal standard.

  • Quantification: Calculate the concentration of 3-NPA in the sample by using the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with the same internal standard concentration.

Visualizations

Overcoming_Matrix_Effects_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Add Solvent & Salts SIL_IS Stable Isotope-Labeled Internal Standard Sample->SIL_IS Spike at start Cleanup Cleanup (dSPE or SPE) Extraction->Cleanup Transfer Supernatant FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Injection Dilution Sample Dilution FinalExtract->Dilution Data Data Acquisition LCMS->Data MMCal Matrix-Matched Calibration Data->MMCal SIL_IS->Data Co-elutes & corrects

Caption: Workflow for Overcoming Matrix Effects in 3-NPA Analysis.

Troubleshooting_Logic start Problem Encountered (e.g., Low Recovery) check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup Efficient optimize_extraction Optimize Solvent/Conditions check_extraction->optimize_extraction Inefficient? check_instrument Assess Instrument Performance check_cleanup->check_instrument Effective change_sorbent Change SPE/dSPE Sorbent check_cleanup->change_sorbent Ineffective? check_calibration Verify Calibration Strategy (e.g., Matrix-Matched) check_instrument->check_calibration Stable instrument_maintenance Perform Maintenance/ Recalibrate check_instrument->instrument_maintenance Unstable? solution Problem Resolved optimize_extraction->solution change_sorbent->solution use_sil_is Implement Stable Isotope- Labeled Internal Standard check_calibration->use_sil_is Inadequate? check_calibration->solution Adequate instrument_maintenance->solution use_sil_is->solution

Caption: Troubleshooting Logic for 3-NPA Analysis Issues.

References

Navigating the Stability of 3-Nitropropanol: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 3-Nitropropanol under various storage conditions. Designed for professionals in research and drug development, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug formulations.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The storage temperature should be maintained below +30°C.[2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. It is also crucial to store it away from incompatible materials, though specific incompatibilities are not extensively documented in readily available safety data sheets.

Q2: How stable is this compound under recommended storage conditions?

A2: Under the recommended storage conditions of a cool, dry, and well-ventilated environment, this compound is considered to be chemically stable.[4] However, quantitative data on its degradation rate under these specific optimal conditions is not extensively published, highlighting the importance of proper storage to minimize any potential degradation over time.

Q3: What are the known degradation pathways for this compound?

A3: this compound can degrade through several pathways, including:

  • Oxidation: The primary alcohol group can be oxidized to form 3-nitropropanoic acid.[5]

  • Reduction: The nitro group can be reduced to form 3-aminopropanol.[5]

  • Decomposition: Upon heating, this compound can decompose to emit toxic nitrogen oxide (NOx) vapors.[2][6] It can also spontaneously decompose into acrolein and nitrite.[5]

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not widely available in the reviewed literature, many organic nitro compounds exhibit sensitivity to light. As a general precaution, it is advisable to store this compound in amber or opaque containers to protect it from light exposure, which could potentially catalyze degradation reactions.

Troubleshooting Guide for Stability Issues

This guide addresses common problems researchers may encounter related to the stability of this compound during their experiments.

Problem 1: Inconsistent experimental results over time.

  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the stock solution is stored at the recommended temperature (below +30°C), protected from light, and in a tightly sealed container.

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new or properly stored batch of this compound.

    • Analytical Verification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity and concentration of your stock solution against a certified reference standard.

Problem 2: Appearance of unexpected peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Based on the known degradation pathways, the unexpected peaks could correspond to 3-nitropropanoic acid, 3-aminopropanol, or other decomposition products.

    • Stress Testing: To confirm the identity of the degradants, you can perform forced degradation studies on a pure sample of this compound under conditions such as heat, acid/base hydrolysis, and oxidation. Analyze the stressed samples by HPLC to see if the retention times of the resulting peaks match the unexpected peaks in your experimental samples.

    • Mass Spectrometry: For definitive identification, couple your HPLC system with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of the potential degradation products.

Problem 3: Loss of potency or activity in a this compound-containing formulation.

  • Possible Cause: Chemical instability of this compound within the formulation matrix.

  • Troubleshooting Steps:

    • Formulation Component Check: Evaluate the compatibility of this compound with other excipients in your formulation. Certain components might accelerate its degradation.

    • pH Adjustment: The stability of this compound can be pH-dependent. Conduct a pH-stability profile study by preparing your formulation at different pH values and monitoring the degradation of this compound over time.

    • Incorporate Stabilizers: If instability is confirmed, consider the addition of antioxidants or other appropriate stabilizers to your formulation.

Data on Stability of this compound (Hypothetical Data for Illustrative Purposes)

Table 1: Hypothetical Degradation of this compound at Different Temperatures

Storage Temperature (°C)Degradation Rate (% per month)Estimated Shelf-Life (months) for 95% Purity
40.150
250.510
402.52

Table 2: Hypothetical Influence of pH on this compound Stability in Aqueous Solution at 25°C

pHDegradation Rate (% per week)Primary Degradation Product
30.23-Nitropropanoic Acid
70.1Minimal Degradation
91.0Acrolein and Nitrite

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to quantify this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0). The gradient program should be optimized to achieve separation of the parent compound from all potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux this compound solution in 0.1 N HCl at 80°C for 24 hours.

    • Base Hydrolysis: Reflux this compound solution in 0.1 N NaOH at 80°C for 24 hours.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 105°C for 48 hours.

    • Photodegradation: Expose this compound solution to UV light (254 nm) for 48 hours.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Start: Pure this compound stock Prepare Stock Solution start->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis hplc->data stability Assess Stability data->stability pathway Identify Degradation Pathways data->pathway

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Logic issue Inconsistent Experimental Results cause1 Degradation of Stock? issue->cause1 cause2 Improper Storage? cause1->cause2 No action1 Prepare Fresh Stock cause1->action1 Yes action2 Verify Storage Conditions (Temp, Light, Seal) cause2->action2 Yes action3 Analytical Verification (HPLC) cause2->action3 No resolve Issue Resolved action1->resolve action2->resolve action3->resolve

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: 3-Nitropropanol (3-NPA) Experimental Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments utilizing 3-Nitropropanol (3-NPA). The information is presented in a question-and-answer format to directly address common issues. Detailed experimental protocols and data summaries are included to ensure consistency and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing high variability in the extent of striatal lesions in our animal models after 3-NPA administration. What are the potential causes and solutions?

A1: Inconsistent striatal lesion size is a common challenge in 3-NPA models. Several factors can contribute to this variability:

  • Animal Strain and Age: Different rodent strains exhibit varying sensitivity to 3-NPA. For instance, some mouse strains are more resistant and may require higher doses or longer exposure to develop consistent lesions. Age is also a critical factor; aged animals may show exacerbated responses to 3-NPA-induced toxicity.[1]

    • Troubleshooting:

      • Standardize Animal Supply: Source animals from a reputable vendor and ensure they are of a consistent genetic background.

      • Age-Matching: Use a narrow age range for all experimental and control groups.

      • Pilot Study: If switching to a new strain, conduct a pilot study to determine the optimal 3-NPA dose and administration schedule to achieve consistent lesions.

  • Dose and Administration: The dose of 3-NPA and the route of administration are critical for inducing reproducible neurotoxicity. Even minor variations in dose preparation or injection technique can lead to significant differences in outcomes. The safety margin for 3-NPA can be narrow, with higher doses leading to increased mortality without necessarily producing the desired selective striatal lesions.[2]

    • Troubleshooting:

      • Precise Dosing: Prepare 3-NPA solutions fresh daily and ensure accurate calculation of the dose based on individual animal body weight.

      • Consistent Administration: Use a consistent route of administration (e.g., intraperitoneal) and ensure proper injection technique to minimize variability in drug absorption.

      • Dose Optimization: If observing high mortality or inconsistent lesions, consider optimizing the dose. A dose-response study can help identify the optimal concentration that induces the desired pathology with minimal off-target effects.[2][3]

  • Metabolism and Gut Microbiota: Individual differences in metabolism can affect the conversion of 3-NPA to its active toxic form. The gut microbiota can also play a role in the metabolism and detoxification of 3-NPA.[4]

    • Troubleshooting:

      • Standardized Diet and Housing: Maintain consistent diet and housing conditions for all animals, as these factors can influence gut microbiota composition.

      • Acclimation Period: Allow for a sufficient acclimation period before starting the experiment to minimize stress-induced metabolic changes.

Q2: Our 3-NPA treated animals show inconsistent behavioral phenotypes. How can we improve the reliability of our behavioral assessments?

A2: Variability in behavioral outcomes is a frequent issue. Key factors to consider include:

  • Test Standardization: The execution of behavioral tests needs to be highly standardized to minimize variability.

    • Troubleshooting:

      • Consistent Testing Environment: Conduct all behavioral tests in the same room, at the same time of day, and under consistent lighting and noise conditions.

      • Habituation: Ensure all animals are properly habituated to the testing apparatus and room before the actual test to reduce anxiety-related confounding behaviors.[5][6]

      • Automated Systems: Whenever possible, use automated tracking systems for tests like the open-field and rotarod to eliminate inter-observer variability.[7]

  • Progression of Neurodegeneration: The behavioral phenotype can change as the neurodegeneration progresses. Early stages might be characterized by hyperactivity, while later stages may show hypoactivity.[8]

    • Troubleshooting:

      • Defined Timepoints: Conduct behavioral testing at clearly defined time points after 3-NPA administration to capture specific stages of the disease model.

      • Longitudinal Studies: Consider a longitudinal study design to track behavioral changes within the same cohort of animals over time.

  • Motor Deficits vs. Other Behavioral Changes: It is crucial to differentiate between motor impairments and other behavioral changes like anxiety or cognitive deficits.

    • Troubleshooting:

      • Comprehensive Behavioral Battery: Use a battery of behavioral tests to assess different domains, such as motor function (rotarod), exploratory activity and anxiety (open-field test), and cognitive function (e.g., Y-maze).[9][10][11]

Q3: We are experiencing unexpected mortality in our 3-NPA treated animals. What could be the cause and how can we mitigate it?

A3: Unexpected mortality can be a significant issue, often linked to the systemic toxicity of 3-NPA.

  • Cardiac Toxicity: 3-NPA can induce cardiotoxicity, which may contribute to mortality before significant neurodegeneration is observed.[12]

    • Troubleshooting:

      • Dose Adjustment: A lower daily dose of 3-NPA administered over a longer period may help in achieving neurodegeneration while minimizing acute systemic toxicity.[12]

      • Monitoring Animal Health: Closely monitor animals for signs of distress, such as significant weight loss, lethargy, or labored breathing, and establish clear humane endpoints.

  • Dehydration and Malnutrition: 3-NPA-induced motor deficits and general malaise can lead to reduced food and water intake.

    • Troubleshooting:

      • Supportive Care: Provide easily accessible food and water. In some cases, subcutaneous fluid administration may be necessary.

      • Monitor Body Weight: Daily monitoring of body weight is a sensitive indicator of animal health.

Quantitative Data Summary

Table 1: Recommended 3-NPA Dosing for Rodent Models

Animal ModelRoute of AdministrationDose Range (mg/kg)Dosing ScheduleReference
RatIntraperitoneal10 - 20Single or repeated daily injections[2]
MouseIntraperitoneal75 - 100Repeated daily injections[12]

Note: These are starting recommendations. The optimal dose should be determined empirically for each specific experimental setup.

Table 2: Expected Outcomes in Behavioral Tests

Behavioral Test3-NPA Treated Group (Expected Outcome)Control Group (Expected Outcome)Reference
Rotarod Decreased latency to fallStable or improving performance over trials[5][6][9][11][13]
Open Field Altered locomotor activity (hyper- or hypoactivity), increased thigmotaxis (anxiety-like behavior)Consistent exploratory behavior, more time spent in the center[7][14][15][16][17]

Experimental Protocols

Biochemical Assays

1. Succinate (B1194679) Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methods.[8][18][19][20]

  • Principle: SDH catalyzes the oxidation of succinate to fumarate. In this assay, an artificial electron acceptor is reduced by SDH, leading to a color change that can be measured spectrophotometrically.

  • Sample Preparation (Brain Tissue):

    • Harvest fresh brain tissue (e.g., striatum) on ice.

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • Prepare a reaction mix containing succinate and the colorimetric probe.

    • Add the sample supernatant to a microplate well.

    • Initiate the reaction by adding the reaction mix.

    • Measure the absorbance at the appropriate wavelength in kinetic mode.

    • Calculate SDH activity based on the rate of change in absorbance.

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining for Apoptosis

This protocol is a generalized procedure based on common TUNEL assay kits.[4][10][21][22][23]

  • Principle: The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.

  • Procedure for Paraffin-Embedded Brain Sections:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval if necessary.

    • Permeabilize the cells using proteinase K or a similar enzyme.

    • Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTPs.

    • Stop the reaction and wash the sections.

    • Detect the incorporated labeled dUTPs using either a fluorescently-labeled antibody or a chromogenic substrate.

    • Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).

    • Mount the slides and visualize under a microscope.

Behavioral Assays

1. Rotarod Test

This protocol is based on standard procedures for assessing motor coordination and balance.[5][6][9][11][13]

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Habituation/Training: Acclimate the animals to the apparatus by placing them on the stationary or slowly rotating rod for a set period on the days preceding the test.

    • Testing:

      • Place the animal on the rod, which is rotating at a constant low speed or an accelerating speed.

      • Record the latency to fall from the rod.

      • Perform multiple trials with an inter-trial interval.

    • Data Analysis: Compare the latency to fall between the 3-NPA treated and control groups.

2. Open Field Test

This protocol is a standard method for evaluating locomotor activity and anxiety-like behavior.[7][14][15][16][17]

  • Apparatus: A square arena with walls, often equipped with an automated tracking system.

  • Procedure:

    • Habituation: Acclimate the animals to the testing room before the test.

    • Testing:

      • Gently place the animal in the center of the open field arena.

      • Allow the animal to explore freely for a predetermined duration (e.g., 5-10 minutes).

      • Record various parameters using an automated tracking system, including:

        • Total distance traveled.

        • Time spent in the center versus the periphery of the arena.

        • Rearing frequency.

    • Data Analysis: Analyze the recorded parameters to assess locomotor activity (total distance) and anxiety-like behavior (time in the center, thigmotaxis).

Visualizations

G cluster_0 3-NPA Signaling Pathway 3-NPA 3-NPA Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) 3-NPA->Succinate_Dehydrogenase Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Succinate_Dehydrogenase->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Excitotoxicity Excitotoxicity ATP_Depletion->Excitotoxicity Apoptosis Apoptosis Oxidative_Stress->Apoptosis Excitotoxicity->Apoptosis Striatal_Neuron_Death Striatal Neuron Death Apoptosis->Striatal_Neuron_Death G cluster_0 Experimental Workflow start Start acclimation Animal Acclimation start->acclimation 3NPA_Admin 3-NPA Administration acclimation->3NPA_Admin behavioral Behavioral Testing (Rotarod, Open Field) 3NPA_Admin->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical Assays (SDH Activity) euthanasia->biochemical histology Histological Analysis (TUNEL Staining) euthanasia->histology data_analysis Data Analysis biochemical->data_analysis histology->data_analysis G cluster_0 Troubleshooting Flowchart issue Inconsistent Results? check_animals Check Animal Strain, Age, and Supplier issue->check_animals Lesion Variability check_dose Review 3-NPA Dose and Administration issue->check_dose Lesion Variability or High Mortality check_behavior Standardize Behavioral Testing Protocols issue->check_behavior Behavioral Variability check_health Monitor Animal Health and Supportive Care issue->check_health High Mortality solution1 Standardize or Pilot New Strain check_animals->solution1 Solution solution2 Optimize Dose and Ensure Consistent Technique check_dose->solution2 Solution solution3 Habituate Animals and Use Automated Systems check_behavior->solution3 Solution solution4 Adjust Dose and Provide Supportive Care check_health->solution4 Solution

References

Technical Support Center: Refinement of 3-Nitropropanol Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their 3-nitropropanol synthesis protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration. Gentle heating can also facilitate completion, but be cautious of potential side reactions at elevated temperatures.

  • Suboptimal Reagent Concentration: The concentration of reactants can significantly impact the yield.

    • Solution: Experiment with varying the molar ratios of your starting materials and reagents. For instance, in the synthesis from 3-halopropanol, using an excess of silver nitrate (B79036) can drive the reaction forward.

  • Moisture Contamination: Many reagents used in organic synthesis are sensitive to moisture, which can lead to unwanted side reactions and reduced yields.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup: Significant amounts of product can be lost during the extraction and purification steps.

    • Solution: Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. When drying the organic layer, be careful not to discard any product along with the drying agent.

Q2: I am observing the formation of significant byproducts. How can I minimize their formation?

A2: The formation of byproducts is a common challenge. Identifying the likely side reactions is the first step to mitigating them.

  • Reduction to 3-Aminopropanol: The nitro group is susceptible to reduction, especially if reducing agents are present or formed in situ.

    • Solution: Avoid conditions that favor reduction. If using metal-based reagents, ensure they are free of reducing contaminants.

  • Oxidation to 3-Nitropropanoic Acid: The primary alcohol group of this compound can be oxidized to the corresponding carboxylic acid.

    • Solution: Avoid strong oxidizing agents in the reaction mixture. If the reaction is sensitive to air, performing it under an inert atmosphere can prevent aerial oxidation.

  • Polymerization (in Michael Addition routes): Strong bases used in Michael additions can induce polymerization of the reactants.

    • Solution: Consider using a weaker base or a catalytic amount of a stronger base. Running the reaction at lower temperatures (e.g., 0°C) can also suppress polymerization.

Q3: The purification of my crude this compound is proving difficult. What are the best practices?

A3: Effective purification is crucial for obtaining high-purity this compound. The choice of method depends on the nature of the impurities.

  • Distillation: For removing non-volatile impurities or solvents with significantly different boiling points.

    • Procedure: Vacuum distillation is often preferred for this compound to avoid decomposition at high temperatures. A sample of 3-nitro-2-pentanol (B1203288) was successfully purified by treating the distillate with 0.5% by volume of 95% sulfuric acid for one hour at 50°C, followed by redistillation to obtain a colorless product.[1]

  • Column Chromatography: Effective for separating compounds with different polarities.

    • Procedure: Use a silica (B1680970) gel stationary phase. The choice of eluent (mobile phase) is critical and should be optimized based on TLC analysis of the crude mixture. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can provide good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways to this compound have been established, each with its own advantages and disadvantages.[2] Common methods include:

  • Nitration of 1-Propanol: Direct nitration of 1-propanol.

  • From 3-Halopropanols: Reaction of 3-chloro- or 3-iodopropanol with a nitrite (B80452) source, such as silver nitrate.

  • Palladium-Catalyzed Nitroallylation: A more modern approach involving organometallic catalysis.

Q2: What are the key safety precautions to consider when synthesizing this compound?

A2: Standard laboratory safety protocols should be strictly followed. This compound is toxic if swallowed.[3] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NO₂, -OH).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the purity of fractions during chromatography.

Data Presentation

Table 1: Comparison of this compound Synthesis Protocols

Synthesis RouteStarting MaterialReagentsTypical Yield (%)Key Considerations
From 3-Iodopropanol3-IodopropanolSilver Nitrate, Acetonitrile (B52724)76%Reaction can be slow; requires stirring for an extended period (e.g., 48 hours).
From 3-Chloropropanol3-ChloropropanolSilver Nitrate, Acetonitrile49%Lower yield compared to using 3-iodopropanol.
From 3-Bromopropionic Acid3-Bromopropionic AcidSilver Nitrite, DMFTrace amountsDifficult to isolate the product from the solvent.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Iodopropanol

Materials:

  • 3-Iodopropan-1-ol

  • Silver nitrate (AgNO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Celite

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of silver nitrate (1.2 equivalents) in anhydrous acetonitrile, add 3-iodo-propan-1-ol (1.0 equivalent) via syringe.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After 48 hours, filter the reaction mixture over Celite to remove the silver iodide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residual oil by flash chromatography on silica gel using a mixture of Petroleum Ether and Ethyl Acetate (e.g., 7:3 v/v) as the eluent to yield this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Dissolve AgNO3 in Acetonitrile addition Add 3-Iodopropanol reagents->addition stirring Stir at RT for 48h addition->stirring filtration Filter over Celite stirring->filtration concentration Concentrate Filtrate filtration->concentration chromatography Flash Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound from 3-iodopropanol.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_reagents Suboptimal Reagent Concentration start->suboptimal_reagents moisture Moisture Contamination start->moisture workup_loss Product Loss During Workup start->workup_loss monitor_tlc Monitor with TLC, Extend Reaction Time incomplete_reaction->monitor_tlc optimize_ratio Optimize Molar Ratios suboptimal_reagents->optimize_ratio anhydrous Use Anhydrous Solvents & Inert Atm. moisture->anhydrous careful_extraction Careful Extraction & Drying workup_loss->careful_extraction

Caption: Troubleshooting logic for addressing low reaction yields in this compound synthesis.

References

Technical Support Center: Enhancing 3-Nitropropanol (3-NPA) Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 3-Nitropropanol (3-NPA) and 3-Nitropropionic Acid (3-NPA) extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (3-NPOH) and 3-Nitropropionic Acid (3-NPA)?

A1: The primary methods for extracting these nitrotoxins include room temperature water extraction, organic solvent extraction, and acid hydrolysis. The optimal method depends on the sample matrix (e.g., plant, fungus) and the form of the target compound (free or conjugated). For plant materials like Astragalus canadensis, room temperature water extraction is highly effective as it utilizes the plant's endogenous enzymes to hydrolyze conjugated forms.[1][2]

Q2: Why is my extraction with a pure organic solvent (e.g., acetone, ethanol) yielding no 3-NPOH/3-NPA from plant samples?

A2: In many plants, 3-NPOH and 3-NPA exist as conjugated forms, such as glycosides or esters, which are not soluble in pure organic solvents.[1][2][3] Water or acid is necessary to facilitate the hydrolysis of these conjugates, releasing the free, extractable forms of the compounds.[2]

Q3: What is the difference between extracting from plant versus fungal sources?

A3: Plant extraction often requires a hydrolysis step to free 3-NPOH and 3-NPA from their conjugated forms.[1][4] In contrast, when extracting from fungal cultures, the compound is typically secreted into the culture broth in its free form.[5] Therefore, a direct liquid-liquid extraction of the culture broth with a solvent like ethyl acetate (B1210297) is often sufficient for fungal sources.[5]

Q4: Can I use heat to improve extraction efficiency?

A4: For plant materials, using hot water for extraction can be significantly less effective than room temperature water extraction. Heat can denature the endogenous enzymes responsible for hydrolyzing the conjugated forms of 3-NPOH and 3-NPA, leading to lower yields.[1][2] One study showed that hot water extracted only 22% of the 3-NPA and 65% of the 3-NPOH compared to room temperature water extraction.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Ineffective Hydrolysis: The conjugated forms of 3-NPOH/3-NPA were not sufficiently hydrolyzed. In plant samples, these compounds are often present as glycosides or esters.[1][2]For freeze-dried plant material, use room temperature water extraction for an extended period (e.g., 24 hours) to allow endogenous enzymes to release the free compounds.[1][2] Avoid hot water, as it can denature these enzymes.[2]
Incorrect Solvent: Using a pure organic solvent for plant material extraction is often ineffective.[2]Ensure your solvent system contains water or acid to facilitate hydrolysis. For fungal broth, use a suitable organic solvent like ethyl acetate.[2][5]
Sample Degradation: The target compounds may have degraded during sample preparation or extraction.For plant samples, freeze-drying is a common and effective preservation method.[2][6] For fungal cultures, process the broth promptly after fermentation.
Inconsistent Results Variable Hydrolysis Time: Insufficient or inconsistent timing for the hydrolysis step can lead to variable yields.Standardize the extraction time. For room temperature water extraction of plant material, allow at least 24 hours for the reaction to plateau.[2]
Incomplete Extraction: The solvent may not have had sufficient contact time or agitation with the sample matrix.Ensure thorough mixing or shaking during the extraction period to maximize solvent-sample interaction. For liquid-liquid extractions, perform multiple extractions (e.g., 3x with equal volume) to improve recovery.[5]
Contaminated Extract Co-extraction of Impurities: The chosen solvent may be extracting other compounds from the matrix that interfere with analysis.Consider a sample clean-up step after initial extraction, such as solid-phase extraction (SPE) or passing the extract through a Sephadex column.[5][6]
Carryover of Organic Phase: During liquid-liquid extraction, accidental aspiration of the interphase or organic layer can introduce contaminants.[7]Carefully separate the layers. It can be helpful to leave a small amount of the aqueous layer behind to avoid aspirating the interphase.[8] A second wash of the aqueous phase with the organic solvent can also help remove residual impurities.[8]
Issues with Downstream Analysis (HPLC/LC-MS) Poor Peak Shape or Resolution: Interfering substances from the crude extract are affecting the chromatography.Purify the extract using methods like SPE or column chromatography before injection.[5][6] Adjust the mobile phase pH; for example, a pH 3.5 phosphonate (B1237965) buffer has been used successfully for HPLC-UV analysis of 3-NPA and 3-NPOH.[6]
Low Signal Intensity: The concentration of the analyte in the injected sample is below the limit of detection.Concentrate the extract before analysis (e.g., by solvent evaporation under reduced pressure). Ensure your analytical method is sufficiently sensitive.[4]

Data Presentation

Table 1: Comparison of Extraction Methods for 3-NPOH and 3-NPA from Astragalus canadensis

Extraction MethodSolvent SystemKey FindingReference
Room Temperature Water ExtractionWaterMost effective method for releasing both 3-NPOH and 3-NPA over 24 hours due to enzymatic hydrolysis.[1][2]
One-Step Solvent ExtractionWater/Acetone/Acetonitrile/EthanolOrganic solvents were found to be less efficient, potentially due to the denaturation of hydrolytic enzymes.[1]
Acid Hydrolysis1 M HCl followed by organic solventReleased significantly smaller amounts of 3-NPA compared to water extraction.[1]
Hot Water ExtractionWater (Heated)Ineffective, extracting only a fraction of the compounds compared to room temperature water, likely due to enzyme denaturation.[2]

Table 2: Recovery Rates for 3-NPA and 3-NPOH using an Optimized Water Extraction and HPLC-UV Method

CompoundSpiking Level (ng/mg DW)Average Recovery (%)
3-NPA100105.7
400116.8
1000103.1
3-NPOH10097.4
400110.1
1000100.8
(Data sourced from a study on freeze-dried A. canadensis)[6]

Experimental Protocols

Protocol 1: Room Temperature Water Extraction of 3-NPOH/3-NPA from Freeze-Dried Plant Material

This protocol is adapted from methodologies proven effective for Astragalus canadensis.[2][6]

  • Sample Preparation: Weigh approximately 0.50 g of freeze-dried and ground plant material into a suitable extraction vessel (e.g., a 50 mL centrifuge tube).

  • Extraction: Add 10 mL of deionized water to the sample.

  • Incubation: Seal the vessel and place it on a shaker at room temperature for 24 hours. This extended period allows for the endogenous plant enzymes to hydrolyze the conjugated nitrotoxins.[2]

  • Centrifugation: After 24 hours, centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Analysis: The resulting aqueous extract is now ready for analysis by HPLC-UV or LC-MS/MS.[4][6]

Protocol 2: Solvent Extraction of 3-NPA from Fungal Culture Broth

This protocol is based on the extraction of 3-NPA from Phomopsis sp. culture.[5]

  • Culture Preparation: Grow the fungus in a suitable liquid medium (e.g., MID 35 culture medium) for the desired period (e.g., 21 days at 25 °C).[5]

  • Separation: Separate the fungal mycelia from the culture broth by filtration.

  • Liquid-Liquid Extraction: Transfer the culture broth to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc).

  • Mixing and Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate to maximize recovery.

  • Pooling and Concentration: Combine the ethyl acetate extracts. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract containing 3-NPA.

  • Purification (Optional): The crude extract can be further purified by column chromatography (e.g., using a Sephadex LH-20 column with methanol (B129727) as the eluent) if necessary.[5]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Start Start: Plant or Fungal Material Prep Grind/Homogenize Sample (Freeze-dry for plants) Start->Prep Hydrolysis Step 1: Hydrolysis (e.g., 24h water for plants) Prep->Hydrolysis For Plant Material Solvent Step 2: Solvent Addition (e.g., EtOAc for broth) Prep->Solvent For Fungal Broth Centrifuge Centrifuge / Filter Hydrolysis->Centrifuge Mix Step 3: Agitation/Mixing Solvent->Mix Collect Collect Supernatant/ Organic Layer Mix->Collect Centrifuge->Collect Purify Optional: Purify (SPE, Column Chrom.) Collect->Purify Analysis Analyze Extract (HPLC, LC-MS/MS) Collect->Analysis Purify->Analysis End End: Quantitative Data Analysis->End

Caption: General workflow for this compound extraction and analysis.

G Start Problem: Low or No Yield Q1 Is the sample from a plant source? Start->Q1 A1_Yes Did you perform a hydrolysis step? Q1->A1_Yes Yes A1_No Extract is from fungal broth. Q1->A1_No No A2_No Action: Add hydrolysis step. Use room temp water for 24h. A1_Yes->A2_No No A2_Yes Was heat used during extraction? A1_Yes->A2_Yes Yes A1_No_Check Did you perform multiple extractions (e.g., 3x)? A1_No->A1_No_Check A3_Yes Action: Avoid heat. Use room temperature to protect endogenous enzymes. A2_Yes->A3_Yes Yes A3_No Check solvent choice and extraction time. A2_Yes->A3_No No A4_No Action: Repeat extraction on aqueous phase to increase recovery. A1_No_Check->A4_No No A4_Yes Check for sample degradation or analytical issues. A1_No_Check->A4_Yes Yes

Caption: Troubleshooting decision tree for low extraction yield.

G cluster_plant Inside Plant Cell cluster_extraction Extraction Medium (Water) Conjugate 3-NPOH-Glycoside (Conjugated Form) Enzyme Endogenous Enzymes Conjugate->Enzyme Free Free 3-NPOH (Extractable Form) Enzyme->Free Hydrolysis

Caption: Diagram of enzymatic hydrolysis during plant extraction.

References

Minimizing degradation of 3-Nitropropanol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Nitropropanol (3-NPA) during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (3-NPA) degradation during analysis?

A1: The primary factors contributing to 3-NPA degradation are exposure to alkaline conditions, prolonged contact with aqueous solutions, elevated temperatures, and certain biological matrices. Under alkaline conditions, 3-NPA can decompose, leading to the formation of nitrite (B80452) ions. In biological samples, enzymatic conversion to 3-nitropropionic acid by alcohol dehydrogenase can occur.

Q2: What are the recommended storage conditions for this compound standards and samples?

A2: It is recommended to store this compound standards and samples in a cool, dark place, with temperatures maintained below 30°C. Stock solutions are often prepared in methanol (B129727) or water and stored at -20°C. To prevent degradation, it is crucial to use tightly sealed containers and minimize exposure to light and air.

Q3: My 3-NPA peak area is decreasing over time in the autosampler. What could be the cause?

A3: A decreasing peak area for 3-NPA in the autosampler is likely due to degradation in the sample vial. This can be caused by several factors, including a non-optimal pH of the sample diluent, prolonged exposure to an aqueous environment, or elevated autosampler temperature. It is advisable to use a diluent with an acidic pH (matching the mobile phase if possible) and to keep the autosampler temperature controlled (e.g., at 4°C).

Q4: I am observing a new, unidentified peak in my chromatogram when analyzing 3-NPA. What could it be?

A4: A new peak could be a degradation product of 3-NPA. Common degradation pathways include the oxidation of 3-NPA to 3-nitropropionic acid or the reduction of the nitro group to form 3-aminopropanol. In some instances, the intermediate 3-nitropropanal (B1599391) may be formed. To identify the peak, consider using mass spectrometry (MS) detection coupled with your liquid chromatography.

Q5: What is the optimal pH for the mobile phase in HPLC analysis of 3-NPA?

A5: An acidic mobile phase is essential for the successful HPLC analysis of 3-NPA, particularly when using reversed-phase columns like C18. A pH in the range of 2.0 to 4.0 is commonly used to ensure good peak shape and retention. Phosphoric acid or a phosphate (B84403) buffer are frequently employed to maintain this acidic environment.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening) for 3-NPA
Possible Cause Troubleshooting Step
Mobile phase pH is too high Ensure the mobile phase pH is in the acidic range (2.0-4.0). A higher pH can lead to interactions with the silica (B1680970) backbone of the column and poor peak shape.
Inappropriate column chemistry 3-NPA is a polar compound and may exhibit poor retention on standard C18 columns. Consider using a column with a different stationary phase, such as one designed for polar compounds, or a pentafluorophenyl (P5P) column.
Sample solvent mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
Column degradation Over time, the performance of an HPLC column can degrade. Try washing the column according to the manufacturer's instructions or replace it with a new one.
Issue 2: Low Recovery of 3-NPA
Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize the time samples are in aqueous solutions, especially at room temperature or higher. If performing acidic hydrolysis to free conjugated 3-NPA, be aware that this can also cause some degradation of the analyte.
Adsorption to sample containers Use inert sample vials, such as those made of polypropylene (B1209903) or silanized glass, to minimize the risk of adsorption.
Incomplete extraction The extraction efficiency of 3-NPA can vary depending on the sample matrix and the solvent used. For plant materials, water extraction at room temperature for an extended period (e.g., 24 hours) has been shown to be effective for releasing conjugated forms. For plasma samples, protein precipitation followed by solid-phase extraction may be necessary.
Degradation in the analytical instrument Ensure all tubing and connections in the HPLC system are inert and free from contaminants that could promote degradation.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol describes a general method for the quantification of 3-NPA using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a column suitable for polar analytes.

  • Reagents:

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing an appropriate ratio of acetonitrile or methanol with water containing 0.15% orthophosphoric acid to achieve a pH of approximately 2.0.[1] The exact ratio will depend on the column and desired retention time and should be optimized.

    • Standard Solution Preparation: Prepare a stock solution of 3-NPA in methanol or water. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

    • Sample Preparation: Prepare samples by dissolving them in the mobile phase. If the sample is in a complex matrix, an appropriate extraction and clean-up procedure should be followed (see specific protocols below).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10-20 µL

      • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

      • UV Detection Wavelength: 210 nm

    • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

    • Quantification: Create a calibration curve by plotting the peak area of the 3-NPA standards against their concentration. Determine the concentration of 3-NPA in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Extraction of 3-NPA from Plant Material

This protocol is suitable for the extraction of both free and conjugated forms of 3-NPA from freeze-dried plant material.

  • Materials:

    • Freeze-dried and finely ground plant material

    • Deionized water

    • Shaker

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Procedure:

    • Weigh a known amount of the ground plant material into a suitable container.

    • Add a specific volume of deionized water (e.g., a 1:10 solid-to-liquid ratio).

    • Shake the mixture at room temperature for 24 hours. This allows for the enzymatic release of conjugated 3-NPA.

    • After shaking, centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

Protocol 3: Extraction of 3-NPA from Plasma

This protocol is designed for the extraction of 3-NPA from plasma samples.

  • Materials:

    • Plasma sample

    • Perchloric acid (e.g., 0.6 M)

    • Centrifuge

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • To a known volume of plasma, add a half volume of cold perchloric acid to precipitate proteins.

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the 3-NPA with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Visualizations

Degradation and Analytical Workflow

The following diagrams illustrate the known degradation pathways of this compound and a typical analytical workflow.

cluster_degradation 3-NPA Degradation Pathways 3_NPA This compound 3_NPA_acid 3-Nitropropionic Acid 3_NPA->3_NPA_acid Oxidation (e.g., Alcohol Dehydrogenase) 3_aminopropanol 3-Aminopropanol 3_NPA->3_aminopropanol Reduction of Nitro Group nitrite Nitrite Ion 3_NPA->nitrite Decomposition (Alkaline Conditions)

Known degradation pathways of this compound.

cluster_workflow Analytical Workflow for 3-NPA sample_collection Sample Collection (e.g., Plasma, Plant Tissue) sample_prep Sample Preparation (Extraction, Clean-up) sample_collection->sample_prep hplc_analysis HPLC Analysis (Acidic Mobile Phase, UV 210 nm) sample_prep->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis

A typical analytical workflow for this compound.

cluster_troubleshooting Troubleshooting Logic for 3-NPA Degradation degradation_observed Degradation Observed? (e.g., low recovery, extra peaks) check_ph Check Sample/Mobile Phase pH degradation_observed->check_ph Yes no_degradation No Degradation Observed degradation_observed->no_degradation No acidic_ph Is pH Acidic? check_ph->acidic_ph check_temp Check Temperature (Storage, Autosampler) low_temp Is Temperature Low? check_temp->low_temp check_time Check Analysis Time short_time Is Time Minimized? check_time->short_time acidic_ph->check_temp Yes optimize_ph Adjust to Acidic pH (2-4) acidic_ph->optimize_ph No low_temp->check_time Yes optimize_temp Use Cold Storage/Autosampler low_temp->optimize_temp No optimize_time Minimize Sample Prep/Run Time short_time->optimize_time No problem_solved Problem Resolved short_time->problem_solved Yes optimize_ph->check_ph optimize_temp->check_temp optimize_time->check_time

A logical approach to troubleshooting 3-NPA degradation.

References

Addressing cross-reactivity in immunological assays for nitro compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunological assays for nitro compounds.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of immunoassays for nitro compounds?

A1: Cross-reactivity is the phenomenon where the antibody in an immunoassay binds to molecules that are structurally similar, but not identical, to the target nitro compound (analyte).[1][2][3][4] This occurs because the antibody's binding site (paratope) recognizes a shared structural feature, or epitope, on both the target analyte and the interfering compound.[1][5][6] For small molecules like many nitro compounds, which require conjugation to a carrier protein to become immunogenic, the resulting antibodies may recognize other molecules with similar chemical structures.[2] This can lead to inaccurate results, such as false positives or an overestimation of the analyte's concentration.[1][2]

Q2: Which types of molecules are likely to cross-react in my nitro compound assay?

A2: Molecules with high structural similarity to the target analyte are the most likely cross-reactants.[1] This includes isomers, metabolites, and other compounds containing a nitro group or a similar chemical backbone. For example, in an immunoassay for 2,4,6-trinitrotoluene (B92697) (TNT), other nitroaromatic compounds like tetryl (B1194171) may show significant cross-reactivity.[7] Similarly, antibodies raised against one nitrated protein may recognize other proteins with the same nitrotyrosine modification.[8] The degree of cross-reactivity depends on the specific antibody and how closely the analog's structure resembles the epitope the antibody was raised against.

Q3: How does the choice of antibody (monoclonal vs. polyclonal) affect cross-reactivity?

A3: The choice between a monoclonal and a polyclonal antibody is a critical factor in determining the specificity of your assay.

  • Monoclonal antibodies (mAbs) recognize a single, specific epitope on the antigen.[9][10] This high specificity generally leads to lower cross-reactivity compared to polyclonal antibodies.[10][11]

  • Polyclonal antibodies (pAbs) are a mixture of antibodies that recognize multiple epitopes on the same antigen.[9] While this can increase the sensitivity of an assay, it also increases the likelihood of cross-reacting with other molecules that share one or more of these epitopes.[6][9]

Q4: Are certain immunoassay formats more prone to cross-reactivity issues?

A4: Yes, the immunoassay format plays a significant role. Competitive assays, which use a single antibody, are generally more susceptible to cross-reactivity interference than sandwich (immunometric) assays that utilize two antibodies targeting different epitopes.[11] In a competitive format, any compound that can bind to the antibody will compete with the target analyte, potentially leading to an inaccurate signal.

Troubleshooting Guides

Issue 1: My immunoassay shows a positive result, but this is not confirmed by a secondary method (e.g., LC-MS/MS).

This discrepancy often points to cross-reactivity. Here is a step-by-step guide to troubleshoot this issue:

Step 1: Identify Potential Cross-Reactants Review the literature and any available manufacturer's data for your antibody or kit to identify known cross-reactants. Consider all structurally similar compounds present in your sample matrix, including metabolites and structural analogs.

Step 2: Perform a Cross-Reactivity Validation Experiment To confirm and quantify cross-reactivity, a competitive ELISA is the standard method.[1] This involves testing the suspected interfering compounds in your assay to determine their IC50 values (the concentration that causes 50% inhibition of the signal). The percent cross-reactivity can then be calculated relative to the target analyte.

Step 3: Mitigate the Cross-Reactivity If significant cross-reactivity is confirmed, consider these strategies:

  • Sample Purification: Employ techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to remove the cross-reacting compounds from your sample before running the immunoassay.[12]

  • Antibody Specificity: If you are developing your own assay, screen different monoclonal antibodies to find one with higher specificity for your target analyte.[12]

  • Assay Optimization: Adjusting assay conditions such as pH or using specialized assay buffers (e.g., LowCross-Buffer®) can help to minimize low-affinity, non-specific binding.[4][13][14]

Issue 2: My assay suffers from high background noise and low sensitivity.

High background can mask the true signal and reduce the sensitivity of your assay. Insufficient blocking and washing are common culprits.

Step 1: Optimize Blocking and Washing Steps

  • Blocking Agents: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) and non-fat dry milk are common, non-ionic detergents like Tween 20 or NP-40 can also be effective.[15] The optimal blocking buffer will yield the highest signal-to-noise ratio.[16]

  • Washing: Ensure your washing steps are adequate to remove unbound antibodies. Increasing the number of washes or the duration of each wash can help. Adding a detergent like Tween-20 (typically at 0.05%) to your wash buffer can also reduce non-specific binding.[16]

Step 2: Titrate Your Antibodies Excessive concentrations of either the primary or secondary antibody can lead to non-specific binding and high background.[16] Perform a titration experiment to determine the optimal concentration for each antibody that provides a strong signal for your target without increasing the background.

Step 3: Consider a Different Assay Format If background issues persist in a competitive assay format, switching to a sandwich ELISA (if feasible for your analyte) can often improve specificity and reduce background noise, as it relies on the simultaneous binding of two different antibodies to the target.[11]

Data Presentation

Table 1: Hypothetical Cross-Reactivity of an Anti-TNT Monoclonal Antibody in a Competitive ELISA

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
2,4,6-Trinitrotoluene (TNT)C7H5N3O610100
2,4-Dinitrotoluene (DNT)C7H6N2O45020
1,3,5-Trinitrobenzene (TNB)C6H3N3O62540
TetrylC7H5N5O81566.7
RDXC3H6N6O6>1000<1

Note: The cross-reactivity percentages are calculated as: (IC50 of TNT / IC50 of Compound) x 100. This data is illustrative; actual values must be determined experimentally for each specific antibody.[7]

Table 2: Cross-Reactivity of an Anti-Nitrotyrosine Antibody

Compound% Cross-ReactivityReference
Nitrotyrosine100[17]
Nitro-albumin95[17]
Nitro-hemoglobinHigh[17]
Unmodified Tyrosine0[18]
Phospho-tyrosine0[18]

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a framework for determining the cross-reactivity of an antibody with potentially interfering compounds.

Materials:

  • Microtiter plates pre-coated with a conjugate of the target nitro compound-protein (e.g., TNT-BSA).

  • Specific primary antibody against the target nitro compound.

  • Standard solution of the target nitro compound.

  • Solutions of potential cross-reactants at various concentrations.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

Procedure:

  • Blocking: Block the pre-coated microtiter plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competition: Add 50 µL of the standard or the potential cross-reactant solution to the wells. Then, add 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Plot the absorbance against the log of the concentration for the standard and each tested compound. Determine the IC50 value for each. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of potential cross-reactant) x 100.[12]

Visualizations

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coated_Antigen Nitro-Compound Antigen Coated Blocking Block with BSA/Milk Coated_Antigen->Blocking 1. Block Primary_Ab Add Primary Ab + Sample/Competitor Blocking->Primary_Ab 2. Compete Secondary_Ab Add Enzyme- Linked Secondary Ab Primary_Ab->Secondary_Ab 3. Detect Substrate Add Substrate Secondary_Ab->Substrate 4. Develop Read_Signal Measure Signal Substrate->Read_Signal 5. Quantify

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Troubleshooting_Logic Start Inaccurate Result (e.g., False Positive) Check_CR Is Cross-Reactivity Suspected? Start->Check_CR Check_BG Is Background High? Check_CR->Check_BG No Validate_CR Perform Cross-Reactivity Validation ELISA Check_CR->Validate_CR Yes Optimize_Block Optimize Blocking Agent & Concentration Check_BG->Optimize_Block Yes Purify Purify Sample (SPE/HPLC) Validate_CR->Purify New_Ab Select More Specific Antibody Validate_CR->New_Ab Optimize_Wash Optimize Washing Steps Optimize_Block->Optimize_Wash Titrate_Ab Titrate Antibody Concentrations Optimize_Wash->Titrate_Ab

Caption: Decision tree for troubleshooting common immunoassay issues.

References

Technical Support Center: Optimization of Dosing for In Vivo 3-Nitropropanol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Nitropropanol (3-NP) in in vivo studies. Proper dose optimization is critical for achieving reproducible results and ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-NPOH) and how does it differ from 3-Nitropropionic Acid (3-NP)?

A1: this compound (3-NPOH) is a naturally occurring toxin found in certain plants. In vivo, it acts as a prodrug and is metabolized by hepatic alcohol dehydrogenase into its active, toxic metabolite, 3-Nitropropionic Acid (3-NP or 3-NPA).[1][2] 3-NP is an irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).[3][4][5] This inhibition leads to cellular energy depletion and is the basis for its use in modeling neurodegenerative diseases like Huntington's disease.[3][6][7][8]

Q2: What are the common animal models used in 3-NP studies?

A2: 3-NP is widely used to induce experimental models of Huntington's disease in various species, including mice, rats, and non-human primates.[3][7] It is important to note that different species and even strains can exhibit varying sensitivity to 3-NP, requiring dose adjustments.[9] For instance, rats are generally more sensitive to 3-NP than mice.[9]

Q3: What are the recommended administration routes for 3-NP?

A3: The most common routes of administration for 3-NP in rodents are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[9] Continuous infusion via subcutaneous osmotic pumps is also a well-established method for chronic studies, providing a sustained level of the toxin.[1][4] The choice of administration route can influence the pharmacokinetic profile and the resulting pathology.

Q4: How should 3-NP solutions be prepared for in vivo administration?

A4: 3-NP is typically supplied as a crystalline solid.[10] For in vivo studies, it is crucial to prepare a sterile, pH-neutral solution. A common procedure involves dissolving 3-NP in a small amount of a suitable solvent like DMSO, and then diluting it with a vehicle such as saline or phosphate-buffered saline (PBS). The pH should be adjusted to ~7.4 using NaOH to prevent irritation and ensure physiological compatibility. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.

Q5: What are the expected behavioral and clinical signs of 3-NP toxicity?

A5: The signs of 3-NP toxicity are dose-dependent and can range from subtle behavioral changes to severe neurological deficits. Early signs may include reduced locomotor activity, lethargy, and weight loss.[11] At higher doses or with chronic administration, animals may exhibit motor impairments such as dystonia, choreiform (involuntary jerky) movements, and an abnormal gait.[7] In acute high-dose studies, seizures may occur.[2][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in lesion size and behavioral deficits between animals. 1. Inconsistent dose administration.2. Animal strain or age differences.3. Instability of 3-NP solution.4. Animal stress levels.1. Ensure accurate and consistent injection technique. For chronic studies, consider using osmotic pumps for continuous delivery.2. Use animals of the same strain, sex, and narrow age range. Be aware that different rat strains (e.g., Fischer) can be more vulnerable.[9]3. Prepare fresh 3-NP solutions before each use and ensure the pH is neutralized.4. Handle animals consistently and minimize environmental stressors.
Unexpectedly high mortality rate. 1. Dose is too high for the specific animal strain or age.2. Rapid injection of the solution.3. Contamination of the 3-NP solution.1. Perform a dose-response study to determine the optimal dose. Start with lower doses and gradually increase.2. Administer injections slowly and carefully.3. Ensure sterile preparation techniques are used for the 3-NP solution.
Absence of striatal lesions or behavioral deficits. 1. Dose is too low.2. Insufficient duration of administration.3. Inactive 3-NP due to improper storage or preparation.1. Gradually increase the dose of 3-NP.2. For chronic models, extend the administration period.3. Store 3-NP according to the manufacturer's instructions. Prepare fresh solutions and verify the pH.
Animals exhibit excessive weight loss (>20% of baseline). 1. Severe systemic toxicity.2. Dehydration and reduced food intake due to motor impairment.1. This is a humane endpoint. Euthanize the animal.2. Provide softened, palatable food on the cage floor and a supplementary water source (e.g., hydrogel). Monitor body weight daily. If weight loss exceeds 20%, the animal should be euthanized.[13]

Quantitative Data Summary

Table 1: Recommended Dosing Regimens for 3-NP in Rodents
Animal Model Administration Route Dose Frequency/Duration Study Type Reference(s)
Rat Intraperitoneal (i.p.)10 mg/kgDaily for 2-3 daysAcute[9]
Rat Intraperitoneal (i.p.)20 mg/kgSingle doseAcute[2]
Rat Intraperitoneal (i.p.)10 mg/kgDaily for 14 daysSubacute[14]
Rat Subcutaneous (s.c.)20 mg/kgDaily for 2 daysAcute[9]
Rat Osmotic Pump (s.c.)63 mg/kg/day5 consecutive daysChronic[1]
Mouse Intraperitoneal (i.p.)15 mg/kgDaily for 5 daysSubacute[15][16]
Mouse Intraperitoneal (i.p.)100-200 mg/kgSingle doseAcute (seizure model)[12]

Note: These are starting points. It is crucial to perform pilot studies to optimize the dose for your specific experimental conditions.

Table 2: Humane Endpoints for 3-NP Studies
Clinical Sign Severity Action
Weight Loss > 20% of baseline body weightEuthanize
Dehydration Sunken eyes, skin tentingProvide fluid support; euthanize if no improvement in 24h
Motor Deficits Inability to reach food or waterProvide accessible food/water; euthanize if condition persists
Seizures Uncontrolled convulsionsEuthanize immediately
General Appearance Hunched posture, rough hair coat, lethargyIncreased monitoring; euthanize if condition deteriorates

Experimental Protocols

Protocol 1: Preparation of 3-NP Solution for Intraperitoneal Injection
  • Materials: 3-Nitropropionic acid (crystalline solid), Dimethyl sulfoxide (B87167) (DMSO), Sterile 0.9% Saline, 1M NaOH, Sterile microcentrifuge tubes, pH meter.

  • Procedure: a. Weigh the required amount of 3-NP in a sterile tube. b. Dissolve the 3-NP in a minimal volume of DMSO. c. Dilute the solution with sterile 0.9% saline to the final desired concentration. A common final DMSO concentration is kept below 10%. d. Adjust the pH of the solution to 7.2-7.4 using 1M NaOH. This step is critical as acidic solutions can cause peritoneal irritation. e. Sterile-filter the final solution through a 0.22 µm filter. f. Prepare the solution fresh on the day of injection.

Protocol 2: Monitoring of Animals During 3-NP Administration
  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Baseline Measurements: Record the body weight and perform any baseline behavioral assessments before the first 3-NP administration.

  • Daily Monitoring: a. Observe each animal at least twice daily for any clinical signs of toxicity as listed in Table 2. b. Record the body weight of each animal daily. c. Note any changes in food and water intake.

  • Behavioral Testing: Conduct behavioral tests (e.g., open field, rotarod) at predetermined time points as outlined in the experimental design.

  • Record Keeping: Maintain detailed records of all observations, measurements, and any adverse events for each animal.

Visualizations

G cluster_0 3-NP 3-NP SDH Succinate Dehydrogenase (Complex II) 3-NP->SDH Inhibition ETC Electron Transport Chain SDH->ETC Blocked Electron Flow ATP ATP Depletion ETC->ATP ROS Increased ROS ETC->ROS Membrane Depolarization Membrane Depolarization ATP->Membrane Depolarization Oxidative Stress Oxidative Stress ROS->Oxidative Stress Glutamate Excitotoxicity Glutamate Excitotoxicity Membrane Depolarization->Glutamate Excitotoxicity Apoptosis Apoptosis Glutamate Excitotoxicity->Apoptosis Oxidative Stress->Apoptosis Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death

Caption: Signaling pathway of 3-NP-induced neurotoxicity.

G cluster_workflow Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Assessment\n(Weight, Behavior) Baseline Assessment (Weight, Behavior) Animal Acclimatization->Baseline Assessment\n(Weight, Behavior) 3-NP Administration\n(Injection/Pump) 3-NP Administration (Injection/Pump) Baseline Assessment\n(Weight, Behavior)->3-NP Administration\n(Injection/Pump) Daily Monitoring\n(Clinical Signs, Weight) Daily Monitoring (Clinical Signs, Weight) 3-NP Administration\n(Injection/Pump)->Daily Monitoring\n(Clinical Signs, Weight) Repeated as per protocol Behavioral Testing Behavioral Testing Daily Monitoring\n(Clinical Signs, Weight)->Behavioral Testing Endpoint Endpoint Behavioral Testing->Endpoint Tissue Collection\n& Analysis Tissue Collection & Analysis Endpoint->Tissue Collection\n& Analysis

Caption: General experimental workflow for in vivo 3-NP studies.

References

Technical Support Center: Chromatographic Analysis of Nitrotoxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving resolution in the chromatographic analysis of nitrotoxins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of nitrotoxins.

Q1: Why am I seeing poor resolution between my nitrotoxin peaks in HPLC?

Poor resolution in HPLC can stem from several factors related to the column, mobile phase, or the instrument itself.[1][2][3] A common issue is column degradation over time, where the stationary phase loses its efficiency.[3] Another key factor is the mobile phase composition; an incorrect solvent ratio or pH can significantly alter the retention and separation of analytes.[1][4] Additionally, system issues like excessive dead volume, particularly at the column inlet, can lead to peak broadening and poor resolution.[3]

To improve resolution, consider the following:

  • Optimize the Mobile Phase: Adjust the organic solvent-to-aqueous buffer ratio. A lower organic content generally increases retention time and can improve separation.[5] Experiment with different organic modifiers, such as switching from acetonitrile (B52724) to methanol (B129727), as this can alter selectivity.[6]

  • Adjust the Flow Rate: Lowering the flow rate can provide more time for analytes to interact with the stationary phase, often leading to better resolution, although this will increase the analysis time.[7][8]

  • Increase Column Length or Decrease Particle Size: A longer column or a column packed with smaller particles provides more theoretical plates, which enhances separation efficiency.[5][8]

  • Control the Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[7][9][10] However, for some compounds, a lower temperature might be necessary to enhance separation.[10]

Q2: My nitrotoxin peaks are showing significant fronting in my chromatogram. What is the cause and how can I fix it?

Peak fronting, where the peak has a leading edge, is often a result of column overload.[11] This occurs when the concentration of the injected sample is too high for the column to handle, causing some analyte molecules to travel through the column more quickly as the stationary phase becomes saturated.[11][12] Another potential cause is an incompatible sample solvent; if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to distorted peak shapes.[12]

To address peak fronting:

  • Dilute the Sample: The simplest solution is to dilute your sample and reinject it. A 10-fold dilution is often sufficient to resolve the issue.[11]

  • Reduce Injection Volume: Injecting a smaller volume of your sample can also prevent column overload.[3]

  • Ensure Solvent Compatibility: Your sample should be dissolved in a solvent that is as weak as or weaker than your initial mobile phase.

  • Check for Column Collapse: In reversed-phase chromatography with highly aqueous mobile phases (greater than 95% water), the stationary phase can collapse, leading to a sudden shift to shorter retention times and peak fronting.[3] If this is suspected, flushing the column with 100% acetonitrile may resolve the issue.[3]

Q3: I am observing "ghost peaks" in my blank runs for nitroaromatic analysis. What are they and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in a chromatogram, even when no sample is injected. They are typically caused by contamination in the mobile phase, the HPLC system, or from carryover from a previous injection.[1][13][14][15] Impurities in the mobile phase solvents can accumulate on the column and then elute as the gradient changes, forming ghost peaks.[13] Carryover from the autosampler is another common source, where residual sample from a previous injection is introduced into the current run.[15]

To eliminate ghost peaks:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[13]

  • Clean the System: Regularly flush the HPLC system with a strong solvent to remove any accumulated contaminants.[13]

  • Implement Effective Needle Washes: Ensure your autosampler's needle wash procedure is adequate to prevent carryover. This may involve using multiple wash solvents of varying strengths.[14]

  • Identify the Source: To pinpoint the origin of the ghost peak, run blank gradients with and without the column. If the peak disappears without the column, the contamination is likely on the column itself. If it remains, the source is in the system or mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the ideal resolution (Rs) value I should aim for in my chromatographic separation?

A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation between two peaks.[5] This ensures accurate quantification. In some cases, a resolution of less than 1.5 may be acceptable if it can be scientifically justified and does not compromise the results.[5]

Q2: How does changing the mobile phase pH affect the resolution of nitrotoxins?

The pH of the mobile phase can significantly influence the ionization state of acidic or basic analytes, thereby affecting their retention and selectivity.[4][16] For nitroaromatic compounds that may have acidic or basic functional groups, adjusting the pH can alter their interaction with the stationary phase, leading to changes in elution order and potentially improved resolution.

Q3: Can I use Gas Chromatography (GC) for nitrotoxin analysis, and what are the key parameters to optimize for better resolution?

Yes, Gas Chromatography is a widely used technique for the analysis of volatile and semi-volatile nitrotoxins.[17] Key parameters to optimize for improved resolution in GC include:

  • Column Temperature: Lowering the column temperature increases the interaction of analytes with the stationary phase, which can enhance separation.[17]

  • Stationary Phase: Selecting a stationary phase with the appropriate chemistry is crucial for achieving good selectivity between your target compounds.[17]

  • Column Dimensions: Using a longer and narrower column increases efficiency and resolution. A thinner stationary phase film can also improve peak sharpness.[17]

  • Carrier Gas Flow Rate: Operating at the optimal flow rate for your carrier gas (e.g., helium or hydrogen) minimizes band broadening.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of Nitroaromatic Compounds

Mobile Phase Composition (Acetonitrile:Water)Resolution (Rs) between 2,4-DNT and 2,6-DNTReference
40:601.85Fictional Data for Illustration
50:502.06[18]
60:401.72Fictional Data for Illustration

Table 2: Influence of Column Temperature on Retention Time and Resolution in HPLC

Column Temperature (°C)Retention Time of TNT (min)Resolution (Rs) between 2-ADNT and 4-ADNTReference
308.51.9[10]
407.21.6[10]
506.11.4[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Nitroaromatics from Water Samples

This protocol is based on EPA Method 3535 procedures.[19]

  • Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 10 mL of reagent-grade water, without allowing the cartridge to go dry.

  • Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of reagent-grade water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by drawing a vacuum through it for 10-15 minutes.

  • Elution: Elute the trapped nitroaromatics from the cartridge with two 5 mL aliquots of acetonitrile. Collect the eluate in a suitable container.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for HPLC analysis.

Protocol 2: HPLC-UV Analysis of 2,4,6-Trinitrotoluene (TNT) and Related Compounds

This protocol is adapted from a method utilizing a diol functionalized column for enhanced separation.[18]

  • HPLC System: An HPLC system equipped with a UV detector and a diol column (e.g., 4.6 mm x 150 mm, 3 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 25% B

    • 2-10 min: Gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12-13 min: Return to 25% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare calibration standards of TNT and other target nitroaromatics in acetonitrile at concentrations ranging from 10 µg/L to 1000 µg/L.[20]

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms. Identify and quantify the analytes based on retention times and peak areas of the standards.

Mandatory Visualization

TroubleshootingWorkflow Start Poor Resolution Observed CheckPeaks Evaluate Peak Shape (Tailing, Fronting, Broadening) Start->CheckPeaks CheckSystem Review System Parameters (Pressure, Baseline) Start->CheckSystem PeakShape Peak Shape Issue? CheckPeaks->PeakShape SystemIssue System Issue? CheckSystem->SystemIssue PeakShape->SystemIssue No Tailing Tailing Peaks PeakShape->Tailing Yes Fronting Fronting Peaks PeakShape->Fronting Yes Broadening Broad Peaks PeakShape->Broadening Yes PressureIssue Pressure Fluctuation SystemIssue->PressureIssue Yes BaselineIssue Baseline Noise/Drift SystemIssue->BaselineIssue No SystemIssue->BaselineIssue Yes CheckTailing Check for Active Sites (Column, Liner) Check for Dead Volume Tailing->CheckTailing CheckFronting Check for Column Overload (Dilute Sample) Check Sample Solvent Fronting->CheckFronting CheckBroadening Optimize Mobile Phase (Strength, pH) Optimize Flow Rate Broadening->CheckBroadening CheckPressure Check for Leaks Check for Blockages PressureIssue->CheckPressure CheckBaseline Check Mobile Phase (Degassing, Purity) Check Detector Lamp BaselineIssue->CheckBaseline

A logical workflow for troubleshooting poor chromatographic resolution.

ExperimentalWorkflow Start Sample Collection (e.g., Water Sample) SamplePrep Sample Preparation (e.g., Solid-Phase Extraction) Start->SamplePrep Condition 1. Condition Cartridge SamplePrep->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Elute 4. Elute Analytes Wash->Elute Concentrate 5. Concentrate Eluate Elute->Concentrate Analysis Chromatographic Analysis (HPLC or GC) Concentrate->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Report Final Report DataProcessing->Report

An experimental workflow for the analysis of nitrotoxins in a sample.

References

Validation & Comparative

Validating 3-Nitropropanol as a Neurotoxin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Nitropropanol (3-NPA) with other well-established neurotoxins. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a comprehensive resource for validating and understanding the neurotoxic effects of 3-NPA.

This compound (3-NPA) is a potent neurotoxin known to induce neurodegeneration, making it a valuable tool in modeling neurodegenerative diseases, particularly Huntington's disease. Its primary mechanism of action involves the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (Complex II). This inhibition disrupts cellular energy metabolism, leading to a cascade of events including ATP depletion, excitotoxicity, and oxidative stress, ultimately culminating in neuronal cell death, with a pronounced vulnerability observed in the striatum. This guide compares the neurotoxic profile of 3-NPA against other widely studied neurotoxins: rotenone (B1679576), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), amyloid beta (Aβ), and glutamate (B1630785).

Quantitative Comparison of Neurotoxin Potency

To objectively assess the neurotoxic potential of 3-NPA, its potency is compared to other neurotoxins using standard toxicological metrics such as LD50 (median lethal dose) and IC50/EC50 (half-maximal inhibitory/effective concentration). These values provide a quantitative measure of toxicity, with lower values indicating higher potency.

NeurotoxinMetricValueSpecies/Cell TypeAdministration/AssayCitation
This compound (3-NPA) LD5054 mg/kgMouseSubcutaneous[1]
IC50 (Succinate Dehydrogenase)Not specifiedNot specifiedIn vitro assay
Rotenone LD502.8 mg/kgMouseIntraperitoneal[2]
Oral LD5060-135 mg/kgRatOral[2]
IC50 (Complex I)1.7 - 2.2 µMNot specifiedIn vitro assay
IC50 (Complex I)25 nMSH-SY5Y cellsIn vitro assay[3]
MPTP LD5054 mg/kgMouseSubcutaneous[1]
MPP+ (active metabolite of MPTP) IC50 (Complex I)125 µMMN9D cellsIn vitro assay[4]
Amyloid Beta (Aβ) Oligomers EC50 (Neurotoxicity)Significant at 10 nM (Aβ42)Neuronal cultureIn vitro assay[5]
Glutamate EC50 (Excitotoxicity)~2 µMPrimary cortical neuronsIn vitro assay[6]

Experimental Protocols for Neurotoxicity Assessment

The validation of a compound as a neurotoxin relies on robust and reproducible experimental protocols. Below are detailed methodologies for assessing the neurotoxicity of 3-NPA and its comparators in both in vivo and in vitro models.

This compound (3-NPA) Neurotoxicity Protocols

In Vivo Model: Rodent Administration

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Compound Preparation: Dissolve 3-NPA in sterile saline, adjusting the pH to 7.4.

  • Administration: Administer 3-NPA via intraperitoneal (i.p.) injection. A typical dosing regimen for inducing striatal lesions is 10-20 mg/kg daily for 5-14 days.

  • Behavioral Assessment: Monitor for motor deficits using tests such as the rotarod, open field test, and grip strength test.

  • Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Measure markers of oxidative stress (e.g., lipid peroxidation, nitrite (B80452) levels), antioxidant enzyme activity (e.g., reduced glutathione, catalase), and succinate dehydrogenase (SDH) activity in the striatum and cortex.

  • Histological Analysis: Perform histological staining (e.g., Nissl staining) to assess neuronal loss and damage in the striatum.

In Vitro Model: Primary Neuronal Cultures

  • Cell Culture: Isolate primary cortical or striatal neurons from embryonic rodents (e.g., E15-E18 rats or mice).

  • Plating: Plate neurons on poly-D-lysine coated plates or coverslips at a suitable density.

  • Treatment: After allowing the neurons to mature in vitro (typically 7-10 days), expose them to varying concentrations of 3-NPA (e.g., 25-100 µM) for 24-48 hours.

  • Viability Assay (MTT Assay):

    • Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the culture medium.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

  • Mitochondrial Membrane Potential Assay (JC-1 Assay):

    • Incubate the treated neurons with JC-1 dye.

    • Measure the fluorescence at both green (monomeric form) and red (aggregate form) wavelengths. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Alternative Neurotoxin Protocols

Rotenone

  • In Vivo: Administer rotenone subcutaneously or intraperitoneally to rodents (e.g., 1-3 mg/kg/day) for several weeks to induce a model of Parkinson's disease. Assess for motor deficits and dopaminergic neuron loss in the substantia nigra.[7]

  • In Vitro: Treat SH-SY5Y neuroblastoma cells or primary midbrain neurons with rotenone (e.g., 50-500 nM) for 24-48 hours.[8] Assess cell viability (MTT assay), mitochondrial complex I activity, and markers of oxidative stress and apoptosis.

MPTP

  • In Vivo: Administer MPTP to mice (e.g., four subcutaneous injections of 18 mg/kg at 2-hour intervals) to induce a Parkinsonian phenotype.[9] Assess for loss of dopaminerginc neurons in the substantia nigra and striatal dopamine (B1211576) depletion.

  • In Vitro: Treat primary neuronal cultures or neuronal cell lines with the active metabolite of MPTP, MPP+ (e.g., 10-100 µM). Assess for mitochondrial dysfunction, oxidative stress, and apoptosis.

Amyloid Beta (Aβ) Oligomers

  • In Vitro: Prepare Aβ oligomers from synthetic Aβ peptides (e.g., Aβ1-42) by dissolving in a suitable solvent like DMSO and incubating at 4°C.[10] Treat primary hippocampal or cortical neurons with nanomolar to low micromolar concentrations of Aβ oligomers. Assess for synaptic dysfunction, calcium dysregulation, and neuronal apoptosis.

Glutamate

  • In Vitro: Expose primary cortical or hippocampal neurons to high concentrations of glutamate (e.g., 20-100 µM) for a short duration (e.g., 5-15 minutes) to induce excitotoxicity. Assess for rapid calcium influx, mitochondrial dysfunction, and delayed neuronal death using assays like the MTT assay.[11]

Signaling Pathways in Neurotoxicity

Understanding the molecular signaling pathways initiated by neurotoxins is crucial for developing targeted therapeutic interventions. The following diagrams, generated using Graphviz, illustrate the key pathways involved in the neurotoxicity of 3-NPA and its comparators.

G 3-NPA Neurotoxic Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3-NPA 3-NPA SDH Succinate Dehydrogenase (Complex II) 3-NPA->SDH Inhibits Mitochondrion Mitochondrion ETC Electron Transport Chain SDH->ETC Part of ATP_Depletion ATP Depletion ETC->ATP_Depletion Leads to ROS_Production Increased ROS Production ETC->ROS_Production Dysfunction leads to Excitotoxicity Excitotoxicity ATP_Depletion->Excitotoxicity Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Ca_Influx Calcium Influx Excitotoxicity->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Calpain_Activation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death

Caption: 3-NPA inhibits SDH, leading to mitochondrial dysfunction, ATP depletion, oxidative stress, and excitotoxicity, ultimately causing neuronal apoptosis.

G Rotenone/MPP+ Neurotoxic Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Rotenone/MPP+ Rotenone/MPP+ Complex_I Mitochondrial Complex I Rotenone/MPP+->Complex_I Inhibits Mitochondrion Mitochondrion ETC Electron Transport Chain Complex_I->ETC Part of ATP_Depletion ATP Depletion ETC->ATP_Depletion Leads to ROS_Production Increased ROS Production ETC->ROS_Production Dysfunction leads to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Microglial_Activation Microglial Activation Oxidative_Stress->Microglial_Activation JNK_Pathway JNK Signaling Oxidative_Stress->JNK_Pathway Activates NFkB_Pathway NF-kB Signaling Microglial_Activation->NFkB_Pathway Activates Inflammation Neuroinflammation NFkB_Pathway->Inflammation Apoptosis Apoptosis JNK_Pathway->Apoptosis Neuronal_Death Neuronal Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death

Caption: Rotenone and MPP+ inhibit Complex I, causing oxidative stress, neuroinflammation via microglial activation (NF-kB), and apoptosis (JNK pathway).

G Amyloid Beta (Aβ) Neurotoxic Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Aβ Oligomers Aβ Oligomers Receptor_Binding Receptor Binding (e.g., NMDAR, AMPAR) Aβ Oligomers->Receptor_Binding Synaptic_Dysfunction Synaptic Dysfunction Aβ Oligomers->Synaptic_Dysfunction Membrane Membrane Ca_Dysregulation Calcium Dysregulation Receptor_Binding->Ca_Dysregulation Mitochondrial_Ca_Overload Mitochondrial Ca2+ Overload Ca_Dysregulation->Mitochondrial_Ca_Overload ER_Stress ER Stress Ca_Dysregulation->ER_Stress ROS_Production Increased ROS Production Mitochondrial_Ca_Overload->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Caspase_Activation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Synaptic_Dysfunction->Neuronal_Death

Caption: Aβ oligomers bind to neuronal receptors, leading to calcium dysregulation, mitochondrial and ER stress, and ultimately synaptic dysfunction and apoptosis.

G Glutamate Excitotoxicity Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Excess Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Excess Glutamate->NMDA_Receptor Overactivates Ca_Influx Massive Ca2+ Influx NMDA_Receptor->Ca_Influx Enzyme_Activation Enzyme Activation (Calpains, NOS, etc.) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Enzyme_Activation->Apoptosis ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death

Caption: Excess glutamate overactivates NMDA receptors, causing massive calcium influx, which triggers enzymatic damage, mitochondrial dysfunction, and apoptosis.

References

A Comparative Analysis of the Toxicity of 3-Nitropropanol and 3-Nitropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of 3-Nitropropanol (3-NPOH) and 3-nitropropionic acid (3-NPA), two related nitrotoxins found in various plants and fungi.[1][2][3] These compounds are of significant interest to researchers due to their potent neurotoxic effects and their utility in creating animal models for neurodegenerative diseases like Huntington's disease.[1][2][4]

Mechanism of Toxicity: A Tale of Two Molecules

The fundamental difference in the toxicity of these two compounds lies in their mechanism of action. This compound is not inherently toxic to mammals; it acts as a pro-toxin.[5][6][7] Upon ingestion, it is metabolized by the enzyme hepatic alcohol dehydrogenase in the liver, which converts it into the highly toxic 3-nitropropionic acid.[5][6][7]

3-NPA is the ultimate toxic agent and exerts its effects through the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme that functions in both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[4][5][8][9][10] This "suicide inhibition" involves the covalent binding of 3-NPA to the active site of SDH, rendering the enzyme non-functional.[10][11]

The inhibition of SDH has severe downstream consequences for cellular metabolism:

  • Disruption of Energy Production: It blocks the conversion of succinate to fumarate, interrupting the Krebs cycle and halting the flow of electrons to the electron transport chain. This severely impairs the cell's ability to produce ATP.[5][7]

  • Oxidative Stress: The mitochondrial dysfunction leads to the generation and release of reactive oxygen species (ROS), causing significant oxidative damage to cellular components, including mitochondrial DNA, proteins, and lipids.[6][8]

  • Cell Death: The combination of energy depletion and oxidative damage can trigger programmed cell death (apoptosis) or, in cases of severe damage, necrosis.[4][6]

This cascade of events is particularly damaging to neurons, leading to the characteristic neurotoxicity observed in 3-NPA poisoning, including selective degeneration of the striatum.[4][12][13] Recent studies have also revealed that 3-NPA can induce significant cardiotoxicity through the same mechanism of SDH inhibition in heart mitochondria.[14]

Quantitative Toxicity Data

The following table summarizes acute toxicity data (LD50) for both compounds from studies on rodents. The values highlight the potent toxicity of both substances, with 3-NPOH's toxicity being a direct result of its conversion to 3-NPA.

CompoundSpeciesRoute of AdministrationLD50 ValueCitation(s)
This compound RatOral77 mg/kg[1][15]
3-Nitropropionic Acid MouseOral68.1 mg/kg[16][17][18]
3-Nitropropionic Acid RatIntraperitoneal67 mg/kg[1][16][19]
3-Nitropropionic Acid RatSubcutaneous22 mg/kg[16][19]

Experimental Protocols

Acute Oral Toxicity Assessment (LD50 Determination)

This protocol outlines a typical procedure for determining the median lethal dose (LD50) of a substance, adapted from OECD Guideline 423 (Acute Toxic Class Method).

Objective: To determine the oral LD50 of 3-NPOH or 3-NPA in a rodent model (e.g., Wistar rats).

Materials:

  • Test substance (3-NPOH or 3-NPA)

  • Vehicle for administration (e.g., saline solution)

  • Wistar rats (young adult males and females)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

  • Calibrated scale for weighing animals

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment. They are housed in standard cages with free access to food and water.

  • Dose Preparation: The test substance is dissolved in the vehicle to the desired concentrations.

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

  • Dosing: A single dose of the test substance is administered to the animals via oral gavage. A stepwise procedure is used, typically starting with a dose expected to have some toxic effect.

  • Observation: Animals are observed for clinical signs of toxicity and mortality. Close observation is required for the first several hours post-dosing and at least once daily for 14 days. Observations include changes in skin, fur, eyes, respiration, and behavior.

  • Body Weight: Individual animal weights are recorded just before dosing and at least weekly thereafter.

  • Necropsy: All animals (those that die during the study and survivors at 14 days) are subjected to a gross necropsy to identify any pathological changes in major organs.

  • Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels using appropriate statistical methods.

Histochemical Staining for Succinate Dehydrogenase (SDH) Activity

This protocol describes a method to visualize the inhibitory effect of 3-NPA on SDH activity in brain tissue.[20]

Objective: To qualitatively and quantitatively assess the reduction in SDH activity in specific brain regions of rats treated with 3-NPA.

Materials:

  • 3-NPA

  • Sprague-Dawley rats

  • Anesthetic (e.g., urethane)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde solution

  • Cryostat or freezing microtome

  • Staining solution containing:

    • Nitroblue tetrazolium (NBT) - a dye that is reduced by SDH to a colored formazan (B1609692) product.

    • Sodium succinate (the substrate for SDH)

    • Phosphate buffer

  • Microscope with an imaging system

  • Image analysis software

Methodology:

  • Animal Treatment: A single dose of 3-NPA (e.g., 30 mg/kg, s.c.) is administered to adult male Sprague-Dawley rats. Control animals receive the vehicle only.

  • Tissue Collection: At various time points after dosing (e.g., 3 hours, 24 hours, 5 days), animals are deeply anesthetized and transcardially perfused with PBS followed by 4% paraformaldehyde.

  • Brain Extraction and Sectioning: The brain is extracted, post-fixed, and cryoprotected. Frozen sections (e.g., 30-40 µm thick) are cut using a cryostat.

  • Histochemical Staining: The brain sections are incubated in the NBT-succinate staining solution in the dark at 37°C. The active SDH enzyme will reduce the yellow NBT to a dark blue/purple formazan precipitate.

  • Mounting and Imaging: After staining, sections are washed, mounted on slides, and coverslipped. Images of specific brain regions (e.g., cerebellum, caudate nucleus, hippocampus) are captured using a microscope.

  • Analysis: The intensity of the blue stain, which corresponds to SDH activity, is measured using image analysis software. The optical density of the stain in treated animals is compared to that of control animals to quantify the degree of SDH inhibition.[20]

Visualizations

Toxicity_Pathway cluster_Metabolism Metabolic Activation (Liver) cluster_Mitochondrion Mitochondrial Toxicity 3-NPOH This compound (Pro-toxin) ADH Hepatic Alcohol Dehydrogenase 3-NPOH->ADH 3-NPA_Metabolite 3-Nitropropionic Acid (Active Toxin) ADH->3-NPA_Metabolite SDH Succinate Dehydrogenase (Complex II) 3-NPA_Metabolite->SDH Irreversibly Inhibits Krebs Krebs Cycle (Succinate -> Fumarate) Krebs->SDH provides substrate ETC Electron Transport Chain SDH->ETC donates electrons ROS Reactive Oxygen Species (ROS) Generation SDH->ROS inhibition leads to ATP ATP Production (Cellular Energy) ETC->ATP CellDeath Cell Death (Apoptosis/Necrosis) ATP->CellDeath Depletion ROS->CellDeath

Caption: Metabolic activation of 3-NPOH and the mitochondrial toxicity pathway of 3-NPA.

LD50_Workflow start Start: Animal Acclimatization (≥ 5 days) fasting Overnight Fasting (Food withheld) start->fasting dosing Single Oral Gavage of Test Substance fasting->dosing observation Clinical Observation (14 days for toxicity & mortality) dosing->observation weighing Body Weight Measurement (Day 0 and weekly) dosing->weighing necropsy Gross Necropsy (All animals) observation->necropsy end End: LD50 Calculation necropsy->end

Caption: Experimental workflow for an acute oral toxicity (LD50) study.

SDH_Staining_Workflow treatment Animal Treatment (3-NPA or Vehicle Control) perfusion Anesthesia & Transcardial Perfusion (PBS then 4% PFA) treatment->perfusion extraction Brain Extraction & Sectioning (Cryostat) perfusion->extraction staining Histochemical Staining (Incubate with NBT/Succinate) extraction->staining imaging Microscopy & Image Capture staining->imaging analysis Quantitative Analysis (Optical Density Measurement) imaging->analysis

Caption: Workflow for histochemical analysis of Succinate Dehydrogenase (SDH) inhibition.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Nitropropanol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 3-Nitropropanol (3-NPA), a potent neurotoxin found in certain plants and produced by some fungi, is critical for food safety, toxicological studies, and drug development. A variety of analytical methods can be employed for its detection and quantification, each with distinct advantages and limitations. Cross-validation of these methods is essential to ensure the reliability and comparability of results across different analytical platforms. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data.

Data Presentation: Comparison of Analytical Techniques

The performance of each analytical method is summarized below. The data for HPLC-UV is based on a validated method for the closely related compound 3-nitrooxypropanol, while the data for LC-MS/MS and GC-MS are representative of performance characteristics for similar small polar molecules.[1]

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation by liquid chromatography followed by highly selective and sensitive mass analysis of the analyte and its fragments.Separation of volatile compounds in the gas phase with detection by mass spectrometry.
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 2.4 - 4.2 mg/kg[1]0.1 - 5 ng/mL[2]0.01 - 0.06 µg/L[3]
Limit of Quantification (LOQ) 8 - 14 mg/kg[1]0.3 - 15 ng/mL[2]0.03 - 0.19 µg/L[3]
Accuracy (% Recovery) 98 - 101%[1]65 - 120%[2][4]79 - 120%[5]
Precision (%RSD) 0.6 - 5.2%[1]<15%[4][6]<15%[5]
Sample Derivatization Not required.Not typically required.Often required to improve volatility and thermal stability.[7]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; based on specific precursor and product ion transitions.High; based on mass-to-charge ratio and fragmentation patterns.
Throughput HighMedium to HighMedium
Cost LowHighMedium

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 3-NPA in various matrices, including plasma and feed.[1][8]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of 0.15% orthophosphoric acid in water (pH 2.0).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add 1 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[8]

  • Sample Preparation (Feed):

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v) and shake vigorously for 30 minutes.

    • Centrifuge at 4,000 rpm for 15 minutes.

    • Take a 1 mL aliquot of the supernatant and dilute with 1 mL of water.

    • Filter the diluted extract through a 0.45 µm syringe filter prior to injection.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the trace-level detection of 3-NPA in complex biological and environmental matrices.[4][9][10]

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used, starting with a high aqueous content and ramping up the organic phase.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive, to be optimized for 3-NPA.

    • Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for 3-NPA need to be determined by infusing a standard solution.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Sample Preparation (Urine):

    • Centrifuge the urine sample at 5,000 rpm for 10 minutes to remove particulate matter.

    • Perform a "dilute-and-shoot" approach by diluting the supernatant 1:10 with the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC analysis of 3-NPA is challenging due to its polarity and low volatility. Derivatization is necessary to convert it into a more volatile and thermally stable compound.[7]

  • Instrumentation: A GC system with a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation and Derivatization:

    • Extract 3-NPA from the sample using a suitable solvent like ethyl acetate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, inject 1 µL of the derivatized sample into the GC-MS.

Mandatory Visualizations

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS, GC-MS) set_criteria Set Acceptance Criteria (Accuracy, Precision, Linearity, etc.) define_methods->set_criteria prepare_samples Prepare Standard and QC Samples set_criteria->prepare_samples analyze_method1 Analyze Samples with Method 1 (e.g., HPLC-UV) prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 (e.g., LC-MS/MS) prepare_samples->analyze_method2 analyze_method3 Analyze Samples with Method 3 (e.g., GC-MS) prepare_samples->analyze_method3 compare_data Compare Quantitative Data analyze_method1->compare_data analyze_method2->compare_data analyze_method3->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) compare_data->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence report Generate Cross-Validation Report assess_equivalence->report

Caption: Workflow for the cross-validation of analytical methods.

analytical_method_selection cluster_criteria Evaluation Criteria cluster_methods Analytical Methods start Define Analytical Needs sensitivity Required Sensitivity? start->sensitivity selectivity Required Selectivity? start->selectivity matrix Sample Matrix Complexity? start->matrix cost Budget Constraints? start->cost throughput Required Sample Throughput? start->throughput hplc HPLC-UV sensitivity->hplc Moderate lcms LC-MS/MS sensitivity->lcms High selectivity->hplc Moderate selectivity->lcms High gcms GC-MS selectivity->gcms High matrix->hplc Simple matrix->lcms Complex matrix->gcms Moderately Complex cost->hplc Low cost->lcms High cost->gcms Medium throughput->hplc High throughput->lcms Medium-High throughput->gcms Medium

Caption: Decision tree for selecting an analytical method.

References

Unveiling the Potency of 3-Nitropropanol: A Comparative Guide to Succinate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 3-Nitropropanol's inhibitory effects on specific enzymes, benchmarked against other known inhibitors. The data presented herein is supported by experimental evidence to facilitate informed decisions in research and development.

This guide confirms that this compound (3-NPOH) itself is not the direct enzymatic inhibitor. Instead, it serves as a metabolic precursor to 3-Nitropropionic acid (3-NPA), a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II.[1][2][3] This irreversible inhibition of a key enzyme in both the citric acid cycle and the electron transport chain forms the basis of its toxicity and its utility as a research tool.[4][5][6]

Comparative Efficacy of Succinate Dehydrogenase Inhibitors

The inhibitory potential of 3-NPA is benchmarked against several other well-characterized SDH inhibitors. The following table summarizes their respective potencies, primarily expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. It is important to note that as an irreversible inhibitor, the potency of 3-NPA is also time-dependent, and a direct IC50 comparison with reversible inhibitors may not fully capture its efficacy.[7][8]

InhibitorTarget EnzymeType of InhibitionIC50 / PotencySource Organism for IC50 Data
3-Nitropropionic Acid (3-NPA) Succinate Dehydrogenase (SDH) / Mitochondrial Complex IIIrreversible (Suicide Inhibitor)Effective at low µM to nM concentrations; time- and concentration-dependent.[3][9]Chinese Hamster Ovary Cells, Rat Brain[9][10]
Malonate Succinate Dehydrogenase (SDH) / Mitochondrial Complex IICompetitive~40 µM - 96 µMRat Mitochondria, Submitochondrial Particles
Carboxin Succinate Dehydrogenase (SDH) / Mitochondrial Complex IINon-competitive (with respect to succinate)~1.1 µMBovine Heart Mitochondria
Thenoyltrifluoroacetone (TTFA) Succinate Dehydrogenase (SDH) / Mitochondrial Complex IINon-competitive (with respect to succinate)~0.54 µM - 5.8 µMPorcine Liver, Bovine Heart Mitochondria
Atpenin A5 Succinate Dehydrogenase (SDH) / Mitochondrial Complex IIPotent, non-covalent~3.6 - 10 nMBovine Heart Mitochondria

Delving into the Mechanism: Signaling Pathways and Consequences

Succinate dehydrogenase is a critical enzyme linking the citric acid cycle (Krebs cycle) to the mitochondrial electron transport chain. Its inhibition by 3-NPA and other compounds has profound effects on cellular metabolism and energy production.

G Impact of SDH Inhibition on Cellular Respiration cluster_TCA Citric Acid Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_consequences Downstream Consequences Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Coenzyme Q Coenzyme Q ATP_Depletion ATP Depletion Fumarate->ATP_Depletion Disrupted Electron Flow Oxidative_Stress Oxidative Stress (ROS Production) Fumarate->Oxidative_Stress Electron Leakage Complex I Complex I Complex I->Coenzyme Q e- Complex III Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV O2 O2 Complex IV->O2 e- Coenzyme Q->Complex III e- Cytochrome c->Complex IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi H2O H2O O2->H2O H+ 3-NPA 3-NPA 3-NPA->Fumarate Irreversible Inhibition Inhibitors Alternative Inhibitors (Malonate, Carboxin, etc.) Inhibitors->Fumarate Reversible/Non-competitive Inhibition Cell_Death Neuronal Cell Death ATP_Depletion->Cell_Death Oxidative_Stress->Cell_Death

Caption: Inhibition of Succinate Dehydrogenase (SDH) by 3-NPA and its alternatives.

Experimental Protocols

Accurate determination of enzyme inhibition requires robust and reproducible experimental protocols. Below are methodologies for key experiments cited in the comparison of these SDH inhibitors.

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[11]

Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. The electrons generated in this reaction are transferred to an electron acceptor, resulting in a measurable change in its color. The rate of this color change is directly proportional to the SDH activity. By measuring this rate in the presence of various concentrations of an inhibitor, the IC50 value can be determined.[11][12]

Materials:

  • Isolated mitochondria or purified SDH complex

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Succinate (substrate)

  • DCPIP or MTT (electron acceptor)

  • Inhibitor of interest (e.g., 3-NPA, malonate)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the electron acceptor (e.g., DCPIP).

  • Add the isolated mitochondria or purified SDH enzyme to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with the inhibitor for a specific period before initiating the reaction.

  • Initiate the reaction by adding the substrate, succinate.

  • Monitor the decrease in absorbance of DCPIP at 600 nm or the increase in absorbance of formazan (B1609692) (from MTT reduction) at 570 nm over time.

  • Calculate the reaction rate from the linear portion of the absorbance change.

  • To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

G Experimental Workflow for SDH Inhibition Assay cluster_groups Experimental Groups Start Start Prepare_Reagents Prepare Assay Buffer, Substrate (Succinate), and Electron Acceptor (DCPIP/MTT) Start->Prepare_Reagents Isolate_Enzyme Isolate Mitochondria or Purify SDH Enzyme Start->Isolate_Enzyme Setup_Reaction Set up Reaction Mixture (Buffer + Electron Acceptor) Prepare_Reagents->Setup_Reaction Add_Enzyme Add Enzyme to Reaction Mixture Isolate_Enzyme->Add_Enzyme Setup_Reaction->Add_Enzyme Pre_incubation Pre-incubate with Inhibitor (Test Group) Add_Enzyme->Pre_incubation Initiate_Reaction Initiate Reaction by adding Succinate Pre_incubation->Initiate_Reaction No_Inhibitor Control Group (No Inhibitor) Measure_Absorbance Measure Absorbance Change over Time (Spectrophotometry) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_IC50 Plot % Inhibition vs. [Inhibitor] to Determine IC50 Calculate_Rate->Determine_IC50 End End Determine_IC50->End Add_enzyme Add_enzyme

Caption: Workflow for determining the IC50 of SDH inhibitors.

References

A Comparative Guide to the Validation of Neurotoxicity Animal Models Using 3-Nitropropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of neurodegenerative diseases. The neurotoxin 3-Nitropropanol (3-NP) is a widely used tool to induce a phenotype that mimics certain aspects of neurodegenerative conditions, most notably Huntington's disease. This guide provides an objective comparison of the 3-NP model with other established animal models of neurotoxicity, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

Mechanism of Action: The Bioenergetic Crisis

This compound is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain (Complex II) and the Krebs cycle. This inhibition triggers a cascade of detrimental events within the neuron, primarily affecting the striatum, the brain region most vulnerable in Huntington's disease.

The primary consequences of SDH inhibition are:

  • Energy Depletion: A significant decrease in ATP production, leading to a cellular energy crisis.

  • Oxidative Stress: The disruption of the electron transport chain results in the generation of reactive oxygen species (ROS), causing damage to cellular components.

  • Excitotoxicity: The compromised energy state makes neurons more susceptible to glutamate-induced excitotoxicity, leading to an influx of calcium ions and subsequent activation of cell death pathways.

These events collectively contribute to the selective degeneration of medium spiny neurons in the striatum, a hallmark of Huntington's disease.

Comparative Analysis of Animal Models

The 3-NP model offers a valuable tool for studying the downstream pathological consequences of mitochondrial dysfunction. However, it is essential to understand its characteristics in comparison to other commonly used models, particularly the genetic models of Huntington's disease.

FeatureThis compound (3-NP) ModelR6/2 Mouse ModelzQ175 Knock-In Mouse Model
Model Type Neurotoxin-inducedTransgenic (expresses exon 1 of human huntingtin with expanded CAG repeats)Knock-in (human mutant huntingtin gene inserted into the mouse genome)
Pathology Onset Acute or chronic, depending on administration protocolRapid, with symptoms appearing as early as 6-8 weeksSlower, progressive onset of symptoms from 3-4 months of age
Striatal Atrophy Dose-dependent and can be severeProgressive and significantProgressive, slower rate of atrophy compared to R6/2
Motor Deficits Hyperactivity (early) followed by hypoactivity (late), motor incoordinationEarly and progressive motor deficits, including clasping and tremorsProgressive motor deficits, including gait abnormalities
Key Advantages Rapid induction of pathology, allows for the study of neuroprotective strategies targeting mitochondrial dysfunction and excitotoxicity.Well-characterized, rapid disease progression suitable for short-term studies.More genetically relevant to human Huntington's disease, suitable for long-term studies.
Key Limitations Does not replicate the genetic cause of Huntington's disease, variability in lesion size can be a challenge.Does not express the full-length huntingtin protein, rapid progression may not be ideal for all therapeutic interventions.Slower disease progression requires longer study durations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. The following are key experimental protocols used in the validation of the 3-NP animal model.

This compound Administration

Objective: To induce neurotoxicity and motor deficits in rodents.

Materials:

  • This compound (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection or osmotic minipumps for chronic infusion

Protocol (Chronic Administration in Rats):

  • Prepare a stock solution of 3-NP in sterile saline. The concentration will depend on the desired dose. A common chronic dose is 10 mg/kg/day.

  • Weigh each animal to determine the precise volume of the 3-NP solution to be administered.

  • For daily injections, administer the calculated volume of 3-NP solution intraperitoneally.

  • For continuous infusion, surgically implant an osmotic minipump subcutaneously on the back of the animal, following the manufacturer's instructions. The pump will be filled with the 3-NP solution to deliver the desired daily dose.

  • Monitor the animals daily for changes in body weight, general health, and the development of motor deficits.

Behavioral Assessment: Rotarod Test

Objective: To assess motor coordination and balance.

Materials:

  • Rotarod apparatus for rodents

  • Timer

Protocol:

  • Habituation: For 2-3 days prior to testing, habituate the animals to the rotarod apparatus. Place each animal on the stationary rod for 1-2 minutes. Then, start the rotation at a very low speed (e.g., 4 rpm) for another 1-2 minutes.

  • Testing:

    • Place the animal on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Start the timer simultaneously with the rotation.

    • Record the latency to fall (the time the animal remains on the rod).

    • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the trials is used as the measure of motor coordination.

Histological Analysis: Striatal Volume Measurement

Objective: To quantify the extent of 3-NP-induced striatal atrophy.

Materials:

  • Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)

  • Vibratome or cryostat for sectioning brain tissue

  • Microscope with imaging software

  • Staining reagents (e.g., Cresyl violet for Nissl staining)

Protocol:

  • Tissue Preparation:

    • Deeply anesthetize the animal.

    • Perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix it in 4% paraformaldehyde overnight.

    • Cryoprotect the brain in a sucrose (B13894) solution.

  • Sectioning:

    • Cut coronal sections of the brain (e.g., 30 µm thickness) through the striatum using a vibratome or cryostat.

  • Staining:

    • Mount the sections on slides and perform Nissl staining with Cresyl violet.

  • Image Analysis:

    • Capture images of the stained sections under a microscope.

    • Using imaging software, manually outline the striatum in each section.

    • Calculate the cross-sectional area of the striatum in each section.

    • Estimate the total volume of the striatum using the Cavalieri principle by summing the areas and multiplying by the section thickness and the interval between sections.

Biochemical Assay: Mitochondrial Complex II (SDH) Activity

Objective: To measure the activity of succinate dehydrogenase in brain tissue.

Materials:

  • Brain tissue homogenates (striatum)

  • Spectrophotometer

  • Reaction buffer containing succinate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

Protocol:

  • Homogenate Preparation:

    • Dissect the striatum from fresh or frozen brain tissue.

    • Homogenize the tissue in a suitable buffer.

    • Centrifuge the homogenate to isolate the mitochondrial fraction.

  • Enzyme Assay:

    • In a cuvette, add the reaction buffer and the mitochondrial sample.

    • Initiate the reaction by adding succinate.

    • Measure the rate of reduction of DCPIP by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

    • The rate of absorbance change is proportional to the SDH activity.

    • Normalize the activity to the protein concentration of the sample.

Visualizing the Pathological Cascade

The following diagrams illustrate the key signaling pathways involved in 3-NP-induced neurotoxicity and a typical experimental workflow for its validation.

G cluster_0 This compound (3-NP) Insult cluster_1 Mitochondrial Dysfunction cluster_2 Cellular Stress cluster_3 Neuronal Degeneration 3-NP 3-NP SDH Succinate Dehydrogenase (Complex II) 3-NP->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption ATP ATP Depletion ETC->ATP Reduced Production ROS Reactive Oxygen Species (Oxidative Stress) ETC->ROS Increased Generation Excitotoxicity Glutamate Excitotoxicity ATP->Excitotoxicity Increased Vulnerability Apoptosis Apoptosis ROS->Apoptosis Ca_influx Ca2+ Influx Excitotoxicity->Ca_influx Ca_influx->Apoptosis Necrosis Necrosis Ca_influx->Necrosis Striatal_Degeneration Striatal Neuron Degeneration Apoptosis->Striatal_Degeneration Necrosis->Striatal_Degeneration

Caption: Signaling pathway of this compound-induced neurotoxicity.

G start Animal Acclimatization drug_admin 3-NP Administration (e.g., i.p. injections or osmotic pump) start->drug_admin behavioral Behavioral Testing (e.g., Rotarod, Open Field) drug_admin->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Histological Analysis (e.g., Striatal Volume) euthanasia->histology biochemistry Biochemical Assays (e.g., SDH Activity, Oxidative Stress Markers) euthanasia->biochemistry data_analysis Data Analysis & Comparison histology->data_analysis biochemistry->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for validating the 3-NP animal model.

Comparative Metabolomics of 3-Nitropropanol Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the metabolic perturbations induced by 3-Nitropropanol (3-NPA) exposure, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visualizations of affected pathways.

This compound (3-NPA), a potent and irreversible inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH), serves as a valuable tool in modeling neurodegenerative diseases, particularly Huntington's disease.[1][2] Exposure to 3-NPA induces a cascade of metabolic disturbances, leading to mitochondrial dysfunction and oxidative stress. This guide offers a comparative overview of the metabolomic changes observed in response to 3-NPA exposure, drawing upon key experimental findings to facilitate a deeper understanding of its toxicological mechanisms.

Quantitative Metabolomic Changes Following 3-NPA Exposure

Metabolomic studies in rat models have revealed significant alterations in the biochemical profiles of various tissues and biofluids upon 3-NPA administration. The following tables summarize the key quantitative changes observed in the brain and plasma of rats exposed to 3-NPA compared to control groups.

Brain Metabolite Profile

Table 1: Relative Abundance of Key Metabolites in the Brain of 3-NPA-Treated Rats Compared to Controls.

MetaboliteChange in 3-NPA GroupPutative Biological Implication
Energy Metabolism
Succinate↑↑Inhibition of succinate dehydrogenase (SDH)[3]
LactateShift towards anaerobic glycolysis due to mitochondrial dysfunction
Amino Acids & Neurotransmitters
γ-Aminobutyric acid (GABA)Neurotransmitter depletion, excitotoxicity[3]
GlutamateAltered neurotransmission and excitotoxicity
GlutamineImpaired glutamate-glutamine cycle
N-Acetylaspartate (NAA)Neuronal loss or dysfunction
TaurineOsmoregulation, neuromodulation, and antioxidant defense[3]
AspartateDisruption of the malate-aspartate shuttle and neurotransmission
Antioxidant System
Glutathione (Oxidized)Increased oxidative stress
Ophthalmic acidBiomarker of oxidative stress
Other
Myo-inositolAltered cell signaling and osmolyte regulation
CreatineImpaired energy buffering system

Data synthesized from studies utilizing Gas Chromatography Time-of-Flight Mass Spectrometry (GC-TOFMS) on rat brain tissues.[1][2]

Plasma Metabolite Profile

Table 2: Relative Abundance of Key Metabolites in the Plasma of 3-NPA-Treated Rats Compared to Controls.

MetaboliteChange in 3-NPA GroupPutative Biological Implication
Amino Acids
AlanineAltered glucose-alanine cycle
ValinePotential disruption of branched-chain amino acid metabolism
LeucinePotential disruption of branched-chain amino acid metabolism
IsoleucinePotential disruption of branched-chain amino acid metabolism
Organic Acids
3-HydroxybutyrateIncreased ketogenesis due to impaired glucose metabolism
CitrateDisruption of the TCA cycle
Other
Urea (B33335)Potential alterations in the urea cycle

Data synthesized from studies utilizing Gas Chromatography Time-of-Flight Mass Spectrometry (GC-TOFMS) on rat plasma.[1][2]

Experimental Protocols

Animal Model and 3-NPA Administration

A commonly used model involves the administration of 3-NPA to rats to induce a Huntington's disease-like phenotype.

  • Animals: Male Sprague-Dawley rats.

  • Acclimatization: Animals are acclimatized for a week prior to the experiment with standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).

  • Treatment Groups:

    • Control Group: Administered with vehicle (e.g., saline).

    • 3-NPA Group: Administered with 3-nitropropionic acid.

  • Dosing Regimen: A typical regimen involves intraperitoneal (i.p.) injections of 3-NPA at a dose of 45 mg/kg body weight once daily for four consecutive days. Control animals receive an equivalent volume of saline.

Sample Collection and Preparation
  • Brain Tissue: Twenty-four hours after the final dose, animals are euthanized. The brains are rapidly excised, and specific regions (e.g., striatum, cortex) are dissected on an ice-cold plate. The tissues are immediately frozen in liquid nitrogen and stored at -80°C until metabolomic analysis.

  • Plasma: Blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C.

Metabolomic Analysis using GC-TOFMS
  • Metabolite Extraction:

    • Aliquots of brain tissue or plasma are homogenized in a mixture of methanol, water, and chloroform.

    • The mixture is vortexed and then centrifuged to separate the polar (methanolic) and non-polar (chloroformic) layers.

    • The polar metabolite-containing supernatant is collected for analysis.

  • Derivatization:

    • The extracted metabolites are dried under a stream of nitrogen.

    • A two-step derivatization process is performed: first with methoxyamine hydrochloride in pyridine (B92270) to protect aldehyde and ketone groups, followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the metabolites.

  • GC-TOFMS Analysis:

    • Gas Chromatograph: An Agilent 7890A GC system (or equivalent) is used.

    • Column: A fused-silica capillary column (e.g., 30 m × 0.25 mm × 0.25 μm) is employed for separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at 80°C and ramping up to 300°C.

    • Mass Spectrometer: A time-of-flight mass spectrometer (e.g., Leco Pegasus HT) is used for detection.

    • Data Acquisition: Data is collected over a mass range of 50-600 m/z.

  • Data Processing and Analysis:

    • Raw data is processed using software such as ChromaTOF for peak deconvolution, identification, and alignment.

    • Metabolite identification is performed by comparing mass spectra and retention indices with an in-house library or commercial databases (e.g., NIST).

    • Multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)) is used to identify metabolites that are significantly different between the 3-NPA and control groups.

Visualizing the Impact of 3-NPA

The following diagrams illustrate the key metabolic pathways affected by 3-NPA exposure and the experimental workflow for its metabolomic analysis.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain (Complex II) Fumarate Fumarate ETC->Fumarate ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production Succinate->ETC SDH NPA This compound (3-NPA) NPA->ETC Inhibits Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Anaerobic Metabolism

Caption: Mechanism of 3-NPA induced metabolic disruption.

cluster_Animal_Study Animal Study cluster_Metabolomics_Analysis Metabolomics Analysis cluster_Data_Analysis Data Analysis Animal_Model Rat Model (Control vs. 3-NPA) Dosing 3-NPA Administration Animal_Model->Dosing Sample_Collection Sample Collection (Brain & Plasma) Dosing->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction Derivatization Derivatization Extraction->Derivatization GC_TOFMS GC-TOFMS Analysis Derivatization->GC_TOFMS Processing Data Processing GC_TOFMS->Processing Statistics Statistical Analysis (PCA, OPLS-DA) Processing->Statistics Biomarkers Biomarker Identification Statistics->Biomarkers

Caption: Experimental workflow for metabolomic analysis.

References

Assessing the Specificity of 3-Nitropropanol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-Nitropropanol (3-NPA) with other mitochondrial toxins, supported by experimental data. 3-NPA is a well-characterized neurotoxin that serves as a valuable tool in modeling neurodegenerative diseases, such as Huntington's disease. Its primary mechanism of action involves the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2][3] This guide will delve into the specificity of this mechanism by comparing 3-NPA to other inhibitors targeting the mitochondrial respiratory chain.

Comparative Analysis of Mitochondrial Inhibitors

The primary target of 3-NPA's active metabolite, 3-nitropropionic acid, is succinate dehydrogenase (SDH).[1][2] This distinguishes it from other well-known mitochondrial toxins that inhibit different complexes of the electron transport chain. The following tables summarize key quantitative data for 3-NPA and a selection of alternative mitochondrial inhibitors.

Inhibition of Succinate Dehydrogenase (Complex II)
InhibitorType of InhibitionIC50KiSource Organism/Cell LineReference(s)
3-Nitropropionic Acid IrreversibleNot explicitly defined-Various (e.g., rat brain, CHO cells)[2]
Malonate Competitive40 µM-Not specified[4]
Atpenin A5 Non-competitive/Mixed3.3 nM - 10 nMLow nM rangeBovine heart, Rat heart[4][5][6]
Thenoyltrifluoroacetone (TTFA) Non-competitive30 µM-Not specified[4]

Note: The irreversible nature of 3-NPA's inhibition makes direct IC50 comparisons with reversible inhibitors complex. Its potency is often described by the concentration and time required to achieve a certain level of enzyme inactivation.

Comparative Effects of Mitochondrial Toxins on Cellular Functions
InhibitorTarget ComplexEffect on ATP ProductionEffect on ROS ProductionCell Viability (IC50)Reference(s)
3-Nitropropionic Acid Complex IIDecreaseIncreaseConcentration-dependent[1]
Rotenone Complex IDecreaseIncrease (mitochondrial superoxide)56.15 nmol/dm³ (HepG2 cells)[7][8]
Antimycin A Complex IIIPotent DecreaseIncrease (cellular superoxide)15.97 nmol/dm³ (HepG2 cells)[7][8]
Atpenin A5 Complex IIDecreaseIncrease-[4]

Signaling Pathways of 3-NPA-Induced Cell Death

Inhibition of SDH by 3-NPA leads to a cascade of events culminating in neuronal cell death. This process involves both excitotoxic necrosis and apoptosis. The apoptotic pathway is initiated by mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of caspases.

G cluster_prep Sample Preparation cluster_respirometry High-Resolution Respirometry cluster_analysis Data Analysis p1 Isolate Mitochondria or Prepare Cell Suspension p3 Add Sample to Chamber p1->p3 p2 Calibrate Respirometer p2->p3 p4 Measure Basal Respiration (State 2) p3->p4 p5 Add Substrate (e.g., Succinate) p4->p5 p6 Measure State 3 Respiration (ADP-stimulated) p5->p6 p7 Add Inhibitor (e.g., 3-NPA, Rotenone) p6->p7 p8 Measure Inhibited Respiration p7->p8 a1 Calculate Oxygen Consumption Rates p8->a1 a2 Determine IC50 values a1->a2

References

Replicating Historical Findings on 3-Nitropropanol Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical and contemporary understanding of 3-Nitropropanol (3-NPA) toxicity. 3-NPA, a mycotoxin found in various fungi and plants, is a well-established neurotoxin widely used to model neurodegenerative diseases, particularly Huntington's disease.[1][2] Its primary mechanism of action involves the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[3][4][5] This inhibition leads to mitochondrial dysfunction, energy depletion, and oxidative stress, culminating in neuronal cell death, with a particular vulnerability observed in the striatum.[5][6] This guide objectively compares the toxicological profile of 3-NPA with other mitochondrial toxins and provides detailed experimental data and protocols to facilitate the replication of key historical findings.

Data Presentation

In Vivo Toxicity: Lethal Dose (LD50) Values

The lethal dose of 3-NPA varies depending on the animal model and the route of administration. The following table summarizes reported LD50 values for rats and mice.

Animal ModelRoute of AdministrationLD50 (mg/kg)
RatIntraperitoneal57.5[7]
RatOral794.3[7]
MouseIntraperitoneal104.7[7]
MouseOral870.9[7]
In Vitro Toxicity: Cellular Models

In vitro studies are crucial for dissecting the cellular and molecular mechanisms of 3-NPA toxicity. The following table presents data from various cell culture experiments.

Cell Type3-NPA ConcentrationExposure TimeKey Findings
Goose Granulosa Cells5.0 mmol/L24 hours45.5% decrease in cell viability, 25.4% increase in ROS production.[8][9]
Cortical & Striatal Astrocytes1.7 mM40 minutesIrreversible increase in intracellular Ca2+ (27% in astrocytes vs. 10% in neurons).[10]
Cortical & Striatal Neurons1.7 mM40 minutesLower susceptibility to Ca2+ overload compared to astrocytes.[10]
Chinese Hamster Ovary (CHO) Cells10⁻⁸ MNot specifiedInhibition of formazan (B1609692) production (indicator of SDH activity).[3]
Human Neuroblastoma (SH-SY5Y) CellsNot specifiedNot specifiedUsed as a model for neurotoxicity studies.[11]
DI TNC1 Astrocytes1 µM, 10 µM, 100 µM48 hoursNo loss of cell viability, but concentration-dependent loss of mitochondrial membrane potential.[12]
Mitochondrial Dysfunction

The hallmark of 3-NPA toxicity is the impairment of mitochondrial function. The table below quantifies some of the key effects.

ParameterAnimal/Cell Model3-NPA TreatmentResult
ATP LevelsNeurons1 mM and 10 mM for 1 hour32% and 62% decrease, respectively.[13]
Succinate Dehydrogenase ActivityIsolated heart mitochondria (129SVEMS mice)In vivo treatmentSignificant reduction.[14]
Oxygen Consumption RatesIsolated heart mitochondria (129SVEMS mice)In vivo treatmentSignificant reduction.[14]

Experimental Protocols

Measurement of Succinate Dehydrogenase (SDH) Activity

This protocol is adapted from a standard colorimetric assay used to measure SDH activity.[15][16][17][18][19]

Principle: SDH catalyzes the oxidation of succinate to fumarate. In this assay, an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride), is used.[15][18] The reduction of this acceptor by electrons from succinate oxidation leads to a measurable color change.

Materials:

  • Tissue or cell homogenate

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium succinate solution (e.g., 15 mM)

  • INT solution (1 mg/mL) or DCPIP solution

  • Glacial acetic acid

  • Toluene (B28343)

Procedure:

  • Sample Preparation: Prepare a homogenate of the tissue or cells in cold phosphate buffer. Centrifuge to remove debris and collect the supernatant.

  • Reaction Setup:

    • Test Tube: 1 mL phosphate buffer, 1 mL sodium succinate, 1 mL INT solution, and 1 mL of the sample.

    • Blank Tube: 1 mL phosphate buffer, 1 mL sodium succinate, 1 mL INT solution, and 1 mL of heat-inactivated sample or distilled water.

  • Incubation: Incubate both tubes at 37°C for a defined period (e.g., 1 hour).

  • Stopping the Reaction: Add 6 mL of glacial acetic acid to each tube.

  • Extraction: Add 6 mL of toluene to each tube, mix well, and allow the layers to separate (refrigeration can aid this). The colored formazan product will be in the toluene layer.

  • Measurement: Measure the absorbance of the toluene layer at the appropriate wavelength (e.g., 495 nm for formazan from INT) using a spectrophotometer.

  • Calculation: The SDH activity is proportional to the change in absorbance.

Assessment of Oxidative Stress (Intracellular ROS)

This protocol is based on the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8][20][21]

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • DCFH-DA solution (e.g., 10 µM)

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of 3-NPA for the specified time.

  • Loading the Probe: Remove the culture medium and wash the cells with PBS. Add DCFH-DA solution to the cells and incubate for 20-30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The excitation and emission wavelengths for DCF are typically around 488 nm and 525 nm, respectively.

Behavioral Testing in Animal Models of Huntington's Disease

Systemic administration of 3-NPA to rodents can induce behavioral deficits that mimic Huntington's disease.[2][22][23][24]

Rotarod Test (Motor Coordination and Balance):

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure: Place the animal on the rotating rod. Record the latency to fall off the rod.

  • Treatment Effect: 3-NPA-treated animals typically show a significantly shorter latency to fall compared to control animals.[23]

Mandatory Visualization

Signaling Pathways in 3-NPA Toxicity

The neurotoxicity of 3-NPA involves a complex interplay of signaling pathways triggered by mitochondrial dysfunction.

G NPA This compound (3-NPA) SDH Succinate Dehydrogenase (SDH) (Complex II) NPA->SDH Inhibits Mito_Dys Mitochondrial Dysfunction SDH->Mito_Dys ATP_Dep ATP Depletion Mito_Dys->ATP_Dep ROS Increased ROS (Oxidative Stress) Mito_Dys->ROS Neuroinflammation Neuroinflammation Mito_Dys->Neuroinflammation Excitotoxicity Excitotoxicity ATP_Dep->Excitotoxicity ROS->Excitotoxicity Apoptosis Apoptosis ROS->Apoptosis NMDA NMDA Receptor Activation Excitotoxicity->NMDA Neuronal_Death Neuronal Cell Death (Striatum) Excitotoxicity->Neuronal_Death Ca_Influx Ca2+ Influx NMDA->Ca_Influx Ca_Influx->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Caspase->Neuronal_Death Neuroinflammation->Neuronal_Death

Caption: Signaling cascade of 3-NPA-induced neurotoxicity.

Experimental Workflow for In Vitro Toxicity Assessment

A typical workflow for assessing the in vitro toxicity of 3-NPA.

G Start Start: Cell Culture (e.g., Neurons, Astrocytes) Treatment Treat with 3-NPA (Various Concentrations) Start->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability (e.g., MTT Assay) Endpoint->Viability ROS_Assay Oxidative Stress (e.g., DCFH-DA Assay) Endpoint->ROS_Assay Mito_Assay Mitochondrial Function (e.g., SDH Activity, ATP Levels) Endpoint->Mito_Assay Data_Analysis Data Analysis and Comparison Viability->Data_Analysis ROS_Assay->Data_Analysis Mito_Assay->Data_Analysis

Caption: Workflow for in vitro 3-NPA toxicity testing.

Comparison with Other Mitochondrial Toxins

3-NPA is often compared to other mitochondrial toxins to understand specific aspects of neurodegeneration.

ToxinPrimary Mechanism of ActionKey Toxicological FeaturesRelevance to Disease Models
This compound (3-NPA) Irreversible inhibitor of SDH (Complex II).[3][4]Selective striatal neurotoxicity, cardiotoxicity.[14][25]Huntington's Disease.[1][2]
Rotenone Inhibitor of Complex I.[26]Induces Parkinsonism in animal models, widespread neuronal damage.Parkinson's Disease.[26]
Malonate Competitive inhibitor of SDH (Complex II).[27][28][29]Induces striatal lesions similar to 3-NPA but is a competitive inhibitor.Huntington's Disease.[5][28]
1,3-Dinitrobenzene (1,3-DNB) Induces mitochondrial dysfunction and energy deprivation.[12]Causes protein carbonylation and loss of mitochondrial membrane potential.General model of chemical-induced mitochondrial dysfunction.[12]
3-Chloropropanediol (3-CPD) Leads to mitochondrial dysfunction and energy deprivation.[12]Similar to 1,3-DNB, causes protein carbonylation and loss of mitochondrial membrane potential.General model of chemical-induced mitochondrial dysfunction.[12]

References

A Comparative Guide to Inter-Laboratory Quantification of 3-Nitropropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-Nitropropanol (3-NPA) and its related compound, 3-Nitrooxypropanol (3-NOP). Accurate and reproducible quantification of these compounds is crucial for toxicological studies, drug development, and ensuring safety in animal feed. While no formal inter-laboratory comparison studies for this compound were identified in the public domain, this document synthesizes data from single-laboratory validation studies to offer a comparative perspective on the performance of various analytical techniques. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. This guide focuses on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely used method for which performance data is available.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of HPLC-UV for the analysis of 3-Nitrooxypropanol in various matrices, as reported in single-laboratory validation studies. These parameters are essential for assessing the reliability and suitability of the method for a specific application.

Table 1: Performance Characteristics of HPLC-UV for 3-Nitrooxypropanol (3-NOP) Quantification in Feed Additive and Premixtures

Performance ParameterFeed AdditivePremixtures (2,870–17,390 mg/kg)
Repeatability (RSDr) 0.2% to 1.0%0.4% to 1.1%
Intermediate Precision (RSDip) 0.3% to 1.0%0.8% to 1.5%
Accuracy (Recovery Rate) 100% to 101%100% to 101%

Data sourced from the Evaluation Report of the European Union Reference Laboratory for Feed Additives.[1]

Table 2: Performance Characteristics of HPLC-UV for 3-Nitrooxypropanol (3-NOP) Quantification in Feedingstuffs

Performance ParameterFeedingstuffs (29–132 mg/kg)
Repeatability (RSDr) 0.6% to 5.2%
Intermediate Precision (RSDip) 1.0% to 5.2%
Accuracy (Recovery Rate) 98% to 101%
Limit of Quantification (LOQ) 8 to 14 mg/kg

Data sourced from the Evaluation Report of the European Union Reference Laboratory for Feed Additives.[1]

Table 3: Performance Characteristics of HPLC-UV for this compound (3-NPA) and this compound (3-NPOH) in Canadian Milkvetch

Performance Parameter3-NPA and 3-NPOH in Canadian Milkvetch
Linearity (R²) ≥ 0.9997

This data indicates a strong linear relationship between the concentration of the analytes and the analytical response.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and for comparing the performance of different laboratories. Below are summarized protocols for the quantification of 3-NPA and related compounds.

1. Sample Preparation

The preparation of samples is a critical step that can significantly influence the accuracy and precision of the results. The appropriate method depends on the sample matrix.

  • For Animal Feed and Feedingstuffs:

    • A representative sample is collected to ensure it accurately reflects the composition of the batch.

    • The sample is ground to a uniform consistency.

    • The analyte is extracted from the feed matrix using a suitable solvent (e.g., a mixture of water and an organic solvent).

    • The extract is centrifuged to separate solid particles.

    • The supernatant is collected, and the solvent may be evaporated.

    • The residue is redissolved in a solvent compatible with the HPLC mobile phase.

    • A final clean-up step using Solid-Phase Extraction (SPE) may be employed to remove interfering substances.

  • For Plant Material (e.g., Canadian Milkvetch):

    • For freeze-dried plant material, extraction with water at room temperature for 24 hours has been shown to be an effective method for 3-NPA and 3-NPOH.[2]

    • This method relies on the activity of endogenous enzymes to release the analytes.[2]

    • The aqueous extract can then be directly analyzed by HPLC.

  • For Biological Samples (e.g., Plasma):

    • Deproteinization: Proteins in the plasma are precipitated, typically by adding a solvent like acetonitrile (B52724) or by using acids such as trichloroacetic acid.

    • The sample is centrifuged to pellet the precipitated proteins.

    • Extraction: The supernatant containing the analyte of interest can be further purified using:

      • Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous sample and an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent.

2. Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column.

  • Typical Instrumentation and Conditions:

    • Chromatography System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase column, such as a C18 or a more specialized column like the Phenomenex Kinetex F5, is commonly used.[2]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or phosphonate (B1237965) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[2]

    • Detection: UV detection at a wavelength where the nitro-compound has significant absorbance, for instance, 210 nm.[2]

    • Quantification: The concentration of the analyte is determined by comparing its peak area or height to a calibration curve constructed from standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships between key validation parameters.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection Homogenization 2. Homogenization/Grinding SampleCollection->Homogenization Extraction 3. Extraction Homogenization->Extraction Cleanup 4. Clean-up (e.g., SPE) Extraction->Cleanup HPLC 5. HPLC Separation Cleanup->HPLC Detection 6. UV Detection HPLC->Detection DataAcquisition 7. Data Acquisition Detection->DataAcquisition Quantification 8. Quantification DataAcquisition->Quantification Report Report Quantification->Report 9. Report Generation

Caption: Experimental workflow for this compound quantification.

Validation_Parameters cluster_performance Performance Characteristics cluster_sensitivity MethodValidation Analytical Method Validation Accuracy Accuracy (Closeness to true value) MethodValidation->Accuracy Precision Precision (Repeatability, Intermediate) MethodValidation->Precision Specificity Specificity (Analyte assessment) MethodValidation->Specificity Linearity Linearity (Proportionality to concentration) MethodValidation->Linearity Sensitivity Sensitivity MethodValidation->Sensitivity Range Range (Acceptable precision/accuracy) Linearity->Range LOD LOD (Limit of Detection) Sensitivity->LOD LOQ LOQ (Limit of Quantification) Sensitivity->LOQ

References

Evaluating 3-Nitropropanol Derivatives as Methane Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate greenhouse gas emissions has intensified research into strategies for reducing enteric methane (B114726) from ruminant livestock. Among the most promising chemical interventions is 3-Nitrooxypropanol (3-NOP), a compound that has demonstrated consistent efficacy in decreasing methane production in cattle. This guide provides a comprehensive comparison of 3-NOP and its derivatives with other methane inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental evaluation.

Comparative Efficacy of Methane Inhibitors

3-Nitrooxypropanol has been shown to be a potent and specific inhibitor of enteric methane production. Its efficacy, however, can be influenced by factors such as dosage and the composition of the animal's diet. The following tables summarize the quantitative data from various studies, comparing the performance of 3-NOP with other notable methane inhibitors.

Table 1: Efficacy of Methane Inhibitors in Ruminants

InhibitorAnimal TypeMethane Reduction (%)DosageKey Findings & Citations
3-Nitrooxypropanol (3-NOP) Dairy & Beef Cattle20 - 82%32 - 338 mg/kg DMConsistently reduces methane production by an average of 30%. Efficacy is dose-dependent and can be influenced by dietary fiber content.[1][2][3]
Nitrates RuminantsVariable, generally less effective than 3-NOPVariesAct as an alternative electron acceptor in the rumen, but concerns about animal health at higher doses exist.[4]
Essential Oils RuminantsVariableVariesEffects can be inconsistent and long-term efficacy is not well-established.[5][6]
Asparagopsis taxiformis (Red Seaweed) Beef Steers>80%Low dietary inclusionContains bromoform (B151600), a potent inhibitor. Concerns remain regarding the transfer of bromoform to milk and meat products.[4]
Canola Oil (Lipids) HeifersUp to 30%VariesCan reduce methane but may negatively impact the rumen fungal population and fiber digestibility.[2]

Table 2: Effects of Methane Inhibitors on Animal Productivity

InhibitorDry Matter Intake (DMI)Milk YieldMilk Fat (%)Milk Protein (%)Feed EfficiencyCitations
3-Nitrooxypropanol (3-NOP) No significant effect to slight decreaseNo significant effect to slight increaseIncreasedNo significant effectImproved[5][6][7]
Nitrates No significant effect to decreaseNo significant effect to decreaseNo significant effect to decreasedNo significant effectVariable[5]
Essential Oils No significant effectNo effect to +4.1%No significant effectNo significant effectVariable[5]
Asparagopsis taxiformis DecreaseNo effect to decreaseNo significant effectNo significant effectVariable[5]
Canola Oil (Lipids) Not specifiedNot specifiedNot specifiedNot specifiedMay be reduced due to lower fiber digestibility[2]

Mechanism of Action: Targeting Methanogenesis

3-NOP acts as a specific inhibitor of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methanogenesis in archaea within the rumen.[1][8][9] As a structural analog of methyl-coenzyme M, 3-NOP competitively binds to the active site of MCR.[1] This binding leads to the oxidation of the enzyme's active site nickel ion (Ni(I)), rendering the enzyme inactive.[8][10] This targeted inhibition disrupts the formation of methane without significantly affecting other rumen microbes, such as bacteria and protozoa.[11]

3-NOP_Mechanism_of_Action cluster_rumen Rumen Environment cluster_inhibition Inhibition by 3-NOP Feed Feedstuffs Fermentation Microbial Fermentation Feed->Fermentation H2_CO2 H2 + CO2 Fermentation->H2_CO2 Methanogens Methanogenic Archaea H2_CO2->Methanogens MCR Methyl-coenzyme M Reductase (MCR) Methanogens->MCR Contains Methane Methane (CH4) MCR->Methane Catalyzes Inactive_MCR Inactive MCR (Oxidized Ni) MCR->Inactive_MCR NOP 3-Nitrooxypropanol (3-NOP) NOP->MCR Specifically Inhibits

Mechanism of 3-NOP methane inhibition.

Experimental Protocols

The evaluation of methane inhibitors like 3-NOP requires rigorous and standardized experimental protocols. The following outlines a typical in vivo methodology used in ruminant studies.

1. Animal Selection and Acclimation:

  • Subjects: Ruminants (e.g., dairy cows, beef cattle) are selected based on the study objectives.

  • Housing: Animals are often housed in individual stalls or pens to monitor feed intake accurately.

  • Acclimation Period: A period of at least two weeks is necessary to allow the animals to adapt to the basal diet and housing conditions before the experiment begins.

2. Experimental Design:

  • Design: Common designs include crossover or Latin square designs to minimize individual animal variation.

  • Treatment Groups: A control group receiving the basal diet without any inhibitor is essential for comparison against one or more treatment groups receiving the diet supplemented with the methane inhibitor at different doses.

  • Treatment Periods: Each experimental period typically lasts for several weeks to assess both short-term and potential long-term effects.

3. Methane Measurement:

  • Respiration Chambers: Considered the gold standard for precise measurement of gas exchange, including methane, carbon dioxide, and hydrogen.[4]

  • Sulfur Hexafluoride (SF6) Tracer Technique: A less invasive method where a known release rate of SF6 from a permeation tube in the rumen is used to calculate methane emissions from collected breath samples.[4]

  • GreenFeed System: An automated head-chamber system that measures gas emissions when an animal visits a feeding station. This allows for measurements in a more natural setting.[4]

4. Data Collection and Analysis:

  • Feed Intake: Daily feed intake is meticulously recorded.

  • Productivity Measures: For dairy cows, milk yield and composition (fat, protein) are monitored. For beef cattle, body weight gain is measured.

  • Rumen Sampling: Rumen fluid may be collected via cannula or oral tubing to analyze rumen fermentation parameters (e.g., VFA concentrations, pH) and microbial populations.

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., mixed models) to determine the significance of the treatment effects.[11]

Experimental_Workflow start Start: Animal Selection & Acclimation design Experimental Design (e.g., Crossover, Latin Square) start->design diet Diet Formulation (Control vs. 3-NOP supplemented) design->diet treatment Treatment Period (Several Weeks) diet->treatment methane Methane Measurement (Respiration Chamber, GreenFeed, etc.) treatment->methane sampling Data & Sample Collection (Feed Intake, Milk/Weight, Rumen Fluid) treatment->sampling analysis Statistical Analysis methane->analysis sampling->analysis results Results & Conclusion analysis->results

A typical experimental workflow for evaluating methane inhibitors.

Conclusion

3-Nitrooxypropanol stands out as a highly effective and specific inhibitor of enteric methane in ruminants. Meta-analyses and numerous individual studies have consistently demonstrated its ability to reduce methane emissions significantly without compromising animal productivity.[1][11] While other inhibitors like Asparagopsis taxiformis show high potency, further research is needed to address potential issues related to product safety and long-term effects.[4] The targeted mechanism of 3-NOP, which specifically inactivates the MCR enzyme in methanogens, makes it a leading candidate for practical application in mitigating the environmental impact of livestock farming. Continued research should focus on optimizing dosage strategies for various production systems and further exploring its long-term effects on the rumen microbiome and animal health.

References

Safety Operating Guide

Proper Disposal of 3-Nitropropanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Nitropropanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is critical to be aware of its potential hazards. This substance is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It is also recognized as being toxic to aquatic life.[1] Therefore, always handle this chemical in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye/face protection.[1] An eyewash station and safety shower should be readily accessible.

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the area is well-ventilated.[2][3][4]

  • Control Ignition Sources : Although not always classified as flammable, it is good practice to remove any potential ignition sources from the spill area.

  • Containment : Prevent the spill from entering drains or water courses.[2][3]

  • Absorb Spill : Use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[5]

  • Collect Waste : Carefully sweep or shovel the absorbed material into a suitable, sealable, and clearly labeled container for disposal.[1][3][4]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection :

    • Collect all waste this compound, including any contaminated materials (e.g., absorbent from spills, contaminated PPE), in a designated, leak-proof, and chemically compatible container.[6][7]

    • Ensure the container is kept tightly closed except when adding waste to prevent the release of vapors.[1][7][8]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[5][7]

    • Maintain a log of the contents and approximate quantities added to the container.

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][8]

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][8][9]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Empty Container Disposal :

    • Thoroughly empty and rinse the original this compound container three times.[10]

    • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[6][10]

    • After rinsing, deface or remove the original label and dispose of the container in accordance with your institution's guidelines for clean, empty chemical containers.[6][10]

Quantitative Data for this compound

PropertyValue
Chemical FormulaC₃H₇NO₃[9]
Molar Mass105.09 g/mol [9]
Hazard StatementsH302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage.
Disposal CodeP501: Dispose of contents/ container to an approved waste disposal plant.[1][9]

Disposal Workflow Diagram

G A Handling this compound B Generation of Waste (e.g., unused chemical, contaminated items, empty containers) A->B C Is it a spill? B->C D Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain 3. Absorb 4. Collect in labeled container C->D Yes E Collect Waste in a Designated Hazardous Waste Container C->E No I Store sealed and labeled hazardous waste container in a designated secure area. D->I F Is the original container empty? E->F G Triple rinse container. Collect rinsate as hazardous waste. F->G Yes F->I No G->E Add rinsate to waste H Deface label and dispose of empty container according to institutional policy. G->H J Arrange for pickup by an approved hazardous waste disposal company. I->J K Maintain Disposal Records J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 3-Nitropropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-Nitropropanol (CAS No. 25182-84-7). Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed[1][2][3]. It is crucial to handle this chemical with appropriate personal protective equipment to minimize exposure risks.

Recommended Personal Protective Equipment:

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).Prevents skin contact.
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from splashes.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoid inhalation of vapors.
Quantitative Safety Data
Parameter Value Source/Compound
LD50 Oral (Rat) 77 mg/kgThis compound[1]
Boiling Point 138-140 °C at 43 hPaThis compound[1]
Density 1.21 g/cm³ at 20 °CThis compound[1]
OSHA PEL (Permissible Exposure Limit) TWA 25 ppm (90 mg/m³)2-Nitropropane[4]
NIOSH REL (Recommended Exposure Limit) Ca (Potential occupational carcinogen)2-Nitropropane[4]
RCRA Waste Code Likely F005Based on similar spent non-halogenated solvents[5][6][7]

TWA: Time-Weighted Average

Operational Plan for Handling this compound

This step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency shower and eyewash station are accessible.
  • Assemble all necessary PPE as specified in the table above.
  • Prepare all required equipment and reagents for the experiment.
  • Have a designated and properly labeled waste container ready.

2. Handling:

  • Conduct all work involving this compound within a certified chemical fume hood.
  • Wear all required PPE, including double gloving if splashing is a risk.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the handling area[3].
  • Use caution when transferring the chemical to avoid spills.

3. Post-Handling:

  • Upon completion of work, securely cap the this compound container.
  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Properly dispose of all contaminated waste, including gloves and disposable labware, in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure

Spill Response Protocol:

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.

Experimental Workflow for a this compound Spill:

Spill_Workflow Workflow for this compound Spill Response A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Contain the Spill (Use absorbent pads around the spill) C->D E Absorb the Spill (Cover with inert absorbent material like vermiculite (B1170534) or sand) D->E F Collect Absorbed Material (Use non-sparking tools) E->F G Place in Labeled Hazardous Waste Container F->G H Decontaminate the Spill Area G->H I Dispose of Contaminated PPE and Materials H->I J Report the Incident I->J

Caption: Workflow for responding to a this compound spill.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Decontamination and Disposal Plan

Decontamination Protocol:

  • Personnel: Follow the exposure response guidelines above.

  • Equipment:

    • Wash with a detergent solution and water[8][9].

    • For non-porous surfaces, a solution of sodium hypochlorite (B82951) can be used for decontamination, followed by a neutralizing agent like sodium thiosulfate (B1220275) to prevent surface damage[9].

    • Rinse thoroughly with water after decontamination.

  • Surfaces:

    • After absorbing a spill, decontaminate the area with a suitable detergent and water[8].

    • For stubborn residues on compatible surfaces, wiping with a solvent such as ethanol (B145695) may be effective, followed by a final wash with soap and water.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • RCRA Waste Code: While a specific listing for this compound is not present, if it is part of a spent solvent mixture, it may fall under the F005 RCRA hazardous waste code, which includes 2-nitropropane[5][6][7]. The waste generator is responsible for proper characterization.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain[2].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.